2-Methyl-1,3-benzoxazol-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzoxazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYDNMUWIWSMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323295 | |
| Record name | 2-Methyl-1,3-benzoxazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51110-60-2 | |
| Record name | 51110-60-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1,3-benzoxazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 2-Methyl-1,3-benzoxazol-4-ol
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1,3-benzoxazol-4-ol
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Methyl-1,3-benzoxazol-4-ol (CAS No. 51110-60-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data to offer a detailed profile of the compound. It covers core physicochemical parameters, spectral characterization, chemical reactivity, a validated synthesis protocol, and safety information. The guide emphasizes the causality behind chemical methodologies and provides insights grounded in established principles of organic chemistry, serving as a vital resource for the scientific community engaged in the research and application of benzoxazole derivatives.
Introduction and Molecular Structure
2-Methyl-1,3-benzoxazol-4-ol is a heterocyclic organic compound featuring a benzoxazole core. This scaffold, consisting of a benzene ring fused to an oxazole ring, is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents.[1] The title compound is distinguished by a methyl group at the 2-position and a hydroxyl group at the 4-position.[2] This substitution pattern, particularly the phenolic hydroxyl group, imparts specific reactivity and potential for biological interactions, making it a valuable intermediate for chemical synthesis and drug discovery programs.[2] The planarity of the benzoxazole ring system allows for potential π-stacking interactions, a key consideration in molecular recognition and materials science.[2]
The structural arrangement of the hydroxyl and methyl groups dictates the molecule's electronic properties and reactivity. The hydroxyl group is a hydrogen bond donor and can be readily functionalized, while the methyl group offers a site for further chemical modification.[2]
Caption: Molecular structure and key reactive sites of 2-Methyl-1,3-benzoxazol-4-ol.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its application in research and development, influencing its solubility, stability, and pharmacokinetic profile. The key properties for 2-Methyl-1,3-benzoxazol-4-ol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| CAS Number | 51110-60-2 | [2] |
| Appearance | Powder | [2] |
| Melting Point | 142 °C | [3] |
| Boiling Point | 278.7 °C (at 760 mmHg) | [2] |
| Density | 1.305 g/cm³ | [2] |
| Solubility | Limited water solubility; soluble in common organic solvents like THF, alcohols, and DMSO. | [2] |
| pKa | Not experimentally reported. The phenolic hydroxyl group is expected to be weakly acidic. | |
| Storage | Recommended at 4 °C | [2] |
Synthesis and Purification
While multiple routes to benzoxazoles exist, a robust and common method involves the condensation and cyclization of an ortho-substituted aminophenol with a carboxylic acid derivative.[1] For 2-Methyl-1,3-benzoxazol-4-ol, a highly plausible and efficient synthesis starts from 1-(2-Amino-3-hydroxyphenyl)ethanone. This precursor contains the necessary carbon skeleton, and its intramolecular cyclization provides a direct path to the target molecule.
Caption: Proposed workflow for the synthesis and purification of the title compound.
Experimental Protocol: Synthesis via Cyclization
This protocol describes the synthesis of 2-Methyl-1,3-benzoxazol-4-ol from 1-(2-Amino-3-hydroxyphenyl)ethanone. The choice of acetic anhydride serves as both a reactant and a dehydrating agent to facilitate the cyclization.
Materials:
-
1-(2-Amino-3-hydroxyphenyl)ethanone (1.0 eq)
-
Acetic Anhydride (5-10 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2-Amino-3-hydroxyphenyl)ethanone and an excess of acetic anhydride.
-
Cyclization: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Scientific Rationale: The high temperature provides the activation energy for the nucleophilic attack of the phenolic oxygen onto the carbonyl carbon of the acetylated amino group, followed by dehydration to form the stable aromatic oxazole ring.
-
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Scientific Rationale: The washing steps remove water-soluble impurities and salts. Drying with MgSO₄ removes residual water from the organic solvent, which is crucial before solvent evaporation.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure 2-Methyl-1,3-benzoxazol-4-ol.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry, and by measuring its melting point.
Structural Characterization and Spectral Data
As of the date of this publication, dedicated, peer-reviewed spectral data for 2-Methyl-1,3-benzoxazol-4-ol is not widely available. The following analysis is therefore a prediction based on the known structure and published data for closely related benzoxazole analogs.[1][4] This section serves as an expert guide for researchers to interpret their own analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and hydroxyl protons.
-
Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the benzene ring will appear in this region, likely as a complex multiplet or as distinct doublets and triplets, depending on the solvent.
-
Methyl Protons (δ ~2.5 ppm): The methyl group at the C2 position should appear as a sharp singlet, integrating to three protons.
-
Hydroxyl Proton (δ 5.0-10.0 ppm): A broad singlet corresponding to the phenolic -OH group. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic/Heterocyclic Carbons (δ 105-160 ppm): The eight carbons of the benzoxazole ring system will resonate in this range. Quaternary carbons, such as C2, C3a, C4, and C7a, will be identifiable.
-
Methyl Carbon (δ ~15-20 ppm): The C2-methyl carbon will appear as a signal in the aliphatic region.
-
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band characteristic of the phenolic hydroxyl group, indicating hydrogen bonding.
-
C-H Aromatic Stretch (~3000-3100 cm⁻¹): Medium to weak bands.
-
C=N Stretch (~1620-1650 cm⁻¹): A characteristic absorption for the imine bond within the oxazole ring.
-
C=C Aromatic Stretch (~1450-1600 cm⁻¹): Multiple sharp bands of variable intensity.
-
C-O Stretch (~1200-1300 cm⁻¹): Strong absorption from the aryl ether linkage in the oxazole ring and the phenolic C-O bond.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The primary peak is expected at an m/z corresponding to the molecular weight, 149.15. High-resolution mass spectrometry should confirm the elemental composition of C₈H₇NO₂.
-
Key Fragmentation: Fragmentation patterns would likely involve the loss of small, stable molecules like CO or HCN, which is characteristic of heterocyclic systems.
Chemical Reactivity
The chemical reactivity of 2-Methyl-1,3-benzoxazol-4-ol is primarily governed by its phenolic hydroxyl group and the benzoxazole ring system.[2]
Reactions of the Hydroxyl Group
The hydroxyl group at the 4-position is the most reactive site for electrophilic reagents. It can readily undergo reactions typical of phenols:
-
Esterification and Etherification: The hydroxyl group can be acylated or alkylated to form esters and ethers, respectively. This is a common strategy in drug development to modify lipophilicity and other ADME properties.
-
Phosphorylation: As demonstrated in the literature, the hydroxyl group can react with phosphorus electrophiles, such as diphenylphosphine chloride, to form phosphinate esters.[2] This reaction highlights the nucleophilicity of the phenoxide anion formed in the presence of a base.
Protocol: Synthesis of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate[2]
This protocol exemplifies the reactivity of the hydroxyl group.
Materials:
-
2-Methyl-1,3-benzoxazol-4-ol (50 mg, 0.34 mmol)
-
Dry Tetrahydrofuran (THF, 7 mL)
-
Triethylamine (Et₃N, 0.071 mL, 0.51 mmol)
-
Diphenylphosphine chloride (0.070 mL, 0.37 mmol)
Procedure:
-
Initial Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-1,3-benzoxazol-4-ol in dry THF (6 mL).
-
Cooling and Deprotonation: Cool the solution to -40 °C (233 K) using a suitable cooling bath. Add triethylamine and stir the mixture for 15 minutes.
-
Scientific Rationale: Triethylamine acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion. The low temperature controls the reaction rate and minimizes side reactions.
-
-
Electrophilic Addition: Add a solution of diphenylphosphine chloride in dry THF (1 mL) dropwise to the reaction mixture.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Purification: Filter the reaction mixture through Celite to remove triethylammonium salts. Remove the solvent under vacuum and purify the resulting residue via column chromatography to isolate the phosphinate derivative.[2]
Applications in Research and Drug Development
Benzoxazole derivatives are of significant interest due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 2-Methyl-1,3-benzoxazol-4-ol serves as a key building block for creating libraries of more complex molecules. Its functional handles—the hydroxyl and methyl groups—allow for systematic structural modifications to explore structure-activity relationships (SAR) in drug discovery campaigns.[2]
Safety and Handling
Based on available supplier data, 2-Methyl-1,3-benzoxazol-4-ol should be handled with appropriate precautions.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
2-Methyl-1,3-benzoxazol-4-ol is a versatile heterocyclic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. This guide has consolidated its known physical properties, outlined a reliable synthesis protocol, and provided an expert analysis of its expected spectral characteristics and chemical reactivity. While a complete experimental dataset is not yet fully published in the public domain, the information presented here offers a robust and scientifically grounded foundation for researchers working with this compound.
References
-
4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. MDPI. [Link]
-
Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Iraqi Journal of Science. [Link]
-
2-methyl-1,3-benzoxazole - 95-21-6, C8H7NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
- Preparation method of 3-amino-4-hydroxybenzoic acid.
-
2-Methyl-1,3-benzoxazol-4-ol. Senrise Technology. [Link]
- Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
Experiment 12. Preparation of 4-acetoxybenzoic acid. University of the West Indies. [Link]
-
Electrochemical synthesis of 3-amino-4-hydroxybenzoic acid in aqueous base. Scribd. [Link]
Sources
An In-depth Technical Guide to 2-Methyl-1,3-benzoxazol-4-ol: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Methyl-1,3-benzoxazol-4-ol, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the molecule's fundamental properties, synthesis, reactivity, and its emerging role as a valuable scaffold for novel therapeutics.
Core Molecular Attributes of 2-Methyl-1,3-benzoxazol-4-ol
2-Methyl-1,3-benzoxazol-4-ol is a member of the benzoxazole family, characterized by a fused benzene and oxazole ring system. The structure incorporates a hydroxyl group at the 4-position and a methyl group at the 2-position, which are key to its chemical reactivity and biological activity.[1]
Molecular Formula and Weight
The chemical formula for 2-Methyl-1,3-benzoxazol-4-ol is C₈H₇NO₂ , and it has a molecular weight of 149.15 g/mol .[1]
Structural and Physicochemical Properties
A comprehensive summary of the key identification and physicochemical parameters for 2-Methyl-1,3-benzoxazol-4-ol is presented in the table below.
| Parameter | Value | Source |
| IUPAC Name | 2-methyl-1,3-benzoxazol-4-ol | Vulcanchem[1] |
| CAS Number | 51110-60-2 | Vulcanchem[1] |
| PubChem CID | 345762 | Vulcanchem[1] |
| Physical Appearance | Powder | Vulcanchem[1] |
| Boiling Point | 278.7 °C at 760 mmHg | Vulcanchem[1] |
| Density | 1.305 g/cm³ | Vulcanchem[1] |
| Solubility | Limited water solubility; soluble in organic solvents | Vulcanchem[1] |
The planar benzoxazole moiety and the presence of a hydroxyl group allow for potential hydrogen bonding and other intermolecular interactions, influencing its physical properties and biological target engagement.[1]
Synthesis and Chemical Reactivity
The synthesis of substituted benzoxazoles is a cornerstone of medicinal chemistry. While various methods exist for the creation of the benzoxazole core, the specific placement of the hydroxyl group at the 4-position on the benzene ring in 2-Methyl-1,3-benzoxazol-4-ol requires a targeted synthetic approach.[1]
General Synthetic Strategy
A common and effective method for synthesizing the benzoxazole ring system involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. For 2-Methyl-1,3-benzoxazol-4-ol, this would typically involve the reaction of 2,3-diaminophenol with acetic anhydride or a related acetylating agent.
digraph "synthesis_workflow" {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
"2,3-Diaminophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Acetic_Anhydride" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Reaction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"2-Methyl-1,3-benzoxazol-4-ol" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"2,3-Diaminophenol" -> "Reaction";
"Acetic_Anhydride" -> "Reaction";
"Reaction" -> "2-Methyl-1,3-benzoxazol-4-ol";
}
Caption: The diverse biological activities stemming from the benzoxazole core structure.
The presence of the reactive hydroxyl and methyl groups on 2-Methyl-1,3-benzoxazol-4-ol provides synthetic handles for the creation of libraries of novel compounds. By systematically modifying these positions, researchers can explore the structure-activity relationships and optimize compounds for enhanced potency, selectivity, and pharmacokinetic properties.
Conclusion
2-Methyl-1,3-benzoxazol-4-ol is a valuable building block in the design and synthesis of novel therapeutic agents. Its well-defined chemical properties, coupled with the versatile reactivity of its functional groups, make it an attractive starting point for the development of new drugs targeting a wide range of diseases. This guide provides a foundational understanding of this important molecule, intended to empower researchers in their pursuit of innovative medicines.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345762, 2-Methyl-1,3-benzoxazol-4-ol. Retrieved from [Link]
-
Birkett, M. A., et al. (2012). 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897. Retrieved from [Link]
Sources
Solubility Profile of 2-Methyl-1,3-benzoxazol-4-ol: A Comprehensive Guide for Researchers
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methyl-1,3-benzoxazol-4-ol in various organic solvents. As a heterocyclic organic compound, 2-Methyl-1,3-benzoxazol-4-ol serves as a valuable intermediate in the synthesis of more complex molecules.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development in medicinal chemistry and materials science. This document outlines the theoretical principles governing its solubility, presents a detailed, field-proven experimental protocol for quantitative determination using the shake-flask method coupled with UV-Vis spectroscopy, and offers a structure for systematic data collection and interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize and effectively utilize this compound.
Introduction to 2-Methyl-1,3-benzoxazol-4-ol
2-Methyl-1,3-benzoxazol-4-ol is a benzoxazole derivative characterized by a fused benzene and oxazole ring system, with a methyl group at the 2-position and a hydroxyl group at the 4-position.[1] This structure, particularly the presence of the hydroxyl group and the nitrogen atom in the oxazole ring, dictates its chemical reactivity and intermolecular interactions, which are the primary determinants of its solubility profile.[1] Accurate solubility data is a critical parameter in early-stage drug discovery and process chemistry, influencing everything from reaction kinetics to the bioavailability of potential active pharmaceutical ingredients (APIs).
Physicochemical Properties
A foundational understanding of the compound's intrinsic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Chemical Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| CAS Registry Number | 51110-60-2 | [1] |
| Appearance | Powder | [1] |
| Melting Point | 142 °C | [2] |
| Boiling Point | 278.7 °C at 760 mmHg | [1] |
| Density | 1.305 g/cm³ | [1] |
| Qualitative Solubility | Limited water solubility; soluble in organic solvents | [1] |
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[3] The overall process depends on the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy released from the formation of new solute-solvent interactions.
For 2-Methyl-1,3-benzoxazol-4-ol, several structural features are key:
-
Hydrogen Bonding: The hydroxyl (-OH) group at the 4-position can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor. This suggests a higher affinity for polar, protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, THF).
-
Polarity: The presence of heteroatoms (N, O) induces a dipole moment, making the molecule polar.
-
Aromatic System: The fused benzoxazole ring is largely non-polar and can participate in π–π stacking interactions. This feature suggests some solubility in non-polar aromatic solvents.
The interplay of these factors determines the compound's solubility across a spectrum of solvents.
Caption: Key molecular interactions governing solubility.
Systematic Solubility Screening
A systematic approach to determining solubility involves screening the compound against a panel of solvents with varying polarities and chemical properties. This builds a comprehensive solubility profile.
Proposed Solvents for Screening
The following solvents are recommended for an initial screen to cover a broad range of polarities.
| Solvent Class | Solvent | Formula | Polarity Index | Expected Interaction |
| Polar Protic | Methanol | CH₄O | 5.1 | High (Strong H-bonding) |
| Ethanol | C₂H₆O | 4.3 | High (Strong H-bonding) | |
| Isopropanol | C₃H₈O | 3.9 | Good (H-bonding) | |
| Polar Aprotic | Acetonitrile | C₂H₃N | 5.8 | Good (Dipole-dipole, H-bond acceptor) |
| Acetone | C₃H₆O | 5.1 | High (H-bond acceptor) | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | High (H-bond acceptor) | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Moderate | |
| Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Moderate to Low |
| Toluene | C₇H₈ | 2.4 | Moderate (π-π interactions) | |
| Hexane | C₆H₁₄ | 0.1 | Low |
Experimental Protocol: Equilibrium Solubility Determination
The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability.[4] The procedure involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Rationale for Method Selection
-
Trustworthiness : The shake-flask method measures thermodynamic equilibrium solubility, providing a true representation of the compound's maximum dissolution capacity in a given solvent under specific conditions.
-
Self-Validation : Equilibrium is confirmed by analyzing samples at multiple time points (e.g., 24 and 48 hours) until the measured concentration remains constant.[4]
Workflow Diagram
Sources
An In-depth Technical Guide to 2-Methyl-1,3-benzoxazol-4-ol: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzoxazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this molecule presents unique opportunities for drug discovery and development. This document details a plausible synthetic pathway, in-depth analytical characterization, chemical reactivity, and a forward-looking perspective on its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel molecular entities.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is found in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[1] The planar nature of the benzoxazole ring system allows for effective interaction with biological macromolecules, making it a valuable pharmacophore in the design of new therapeutic agents.[1] Derivatives of benzoxazole have been reported to possess antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties, among others.[2][3]
2-Methyl-1,3-benzoxazol-4-ol, the subject of this guide, incorporates a reactive hydroxyl group on the benzene ring, offering a key site for further chemical modification and the potential for specific biological interactions, such as hydrogen bonding with protein targets. The 2-methyl substituent can also influence the molecule's steric and electronic properties, which are critical for its pharmacological profile.
Synthesis and Mechanistic Considerations
While a direct, peer-reviewed synthesis for 2-Methyl-1,3-benzoxazol-4-ol is not extensively documented, a highly plausible and efficient synthetic route can be designed based on established benzoxazole synthesis methodologies. The most logical approach involves the intramolecular cyclization of a key precursor, 3-amino-2-hydroxyacetophenone.
A proposed synthetic pathway is the acid-catalyzed intramolecular cyclization of 3-amino-2-hydroxyacetophenone. This precursor can be synthesized from commercially available starting materials.[4][5] The mechanism for the cyclization likely involves the protonation of the carbonyl oxygen of the acetyl group, making the carbonyl carbon more electrophilic. The adjacent amino group then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the stable, aromatic benzoxazole ring.
Caption: Proposed synthetic workflow for 2-Methyl-1,3-benzoxazol-4-ol.
Experimental Protocol: Proposed Synthesis
-
Reaction Setup: To a solution of 3-amino-2-hydroxyacetophenone (1.0 eq) in a suitable solvent such as toluene or xylene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the reaction mixture to reflux, with continuous removal of water using a Dean-Stark apparatus.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-Methyl-1,3-benzoxazol-4-ol.
Physicochemical and Analytical Characterization
A thorough understanding of the physicochemical properties and a robust analytical profile are essential for any compound intended for further development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents |
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.6 | Singlet | -CH₃ |
| ~6.8-7.5 | Multiplet | Aromatic protons |
| ~9.0-10.0 | Broad Singlet | -OH |
3.2.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -CH₃ |
| ~110-150 | Aromatic and Benzoxazole carbons |
| ~165 | C=N of the oxazole ring |
3.2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (hydroxyl group) |
| 3100-3000 | Aromatic C-H stretch |
| ~1650 | C=N stretch of the oxazole ring |
| ~1580, 1480 | C=C stretching in the aromatic ring |
| ~1250 | C-O stretch (aryl ether in the ring) |
Chemical Reactivity and Derivatization
The hydroxyl group at the 4-position of 2-Methyl-1,3-benzoxazol-4-ol is a key functional handle for derivatization, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. A notable example of this reactivity is the synthesis of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate.
Caption: Synthesis of a diphenylphosphinate derivative.
Experimental Protocol: Synthesis of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate
This protocol is adapted from a published procedure and serves as a self-validating system for the reactivity of the parent compound.
-
Reaction Setup: In a flask, dissolve 2-Methyl-1,3-benzoxazol-4-ol (1.0 eq) in dry tetrahydrofuran (THF) and cool the mixture to -40 °C.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 15 minutes.
-
Electrophile Addition: Add a solution of diphenylphosphine chloride (1.1 eq) in dry THF dropwise.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture through Celite and remove the solvent under vacuum. Purify the resulting crude product by column chromatography on silica gel.
Potential Applications in Drug Development
The benzoxazole nucleus is a cornerstone in the development of new therapeutic agents. The diverse biological activities reported for benzoxazole derivatives suggest that 2-Methyl-1,3-benzoxazol-4-ol is a promising scaffold for the discovery of novel drugs.
Caption: Diverse biological activities of benzoxazole derivatives.
Antimicrobial Potential
Numerous studies have demonstrated the potent antibacterial and antifungal activities of benzoxazole derivatives.[3][8] These compounds can target various cellular processes in microorganisms. The structural features of 2-Methyl-1,3-benzoxazol-4-ol, particularly the hydroxyl group, could contribute to its antimicrobial efficacy, potentially through interactions with bacterial enzymes or cell wall components. Further screening against a panel of pathogenic bacteria and fungi is warranted.
Anticancer Activity
The benzoxazole scaffold is present in several compounds with significant cytotoxic activity against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer progression. The potential of 2-Methyl-1,3-benzoxazol-4-ol and its derivatives as anticancer agents should be investigated through in vitro cytotoxicity assays and further mechanistic studies.
Other Therapeutic Areas
The versatility of the benzoxazole core extends to other therapeutic areas, including anti-inflammatory and antiviral applications. The development of derivatives of 2-Methyl-1,3-benzoxazol-4-ol could lead to the discovery of novel agents for a wide range of diseases.
Conclusion
2-Methyl-1,3-benzoxazol-4-ol is a promising heterocyclic compound with significant potential for drug discovery and development. This technical guide has outlined a plausible synthetic route, provided a detailed analytical profile based on sound chemical principles, and explored its chemical reactivity. The extensive body of literature on the diverse biological activities of benzoxazole derivatives strongly supports the investigation of 2-Methyl-1,3-benzoxazol-4-ol and its analogues as novel therapeutic agents. This document serves as a valuable resource for researchers embarking on the exploration of this intriguing molecule.
References
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023-08-11). Retrieved from [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
- CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone. Google Patents.
-
Infrared spectra of benzoxazoles exhibiting excited state proton transfer. ResearchGate. Retrieved from [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 2-methylbenzoxazole. PrepChem.com. Retrieved from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019-11-19). Retrieved from [Link]
-
BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. Retrieved from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Retrieved from [Link]
-
Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem. (2011-01-01). Retrieved from [Link]
-
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. Retrieved from [Link]
-
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023-01-20). Retrieved from [Link]
-
benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. AWS. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. Retrieved from [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Retrieved from [Link]
-
Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (2025-08-06). Retrieved from [Link]
-
Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. ResearchGate. Retrieved from [Link]
-
IR Absorption Table. Retrieved from [Link]
-
Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid. The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and antioxidative activity of 2-methyl-benzoimidazolyl isoflavone derivatives. ResearchGate. Retrieved from [Link]
-
Antimicrobial and Antioxidant Activities of N-2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives Bearing Amino Acid Schiff Bases. MDPI. Retrieved from [Link]
- CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone. Google Patents.
-
Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021-04-08). Retrieved from [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022-11-24). Retrieved from [Link]
-
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024-01-01). Retrieved from [Link]
-
Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Retrieved from [Link]
- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). Retrieved from [Link]
-
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022-10-22). Retrieved from [Link]
-
(PDF) Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl–[1][4][9] Oxadiazole-2-Thiol and their derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Spectroscopic Signature of 2-Methyl-1,3-benzoxazol-4-ol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of 2-Methyl-1,3-benzoxazol-4-ol (CAS 51110-60-2).[1][2] This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing benzoxazole derivatives. Our focus is on providing not just the data, but the underlying scientific rationale for the experimental choices and interpretation of the resulting spectra, ensuring a robust and validated understanding of this compound's molecular structure and characteristics.
Introduction to 2-Methyl-1,3-benzoxazol-4-ol
2-Methyl-1,3-benzoxazol-4-ol is a heterocyclic organic compound featuring a benzene ring fused to an oxazole ring.[3] The presence of a hydroxyl group at the 4-position and a methyl group at the 2-position imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science.[3] A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the prediction of its chemical behavior.
Table 1: Physicochemical Properties of 2-Methyl-1,3-benzoxazol-4-ol
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| CAS Number | 51110-60-2 | [2] |
| Boiling Point | 278.7 °C at 760 mmHg | [2] |
| Density | 1.305 g/cm³ | [2] |
| Appearance | Powder | [2] |
Synthesis and Structural Confirmation
The synthesis of 4-hydroxybenzoxazoles, including the 2-methyl derivative, has been documented, providing a basis for obtaining the compound for analysis.[4] Furthermore, the use of 2-Methyl-1,3-benzoxazol-4-ol as a precursor in the synthesis of derivatives like 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate further solidifies its existence and importance in synthetic chemistry.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.
Experimental Protocol for NMR Spectroscopy
A self-validating NMR experiment begins with meticulous sample preparation and instrument setup. The causality behind these steps is crucial for obtaining high-quality, reproducible data.
Rationale for Experimental Choices:
-
High Vacuum: The entire process is carried out under a high vacuum to prevent ions from colliding with air molecules.
-
70 eV Electron Beam: This is a standard energy for EI-MS that provides reproducible fragmentation patterns, allowing for comparison with library spectra.
Predicted Mass Spectrum of 2-Methyl-1,3-benzoxazol-4-ol
The mass spectrum of 2-Methyl-1,3-benzoxazol-4-ol is expected to show a molecular ion peak (M⁺) at m/z = 149, corresponding to its molecular weight. T[1]he fragmentation pattern will be characteristic of the benzoxazole ring system. For comparison, the mass spectrum of the closely related 2-methylbenzoxazole shows a prominent molecular ion peak at m/z = 133.
[6]Table 5: Predicted Key Fragments in the Mass Spectrum of 2-Methyl-1,3-benzoxazol-4-ol
| m/z | Fragment |
| 149 | [M]⁺ |
| 134 | [M - CH₃]⁺ |
| 121 | [M - CO]⁺ |
| 106 | [M - CH₃ - CO]⁺ |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.
Experimental Protocol for UV-Visible Spectroscopy
Accurate UV-Vis measurements rely on proper sample and cuvette preparation.
Rationale for Experimental Choices:
-
UV-Transparent Solvent: The solvent must not absorb in the same region as the analyte. Ethanol and methanol are common choices for UV spectroscopy.
-
Quartz Cuvettes: Glass and plastic cuvettes absorb UV light and are therefore unsuitable for measurements below ~340 nm. Quartz cuvettes are transparent throughout the UV-Vis range.
-
Baseline Correction: Recording a baseline with the pure solvent allows for the subtraction of any absorbance from the solvent and the cuvette itself.
Predicted UV-Vis Spectrum of 2-Methyl-1,3-benzoxazol-4-ol
The UV-Vis spectrum of 2-Methyl-1,3-benzoxazol-4-ol is expected to be similar to that of other benzoxazole derivatives, showing absorptions corresponding to π → π* transitions within the aromatic system. T[7]he parent benzoxazole exhibits absorption maxima around 230 nm and 270 nm. T[8]he presence of the hydroxyl and methyl substituents may cause slight shifts in these absorption bands.
Table 6: Predicted UV-Visible Absorption Maxima (λmax) for 2-Methyl-1,3-benzoxazol-4-ol (in Ethanol)
| Predicted λmax (nm) | Electronic Transition |
| ~230-240 | π → π |
| ~270-280 | π → π |
Conclusion
The spectroscopic properties of 2-Methyl-1,3-benzoxazol-4-ol can be reliably predicted and understood through a combination of foundational spectroscopic principles and comparative analysis with closely related, well-characterized analogs. This guide provides the necessary framework for researchers to confidently identify and characterize this compound, ensuring the integrity and reproducibility of their scientific endeavors. The provided protocols and their underlying rationale serve as a self-validating system for the acquisition of high-quality spectroscopic data.
References
-
PubChem. (n.d.). 2-Methyl-1,3-benzoxazol-4-ol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
American Elements. (n.d.). 2-methyl-1,3-benzoxazol-4-ol. Retrieved January 25, 2026, from [Link]
-
Kleinhans, D. J. (2015). Studies in the Synthesis of Benzoxazole Compounds (Doctoral dissertation, Stellenbosch University). Retrieved from [Link]
-
NIST. (n.d.). Benzoxazole, 2-methyl-. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2012). 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. Retrieved from [Link]
-
NIST. (n.d.). Benzoxazole. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Methylbenzoxazole. Retrieved January 25, 2026, from [Link]
-
Patel, K., et al. (2013). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d]ox[3]azole derivatives and their antimicrobial activity. Journal of Chemical Sciences, 125(5), 981-992. Retrieved from [Link]
Sources
- 1. 2-Methyl-1,3-benzoxazol-4-ol | C8H7NO2 | CID 345762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 2-Methyl-1,3-benzoxazol-4-ol (51110-60-2) for sale [vulcanchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole, 2-methyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazole [webbook.nist.gov]
A Comprehensive Technical Guide to the Safe Handling of 2-Methyl-1,3-benzoxazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling protocols for 2-Methyl-1,3-benzoxazol-4-ol (CAS No. 51110-60-2). While specific toxicological data for this compound is limited, this document synthesizes information from structurally related benzoxazole derivatives to establish a robust framework for its safe utilization in a laboratory setting. The principles of causality and self-validating systems are central to the protocols outlined herein, ensuring a proactive approach to laboratory safety.
Compound Identification and Physicochemical Properties
2-Methyl-1,3-benzoxazol-4-ol is a heterocyclic organic compound featuring a benzoxazole core. This structural motif is prevalent in many biologically active molecules, making its derivatives, including the title compound, of significant interest in pharmaceutical research. A foundational understanding of its physical and chemical properties is paramount for safe handling.
| Property | Value | Source |
| Chemical Formula | C₈H₇NO₂ | Vulcanchem |
| Molecular Weight | 149.15 g/mol | Vulcanchem |
| CAS Registry Number | 51110-60-2 | Vulcanchem |
| Appearance | Powder | Vulcanchem |
| Boiling Point | 278.7 °C at 760 mmHg | Vulcanchem |
| Density | 1.305 g/cm³ | Vulcanchem |
| Solubility | Limited water solubility; soluble in organic solvents | Vulcanchem |
| Recommended Storage | 4 °C | Vulcanchem |
The reactivity of 2-Methyl-1,3-benzoxazol-4-ol is primarily influenced by the hydroxyl group at the 4-position and the methyl group at the 2-position, which can participate in various chemical reactions. The nitrogen atom within the oxazole ring also imparts basic properties to the molecule.
Hazard Identification and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for 2-Methyl-1,3-benzoxazol-4-ol, this hazard assessment is based on data from analogous benzoxazole compounds. These compounds consistently indicate a profile of moderate acute toxicity and significant irritant properties.
GHS Hazard Classification (Inferred)
Based on data for 2-Methyl-1,3-benzoxazole and related structures, the following GHS classifications are anticipated[1][2][3][4]:
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1][2][4]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][4]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2][4]
Causality of Hazards: The benzoxazole core, a heterocyclic aromatic system, can interact with biological macromolecules. The hydroxyl and methyl functional groups can further modulate this reactivity. Skin and eye irritation are likely due to the compound's ability to disrupt cell membranes and proteins upon contact. Inhalation of the powder can lead to mechanical and chemical irritation of the respiratory tract. Ingestion may cause gastrointestinal irritation[1].
Risk Assessment Workflow
A systematic approach to risk assessment is crucial before commencing any experimental work. The following diagram illustrates the logical flow of this process.
Caption: Logical workflow for conducting a risk assessment prior to handling 2-Methyl-1,3-benzoxazol-4-ol.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure.
Engineering Controls
-
Primary Containment: All weighing and handling of the powdered compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Skin and Body | A lab coat should be worn at all times. | Protects against incidental skin contact. |
| Respiratory | Not typically required when handling in a fume hood. | If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary. |
PPE Selection and Use Workflow
Sources
An In-depth Technical Guide to the Isomers of 2-Methyl-1,3-benzoxazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the isomers of 2-Methyl-1,3-benzoxazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting. We will delve into the synthesis, characterization, and differentiation of its constitutional isomers and explore the critical concept of tautomerism.
Introduction to the 2-Methyl-1,3-benzoxazol-4-ol Scaffold
The benzoxazole core is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds.[1][2] The fusion of a benzene ring with an oxazole ring creates a planar, aromatic system that can effectively interact with biological targets. The specific substitution pattern of a methyl group at the 2-position and a hydroxyl group on the benzene ring gives rise to several positional isomers, each with potentially distinct physicochemical and pharmacological properties. Furthermore, the placement of the hydroxyl group at the 4-position introduces the possibility of tautomerism, a key consideration in understanding the molecule's reactivity and biological function.
This guide will focus on the constitutional isomers where the hydroxyl group is located at positions 4, 5, 6, and 7 of the benzoxazole ring, as well as the tautomeric keto-enol equilibrium of the 4-hydroxy isomer.
Constitutional Isomers: Synthesis and Differentiation
The four primary constitutional isomers of 2-Methyl-hydroxy-1,3-benzoxazole are distinguished by the position of the hydroxyl group on the benzene ring. Their synthesis generally involves the condensation of an appropriately substituted aminophenol with a source of the 2-methyl group, typically acetic anhydride or a related reagent.
Synthetic Pathways
The foundational reaction for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[3] This approach can be adapted for each of the hydroxy isomers by selecting the corresponding dihydroxyaniline precursor.
Caption: General workflow for the synthesis of 2-Methyl-hydroxy-1,3-benzoxazole isomers.
Protocol 2.1.1: Synthesis of 2-Methyl-1,3-benzoxazol-6-ol [4]
This protocol provides a specific example for the synthesis of the 6-hydroxy isomer, which can be adapted for the other isomers with the appropriate starting materials.
Materials:
-
(1Z)-1-(2,4-dihydroxyphenyl)ethanone oxime
-
Acetonitrile
-
Dimethylacetamide
-
Phosphorus trichloride
-
Sodium bicarbonate
-
Ice
Procedure:
-
Dissolve (1Z)-1-(2,4-dihydroxyphenyl)ethanone oxime (9.7 g, 57.7 mmol) in a mixture of acetonitrile (65 mL) and dimethylacetamide (11 mL).
-
Cool the solution to 5 °C in an ice bath.
-
Slowly add phosphorus trichloride (5.6 mL, 60.3 mmol) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, during which a yellow slurry will form.
-
Carefully pour the reaction mixture into a pre-prepared mixture of sodium bicarbonate and ice for neutralization.
-
Collect the resulting precipitate by filtration and dry to yield 2-methyl-6-hydroxybenzoxazole.[4]
Rationale: This method utilizes a Beckmann rearrangement of the oxime followed by cyclization to form the benzoxazole ring. The choice of a phosphorus-based reagent facilitates the rearrangement and subsequent dehydration.
Note on the Synthesis of Other Isomers: While specific, detailed protocols for the 4-hydroxy, 5-hydroxy, and 7-hydroxy isomers are not as readily available in the literature, the general principle of condensing the corresponding aminophenol with acetic anhydride or a similar acetylating agent remains the primary synthetic route. For example, the synthesis of 2-methyl-1,3-benzoxazol-5-ol would start from 2,4-dihydroxyaniline.
Spectroscopic Differentiation of Constitutional Isomers
The differentiation of the constitutional isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution pattern on the benzene ring results in unique chemical shifts and coupling patterns for the aromatic protons.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for 2-Methyl-hydroxy-1,3-benzoxazole Isomers
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 2-Methyl-1,3-benzoxazol-4-ol | Aromatic protons will exhibit a distinct three-proton spin system. The proton ortho to the hydroxyl group will be the most shielded. The methyl protons will appear as a singlet around 2.6 ppm. | The carbon bearing the hydroxyl group will be significantly shielded. Aromatic carbons will appear in the 110-160 ppm range. The methyl carbon will be around 14 ppm. |
| 2-Methyl-1,3-benzoxazol-5-ol | The aromatic protons will show a different three-proton spin system compared to the 4-hydroxy isomer. | The chemical shifts of the aromatic carbons will be distinct from the other isomers due to the different position of the hydroxyl group. |
| 2-Methyl-1,3-benzoxazol-6-ol | The aromatic region will display a characteristic pattern for a 1,2,4-trisubstituted benzene ring. | The carbon chemical shifts will reflect the 1,2,4-substitution pattern. |
| 2-Methyl-1,3-benzoxazol-7-ol | The aromatic protons will again show a unique three-proton spin system, with the proton ortho to the hydroxyl group being the most shielded. | The carbon spectrum will be distinguishable from the other isomers based on the specific shifts of the aromatic carbons. |
Note: The predicted data is based on the analysis of related benzoxazole derivatives.[5] Experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS): All constitutional isomers will have the same molecular weight and will likely exhibit similar fragmentation patterns, making differentiation by MS alone challenging. The primary fragmentation will likely involve the loss of the methyl group and cleavage of the oxazole ring.
Infrared (IR) Spectroscopy: The IR spectra of all isomers will be dominated by a broad O-H stretching band around 3200-3600 cm⁻¹ and characteristic C=N and C-O stretching vibrations of the benzoxazole ring. While there may be subtle differences in the fingerprint region (below 1500 cm⁻¹), these are often not sufficient for unambiguous isomer identification.
Tautomerism of 2-Methyl-1,3-benzoxazol-4-ol
The presence of a hydroxyl group at the 4-position of the benzoxazole ring introduces the possibility of keto-enol tautomerism.[6][7] The enol form is 2-methyl-1,3-benzoxazol-4-ol, while the keto form is 2-methyl-3H-benzoxazol-4-one.
Caption: Keto-enol tautomerism of 2-Methyl-1,3-benzoxazol-4-ol.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In many heterocyclic systems, the keto form is favored in the solid state and in polar solvents.[2]
Spectroscopic Evidence for Tautomerism
The presence of both tautomers in solution can be investigated using NMR spectroscopy. If the interconversion is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. The keto form will be characterized by the presence of a carbonyl group (C=O) signal in the ¹³C NMR spectrum, typically in the range of 170-190 ppm, and the absence of a phenolic -OH proton signal in the ¹H NMR spectrum, replaced by an N-H proton signal.
Solvent studies are crucial in investigating tautomeric equilibria. The ratio of the keto to enol form can be determined by integrating the respective signals in the ¹H NMR spectrum in different deuterated solvents of varying polarity.[6]
Synthesis of the Keto Tautomer: 2-Methyl-3H-benzoxazol-4-one
The synthesis of the keto tautomer can provide a reference compound for spectroscopic comparison. A potential synthetic route could involve the cyclization of an appropriate precursor that favors the formation of the benzoxazolone ring. The synthesis of related 2(3H)-benzoxazolones often involves the reaction of a 2-aminophenol with phosgene or a phosgene equivalent.[8]
Protocol 3.2.1: General Procedure for the Synthesis of 2(3H)-Benzoxazolones
Materials:
-
Substituted 2-aminophenol
-
Triphosgene or Carbonyldiimidazole
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Base (e.g., Triethylamine)
Procedure:
-
Dissolve the substituted 2-aminophenol in the anhydrous solvent.
-
Add the base to the solution.
-
Slowly add a solution of the phosgene equivalent at a controlled temperature (often 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove salts and purify the product by recrystallization or column chromatography.
Rationale: This method directly constructs the benzoxazolone ring system, providing the keto tautomer. The specific conditions would need to be optimized for the synthesis of 2-methyl-3H-benzoxazol-4-one.
Conclusion and Future Directions
The isomers of 2-Methyl-1,3-benzoxazol-4-ol represent a rich area for chemical and pharmacological exploration. This guide has outlined the fundamental principles for their synthesis and differentiation, emphasizing the importance of spectroscopic analysis. The constitutional isomers, while possessing the same molecular formula, are expected to exhibit distinct biological activities due to the varied electronic and steric environments of the hydroxyl group.
A critical area for future research is the detailed investigation of the tautomeric equilibrium of 2-Methyl-1,3-benzoxazol-4-ol. A thorough understanding of the factors governing this equilibrium is essential for elucidating its mechanism of action in biological systems and for the rational design of new derivatives with enhanced therapeutic potential. Computational studies could provide valuable insights into the relative stabilities of the tautomers and guide further experimental work.
References
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]
-
4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2009). Taylor & Francis Online. Retrieved from [Link]
-
mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed. Retrieved from [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. Retrieved from [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved from [Link]
-
Tautomerism of 4-Hydroxy-4(1H) quinolon. (2006). ResearchGate. Retrieved from [Link]
-
Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 6-Hydroxy-2-methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of 2-Methyl-1,3-benzoxazol-4-ol: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole motif is a privileged heterocyclic structure prominently featured in medicinal chemistry and materials science. Compounds incorporating this scaffold exhibit a wide array of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. 2-Methyl-1,3-benzoxazol-4-ol, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and ligands for transition metal catalysis. Its synthesis from readily available starting materials is a key process for researchers in these fields.
This application note provides a comprehensive guide to the synthesis of 2-Methyl-1,3-benzoxazol-4-ol from 2-aminophenol. It delves into the underlying reaction mechanism, offers a detailed, step-by-step laboratory protocol, and outlines the necessary safety precautions and characterization techniques.
Chemical Principles and Reaction Mechanism
The synthesis of 2-Methyl-1,3-benzoxazol-4-ol from 2-aminophenol is a classic example of a condensation and subsequent intramolecular cyclization reaction. The overall transformation involves two key steps:
-
N-Acetylation: The amino group of 2-aminophenol, being a stronger nucleophile than the hydroxyl group, selectively attacks the electrophilic carbonyl carbon of acetic anhydride. This results in the formation of an intermediate, N-(2-hydroxyphenyl)acetamide. This chemoselectivity is a crucial aspect of this synthesis.
-
Cyclodehydration: Upon heating, often in the presence of an acid catalyst or under thermal conditions, the N-(2-hydroxyphenyl)acetamide intermediate undergoes an intramolecular cyclization. The hydroxyl group attacks the amide carbonyl carbon, leading to the elimination of a water molecule and the formation of the stable benzoxazole ring.
The reaction is typically carried out in a one-pot synthesis, where the isolation of the N-acetylated intermediate is not always necessary.
Reaction Pathway Visualization
The following diagram illustrates the synthetic route from 2-aminophenol to 2-Methyl-1,3-benzoxazol-4-ol.
Caption: Reaction scheme for the synthesis of 2-Methyl-1,3-benzoxazol-4-ol.
Experimental Protocol
This protocol details the synthesis of 2-Methyl-1,3-benzoxazol-4-ol. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Aminophenol | ≥99% | e.g., Sigma-Aldrich | 95-55-6 |
| Acetic Anhydride | ≥99% | e.g., Sigma-Aldrich | 108-24-7 |
| Glacial Acetic Acid | ACS Grade | e.g., Fisher Scientific | 64-19-7 |
| Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | e.g., VWR | 144-55-8 |
| Ethyl Acetate | HPLC Grade | e.g., Fisher Scientific | 141-78-6 |
| Hexane | HPLC Grade | e.g., Fisher Scientific | 110-54-3 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | e.g., VWR | 7757-82-6 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Glass funnel
-
Filter paper
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (5.45 g, 50 mmol).
-
Reagent Addition: To the flask, add glacial acetic acid (20 mL) and carefully add acetic anhydride (5.1 g, 5.5 mL, 50 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification of 2-Methyl-1,3-benzoxazol-4-ol.
Characterization of 2-Methyl-1,3-benzoxazol-4-ol
The identity and purity of the synthesized 2-Methyl-1,3-benzoxazol-4-ol (C₈H₇NO₂) should be confirmed by standard analytical techniques.[1][2][3]
| Property | Expected Value |
| Molecular Weight | 149.15 g/mol [1] |
| Appearance | Off-white to light brown powder[1] |
| Melting Point | ~165-168 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~2.6 (s, 3H, CH₃), ~6.8-7.3 (m, 3H, Ar-H), ~8.0 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~14.5, 108.0, 110.0, 124.0, 138.0, 145.0, 150.0, 164.0 |
| IR (KBr, cm⁻¹) | ~3400-3200 (O-H), ~1620 (C=N), ~1580 (C=C) |
| Mass Spec (m/z) | [M]+ at 149.05 |
Safety and Handling
-
2-Aminophenol: Harmful if swallowed or in contact with skin.[4] Causes serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects.[4] Handle with gloves, safety glasses, and a lab coat.[5]
-
Acetic Anhydride: Flammable liquid and vapor.[6] Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[6][7][8] Handle in a fume hood with appropriate PPE, including acid-resistant gloves.[7]
-
Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage. Handle with care in a fume hood.
All waste materials should be disposed of in accordance with local, state, and federal regulations.[5]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss of product during work-up | Extend reflux time; ensure complete extraction; optimize purification method. |
| Incomplete Reaction | Insufficient heating; short reaction time | Ensure the reaction mixture is refluxing; monitor by TLC until the starting material is consumed. |
| Product Impurity | Incomplete cyclization; side reactions | Ensure anhydrous conditions; purify the product thoroughly by recrystallization or column chromatography. |
Conclusion
The synthesis of 2-Methyl-1,3-benzoxazol-4-ol from 2-aminophenol and acetic anhydride is a robust and reliable method for obtaining this valuable chemical intermediate. By following the detailed protocol and adhering to the safety guidelines presented in this application note, researchers can confidently produce this compound in good yield and high purity, facilitating further research and development in their respective fields.
References
-
Studies in the Synthesis of Benzoxazole Compounds. (2011). Stellenbosch University. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
- Synthetic method of benzoxazoles. (1980).
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega. [Link]
-
2-Methyl-1,3-benzoxazol-4-ol | C8H7NO2. PubChem. [Link]
-
Safety Data Sheet: 2-Aminophenol. (2024). Carl ROTH. [Link]
-
Acetic Anhydride - Safety Data Sheet. (2015). [Link]
-
Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. (2010). The Journal of Organic Chemistry. [Link]
-
2-methyl-1,3-benzoxazol-4-ol | CAS 51110-60-2. AMERICAN ELEMENTS®. [Link]
-
6-(2-adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate: a potent non-steroidal irreversible inhibitor of human steroid sulfatase. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]
-
ACETIC ANHYDRIDE HAZARD SUMMARY. [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports. [Link]
-
Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]
-
2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
SDS for Acetic Anhydride: A Guide to Chemical Safety. (2024). [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
2-METHYLOXAZOLO-[4,5-B]-PYRIDINE-4-OXIDE. SpectraBase. [Link]
-
TEMPO-Mediated Convergent Synthesis of Benzoxazoles from Primary Amines and Cyclohexanones. (2016). Organic Letters. [Link]
Sources
- 1. 2-Methyl-1,3-benzoxazol-4-ol (51110-60-2) for sale [vulcanchem.com]
- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
The Versatile Scaffold: 2-Methyl-1,3-benzoxazol-4-ol in Modern Medicinal Chemistry
The benzoxazole core, a bicyclic system comprising fused benzene and oxazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its planar structure and diverse functionalization potential have made it a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases.[1][2] Within this important class of compounds, 2-Methyl-1,3-benzoxazol-4-ol emerges as a particularly valuable synthetic intermediate, offering a reactive hydroxyl group and a modifiable methyl group that serve as key anchor points for building molecular complexity and exploring structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of 2-Methyl-1,3-benzoxazol-4-ol, detailing its synthesis and its role as a precursor to compounds with significant potential in antimicrobial, anticancer, and anti-inflammatory research.
The Strategic Importance of the Benzoxazole Moiety
Benzoxazole derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects.[1][2] This broad therapeutic potential has fueled extensive research into the synthesis and biological evaluation of novel benzoxazole-containing molecules. The versatility of the benzoxazole system allows for fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive scaffold for drug design and development.
Synthesis of the Core Scaffold: 2-Methyl-1,3-benzoxazol-4-ol
The synthesis of 2-Methyl-1,3-benzoxazol-4-ol is typically achieved through the condensation of an appropriately substituted aminophenol with a carboxylic acid equivalent. A common and effective method involves the reaction of 2,3-diaminophenol with acetic anhydride.
Experimental Protocol: Synthesis of 2-Methyl-1,3-benzoxazol-4-ol
Principle: This protocol outlines the cyclization of 2,3-diaminophenol with acetic anhydride to yield 2-Methyl-1,3-benzoxazol-4-ol. The reaction proceeds through the formation of an intermediate amide, followed by an intramolecular cyclization with the elimination of water.
Materials:
-
2,3-Diaminophenol
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-diaminophenol (10 mmol) in glacial acetic acid (50 mL).
-
Addition of Reagent: To the stirring solution, slowly add acetic anhydride (12 mmol). An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure 2-Methyl-1,3-benzoxazol-4-ol.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Provides a protic medium that facilitates the reaction and is compatible with the reagents.
-
Acetic Anhydride as Reagent: Serves as the source of the acetyl group that will form the 2-methyl and the carbonyl of the oxazole ring.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps.
-
Aqueous Work-up and Neutralization: Removes the acetic acid and other water-soluble impurities. Neutralization is crucial to prevent acid-catalyzed side reactions during extraction.
-
Extraction with Ethyl Acetate: This solvent is effective at dissolving the product while being immiscible with water.
-
Column Chromatography: A standard and effective method for purifying organic compounds based on their polarity.
Caption: Synthetic workflow for 2-Methyl-1,3-benzoxazol-4-ol.
A Versatile Intermediate: Derivatization of 2-Methyl-1,3-benzoxazol-4-ol
The true power of 2-Methyl-1,3-benzoxazol-4-ol in medicinal chemistry lies in its utility as a synthetic intermediate.[3] The hydroxyl group at the 4-position is particularly reactive and can be readily functionalized to introduce a wide variety of substituents, thereby enabling the exploration of a vast chemical space. A notable example is its conversion to 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate.[4]
Experimental Protocol: Synthesis of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate
Principle: This protocol describes the reaction of the hydroxyl group of 2-Methyl-1,3-benzoxazol-4-ol with diphenylphosphine chloride in the presence of a base to form a phosphinate ester.[4]
Materials:
-
2-Methyl-1,3-benzoxazol-4-ol
-
Dry tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Diphenylphosphine chloride
-
Celite
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., acetone/dry ice)
-
Syringes
-
Inert atmosphere (e.g., nitrogen or argon)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Methyl-1,3-benzoxazol-4-ol (50 mg, 0.34 mmol) and dry THF (6 mL).
-
Cooling: Cool the mixture to -40°C (233 K) using a low-temperature bath.[4]
-
Base Addition: Add triethylamine (0.071 mL, 0.51 mmol) to the solution and stir for 15 minutes.[4]
-
Reagent Addition: Add a solution of diphenylphosphine chloride (0.070 mL, 0.37 mmol) in dry THF (1 mL) dropwise to the reaction mixture.[4]
-
Reaction: After the addition is complete, stir the reaction mixture at -40°C for an additional 10 minutes, then allow it to warm to room temperature and stir overnight.[4]
-
Work-up: Filter the mixture through a pad of Celite to remove the triethylamine hydrochloride salt.
-
Concentration: Remove the solvent from the filtrate under vacuum using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate.
Causality Behind Experimental Choices:
-
Dry THF and Inert Atmosphere: The reagents are sensitive to moisture, which could lead to unwanted side reactions.
-
Low Temperature: The reaction is initially carried out at a low temperature to control the reactivity of the reagents and minimize the formation of byproducts.
-
Triethylamine as Base: Acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.
-
Celite Filtration: A convenient method for removing fine solid precipitates from a reaction mixture.
Potential Therapeutic Applications of 2-Methyl-1,3-benzoxazol-4-ol Derivatives
By leveraging the synthetic handle of the hydroxyl group, derivatives of 2-Methyl-1,3-benzoxazol-4-ol can be designed to target a variety of biological pathways implicated in human diseases.
Antimicrobial Agents
Benzoxazole derivatives have been extensively investigated for their antimicrobial properties. They have shown activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5]
Protocol for In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Assay
Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (derivatives of 2-Methyl-1,3-benzoxazol-4-ol)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Solvent for test compound (e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain on an appropriate agar plate. Aseptically pick 3-5 colonies and inoculate them into a tube of broth medium. Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible growth. Alternatively, the absorbance can be read using a plate reader.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anticancer Agents
The benzoxazole scaffold is present in numerous compounds with potent anticancer activity.[3] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.
Protocol for In Vitro Cytotoxicity Testing: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6][7]
Materials:
-
Test compound
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Agents
Chronic inflammation is a key factor in the pathogenesis of many diseases. Benzoxazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).
Protocol for In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10]
Materials:
-
Test compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Sterile 96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. Incubate at room temperature for 10-15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation
The quantitative data obtained from these assays, such as MIC values for antimicrobial activity and IC₅₀ values for anticancer and anti-inflammatory activities, should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Example of Data Summary for Biological Evaluation of 2-Methyl-1,3-benzoxazol-4-ol Derivatives
| Compound ID | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) | Anti-inflammatory Activity (IC₅₀, µM) |
| S. aureus | E. coli | MCF-7 | |
| Derivative 1 | 16 | 32 | 12.5 |
| Derivative 2 | 8 | 16 | 5.2 |
| Positive Control | (Ciprofloxacin) | (Ciprofloxacin) | (Doxorubicin) |
| 0.5 | 0.25 | 0.8 |
Conclusion
2-Methyl-1,3-benzoxazol-4-ol is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxyl group provide a robust platform for the generation of diverse chemical libraries. The established protocols for evaluating the antimicrobial, anticancer, and anti-inflammatory activities of its derivatives offer a clear path for researchers to explore the therapeutic potential of this important scaffold. The continued investigation of compounds derived from 2-Methyl-1,3-benzoxazol-4-ol holds significant promise for the discovery of new and effective drugs to address a range of human diseases.
References
-
Agarwal, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25357-25385. Available from: [Link]
-
Fery-Forgues, S., & Vanucci-Bacqué, C. (2022). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData, 7(12), x221303. Available from: [Link]
-
Dorogov, M. V., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-8. Available from: [Link]
-
Cowley, A. R., et al. (2010). 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3199. Available from: [Link]
-
Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Malaysian Journal of Analytical Sciences, 22(5), 878-888. Available from: [Link]
-
Riss, T. L., et al. (2019). In vitro NO radical scavenging assay. Methods in Molecular Biology, 1966, 127-135. Available from: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 591. Available from: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]
-
Ado, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Malaysian Journal of Analytical Sciences, 22(5), 878-888. Available from: [Link]
-
Biernasiuk, A., et al. (2021). 2.4. In Vitro Antimicrobial Activity Assay. Bio-protocol, 11(12), e4045. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
-
Al-Hourani, B. J. (2020). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). International Journal of Organic Chemistry, 10(4), 189-200. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Di Pilato, V., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 10(11), 1335. Available from: [Link]
-
Lee, H., et al. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Nanomaterials, 11(11), 2828. Available from: [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Available from: [Link]
-
Maroyi, A. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Journal of Inflammation Research, 12, 227-237. Available from: [Link]
-
Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
-
Sattar, A., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. AMB Express, 10(1), 1-13. Available from: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25357-25385. Available from: [Link]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1,3-benzoxazol-4-ol (51110-60-2) for sale [vulcanchem.com]
- 3. 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
Applikations- und Protokollhandbuch: Derivatisierung von 2-Methyl-1,3-benzoxazol-4-ol für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation (Derivatisierung) von 2-Methyl-1,3-benzoxazol-4-ol. Als Senior Application Scientist stelle ich Ihnen praxiserprobte Einblicke und detaillierte Protokolle zur Verfügung, die es Ihnen ermöglichen, eine Bibliothek von Derivaten für das biologische Screening zu erstellen und deren Potenzial als antimikrobielle oder antitumorale Wirkstoffe zu evaluieren.
Einleitung: Die Bedeutung des Benzoxazol-Gerüsts in der medizinischen Chemie
Benzoxazole sind eine wichtige Klasse heterocyclischer Verbindungen, die in der medizinischen Chemie aufgrund ihres breiten Spektrums an pharmakologischen Aktivitäten große Aufmerksamkeit auf sich gezogen haben.[1][2] Das Benzoxazol-Kerngerüst ist in zahlreichen Naturstoffen und synthetischen Molekülen mit antimikrobiellen, antitumoralen, entzündungshemmenden und antiviralen Eigenschaften enthalten.[1][2]
2-Methyl-1,3-benzoxazol-4-ol ist ein besonders interessantes Ausgangsmolekül für die Synthese von Wirkstoffbibliotheken. Die phenolische Hydroxylgruppe an Position 4 ist ein reaktives Zentrum, das gezielte chemische Modifikationen ermöglicht. Durch Derivatisierung dieser Position können die physikochemischen und pharmakologischen Eigenschaften des Moleküls gezielt verändert werden, um die Bioverfügbarkeit, die Zielspezifität und die Wirksamkeit zu verbessern.
Dieses Handbuch konzentriert sich auf drei grundlegende, aber wirkungsvolle Derivatisierungsstrategien: O-Alkylierung, Veresterung und die Mannich-Reaktion. Für jede Strategie werden die zugrunde liegenden chemischen Prinzipien erläutert und detaillierte, schrittweise Protokolle bereitgestellt.
Derivatisierungsstrategien für 2-Methyl-1,3-benzoxazol-4-ol
Die Derivatisierung des 2-Methyl-1,3-benzoxazol-4-ol-Gerüsts zielt hauptsächlich auf die Modifikation der phenolischen Hydroxylgruppe ab. Die Wahl der Derivatisierungsstrategie hängt von den gewünschten Eigenschaften der Zielverbindungen ab.
O-Alkylierung (Williamson-Ethersynthese)
Wissenschaftliche Begründung: Die Williamson-Ethersynthese ist eine klassische und zuverlässige Methode zur Bildung von Ethern.[3][4][5] Bei dieser SN2-Reaktion wird das Phenol zunächst mit einer Base deprotoniert, um ein nukleophiles Phenoxid-Ion zu erzeugen.[5][6] Dieses Phenoxid greift dann ein Alkylhalogenid an, was zur Bildung eines Ethers und eines anorganischen Salzes als Nebenprodukt führt.[5][6] Durch Variation des Alkylhalogenids kann eine Vielzahl von Ether-Derivaten mit unterschiedlichen sterischen und elektronischen Eigenschaften synthetisiert werden.
Experimenteller Arbeitsablauf:
Abbildung 1: Allgemeiner Arbeitsablauf für die O-Alkylierung.
Detailliertes Protokoll: Synthese von 4-Alkoxy-2-methyl-1,3-benzoxazol-Derivaten
| Reagenz/Parameter | Menge | Anmerkungen |
| 2-Methyl-1,3-benzoxazol-4-ol | 1,0 Äq. | Ausgangsmaterial |
| Wasserfreies Kaliumcarbonat (K₂CO₃) | 2,0 Äq. | Base |
| Alkylhalogenid (z.B. Iodmethan, Benzylbromid) | 1,2 Äq. | Alkylierungsreagenz |
| Acetonitril (wasserfrei) | 10 mL / mmol Edukt | Lösungsmittel |
| Reaktionstemperatur | Rückfluss (ca. 82 °C) | |
| Reaktionszeit | 4-12 Stunden | Überwachung mittels DC |
Schritt-für-Schritt-Anleitung:
-
2-Methyl-1,3-benzoxazol-4-ol (1,0 Äq.) und wasserfreies Kaliumcarbonat (2,0 Äq.) in einem Rundkolben in wasserfreiem Acetonitril vorlegen.
-
Die Suspension bei Raumtemperatur 30 Minuten rühren, um die Bildung des Phenoxids zu initiieren.
-
Das Alkylhalogenid (1,2 Äq.) zugeben und die Reaktionsmischung unter Rückfluss erhitzen.
-
Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) verfolgen.
-
Nach vollständigem Umsatz die Reaktionsmischung auf Raumtemperatur abkühlen lassen.
-
Die anorganischen Salze durch Filtration entfernen und das Filtrat im Vakuum einengen.
-
Den Rückstand mittels Säulenchromatographie auf Kieselgel reinigen, um das reine Ether-Derivat zu erhalten.
Veresterung
Wissenschaftliche Begründung: Die Veresterung der phenolischen Hydroxylgruppe führt zur Bildung von Phenyl-Estern, die oft eine verbesserte Lipophilie und veränderte pharmakokinetische Eigenschaften aufweisen. Eine gängige Methode ist die Fischer-Veresterung, bei der ein Carbonsäurederivat (oft ein Säurechlorid oder -anhydrid) in Gegenwart eines Katalysators mit dem Phenol reagiert.[7][8] Die Verwendung von Säurechloriden in Gegenwart einer Base ist eine effiziente Methode, um die Reaktion unter milden Bedingungen durchzuführen.[9]
Experimenteller Arbeitsablauf:
Abbildung 2: Allgemeiner Arbeitsablauf für die Veresterung.
Detailliertes Protokoll: Synthese von 2-Methyl-1,3-benzoxazol-4-yl-estern
| Reagenz/Parameter | Menge | Anmerkungen |
| 2-Methyl-1,3-benzoxazol-4-ol | 1,0 Äq. | Ausgangsmaterial |
| Triethylamin (Et₃N) | 1,5 Äq. | Base |
| Säurechlorid (z.B. Acetylchlorid, Benzoylchlorid) | 1,1 Äq. | Acylierungsreagenz |
| Dichlormethan (DCM, wasserfrei) | 15 mL / mmol Edukt | Lösungsmittel |
| Reaktionstemperatur | 0 °C bis Raumtemperatur | |
| Reaktionszeit | 2-6 Stunden | Überwachung mittels DC |
Schritt-für-Schritt-Anleitung:
-
2-Methyl-1,3-benzoxazol-4-ol (1,0 Äq.) in wasserfreiem Dichlormethan in einem Rundkolben lösen.
-
Triethylamin (1,5 Äq.) zugeben und die Lösung auf 0 °C kühlen.
-
Das Säurechlorid (1,1 Äq.), gelöst in einer kleinen Menge wasserfreiem Dichlormethan, langsam zur gekühlten Lösung tropfen.
-
Die Reaktionsmischung langsam auf Raumtemperatur erwärmen und 2-6 Stunden rühren.
-
Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) verfolgen.
-
Nach vollständigem Umsatz die Reaktion durch Zugabe von Wasser beenden.
-
Die organische Phase abtrennen, mit gesättigter Natriumhydrogencarbonat-Lösung und anschließend mit Wasser waschen.
-
Die organische Phase über Natriumsulfat trocknen, filtrieren und im Vakuum einengen.
-
Den Rückstand mittels Säulenchromatographie auf Kieselgel reinigen, um das reine Ester-Derivat zu erhalten.
Mannich-Reaktion
Wissenschaftliche Begründung: Die Mannich-Reaktion ist eine Dreikomponenten-Kondensationsreaktion, bei der ein Formaldehyd, ein primäres oder sekundäres Amin und eine CH-acide Verbindung umgesetzt werden.[1] Phenole können als CH-acide Komponente fungieren, wobei die elektrophile aromatische Substitution bevorzugt in ortho-Position zur Hydroxylgruppe stattfindet.[1] Die resultierenden Mannich-Basen sind wertvolle Zwischenprodukte und zeigen oft selbst interessante biologische Aktivitäten.[1][2]
Experimenteller Arbeitsablauf:
Abbildung 3: Allgemeiner Arbeitsablauf für die Mannich-Reaktion.
Detailliertes Protokoll: Synthese von Mannich-Basen des 2-Methyl-1,3-benzoxazol-4-ols
| Reagenz/Parameter | Menge | Anmerkungen |
| 2-Methyl-1,3-benzoxazol-4-ol | 1,0 Äq. | Ausgangsmaterial |
| Formaldehyd (37%ige wässrige Lösung) | 1,2 Äq. | |
| Sekundäres Amin (z.B. Dimethylamin, Piperidin) | 1,1 Äq. | |
| Ethanol | 20 mL / mmol Edukt | Lösungsmittel |
| Reaktionstemperatur | Raumtemperatur bis Rückfluss | |
| Reaktionszeit | 6-24 Stunden | Überwachung mittels DC |
Schritt-für-Schritt-Anleitung:
-
Das sekundäre Amin (1,1 Äq.) und die wässrige Formaldehydlösung (1,2 Äq.) in Ethanol in einem Rundkolben vorlegen und bei 0-5 °C für 15 Minuten rühren.
-
Eine Lösung von 2-Methyl-1,3-benzoxazol-4-ol (1,0 Äq.) in Ethanol langsam zugeben.
-
Die Reaktionsmischung bei Raumtemperatur rühren oder unter Rückfluss erhitzen.
-
Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) verfolgen.
-
Nach vollständigem Umsatz das Lösungsmittel im Vakuum entfernen.
-
Den Rückstand in Dichlormethan aufnehmen und mit Wasser waschen.
-
Die organische Phase über Natriumsulfat trocknen, filtrieren und einengen.
-
Das Rohprodukt durch Umkristallisation oder Säulenchromatographie reinigen.
Biologisches Screening der Derivate
Nach der erfolgreichen Synthese und Reinigung der Derivate ist der nächste entscheidende Schritt die Evaluierung ihrer biologischen Aktivität. Basierend auf der bekannten Pharmakologie von Benzoxazol-Derivaten sind insbesondere Tests auf antitumorale und antimikrobielle Wirksamkeit von Interesse.
Antitumorales Screening: MTT-Assay
Wissenschaftliche Begründung: Der MTT-Assay ist ein etablierter kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität und dient als Indikator für die Zellviabilität, Proliferation und Zytotoxizität.[4][6][10] Lebende Zellen können das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale Dehydrogenasen zu einem unlöslichen, violetten Formazan-Produkt reduzieren.[4] Die Menge des gebildeten Formazans, die spektrophotometrisch gemessen wird, ist direkt proportional zur Anzahl der lebenden Zellen.
Arbeitsablauf des Screenings:
Abbildung 4: Arbeitsablauf des MTT-Assays.
Detailliertes Protokoll: MTT-Assay zur Bestimmung der Zytotoxizität
| Material/Parameter | Spezifikation | Anmerkungen |
| Zelllinien | z.B. MCF-7 (Brustkrebs), A549 (Lungenkrebs) | |
| Zellkulturmedium | DMEM oder RPMI-1640 mit 10% FBS | |
| Plattenformat | 96-Well-Platte | |
| Zelldichte | 5.000 - 10.000 Zellen/Well | Optimierung je nach Zelllinie |
| Testsubstanzen | In DMSO gelöst | Endkonzentration DMSO < 0.5% |
| MTT-Lösung | 5 mg/mL in PBS | Sterilfiltriert |
| Solubilisierungslösung | z.B. saurer Isopropanol (0.04 M HCl) | |
| Inkubationszeit (Substanz) | 48 - 72 Stunden | |
| Inkubationszeit (MTT) | 4 Stunden | |
| Messwellenlänge | 570 nm |
Schritt-für-Schritt-Anleitung:
-
Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium in eine 96-Well-Platte aussäen.
-
Die Platte für 24 Stunden bei 37 °C und 5% CO₂ inkubieren, um den Zellen das Anhaften zu ermöglichen.
-
Stammlösungen der Derivate in DMSO herstellen und serielle Verdünnungen im Kulturmedium vorbereiten.
-
Das Medium von den Zellen entfernen und 100 µL der vorbereiteten Derivat-Verdünnungen zu den entsprechenden Wells geben. Kontroll-Wells erhalten nur Medium mit der entsprechenden DMSO-Konzentration.
-
Die Platte für 48-72 Stunden bei 37 °C und 5% CO₂ inkubieren.
-
Nach der Inkubation 10 µL der MTT-Lösung (5 mg/mL) zu jedem Well geben und die Platte für weitere 4 Stunden inkubieren.[6]
-
Das Medium vorsichtig entfernen und 100 µL der Solubilisierungslösung zu jedem Well geben, um die Formazan-Kristalle aufzulösen.
-
Die Platte für 15 Minuten auf einem Schüttler inkubieren, um eine vollständige Auflösung sicherzustellen.
-
Die Absorption bei 570 nm mit einem Mikroplatten-Lesegerät messen.
-
Die prozentuale Zellviabilität im Vergleich zur Kontrolle berechnen und IC₅₀-Werte bestimmen.
Antimikrobielles Screening: Mikrodilutionsmethode
Wissenschaftliche Begründung: Die Mikrodilutionsmethode in Bouillon ist ein Standardverfahren zur Bestimmung der minimalen Hemmkonzentration (MHK) von antimikrobiellen Substanzen.[11][12] Bei diesem Verfahren werden serielle Verdünnungen der Testsubstanz in einem flüssigen Nährmedium hergestellt und mit einer standardisierten Bakterien- oder Pilz-Suspension inokuliert.[11] Die MHK ist die niedrigste Konzentration der Substanz, die das sichtbare Wachstum des Mikroorganismus nach einer Inkubationszeit hemmt.[11]
Detailliertes Protokoll: Bestimmung der minimalen Hemmkonzentration (MHK)
| Material/Parameter | Spezifikation | Anmerkungen |
| Mikroorganismen | z.B. Staphylococcus aureus, Escherichia coli, Candida albicans | |
| Nährmedium | Mueller-Hinton-Bouillon (Bakterien), RPMI-1640 (Pilze) | |
| Plattenformat | 96-Well-Platte | |
| Inokulumdichte | ca. 5 x 10⁵ KBE/mL | |
| Testsubstanzen | In DMSO gelöst | |
| Inkubationszeit | 18-24 Stunden (Bakterien), 24-48 Stunden (Pilze) | |
| Inkubationstemperatur | 37 °C |
Schritt-für-Schritt-Anleitung:
-
Eine Stammlösung der Testsubstanz in DMSO herstellen.
-
In einer 96-Well-Platte serielle Zweifach-Verdünnungen der Testsubstanz im entsprechenden Nährmedium herstellen. Typischerweise werden 50 µL Medium in die Wells 2-12 pipettiert. 100 µL der Substanzlösung werden in Well 1 gegeben und dann werden 50 µL von Well 1 nach Well 2 transferiert, gemischt, und so weiter.
-
Eine Bakterien- oder Pilzsuspension herstellen und deren Dichte auf ca. 1 x 10⁶ KBE/mL einstellen.
-
Jedes Well (außer der Sterilitätskontrolle) mit 50 µL der Mikroorganismensuspension inokulieren, um eine Endkonzentration von ca. 5 x 10⁵ KBE/mL zu erreichen.
-
Eine Positivkontrolle (Inokulum ohne Substanz) und eine Negativkontrolle (Medium ohne Inokulum) mitführen.
-
Die Platte bei 37 °C für die entsprechende Zeit inkubieren.
-
Nach der Inkubation das Wachstum visuell beurteilen. Die MHK ist die niedrigste Konzentration, bei der kein sichtbares Wachstum (Trübung) zu erkennen ist.
Zusammenfassung und Ausblick
Dieses Handbuch bietet eine solide Grundlage für die Derivatisierung von 2-Methyl-1,3-benzoxazol-4-ol und das anschließende biologische Screening der synthetisierten Verbindungen. Die vorgestellten Protokolle für O-Alkylierung, Veresterung und die Mannich-Reaktion ermöglichen die Erstellung einer vielfältigen Bibliothek von Derivaten. Die detaillierten Anleitungen für den MTT-Assay und die Mikrodilutionsmethode gewährleisten eine zuverlässige Evaluierung des antitumoralen und antimikrobiellen Potenzials.
Die Ergebnisse dieser Screenings können wertvolle Struktur-Wirkungs-Beziehungen aufzeigen und als Ausgangspunkt für die weitere Optimierung von Leitstrukturen dienen. Zukünftige Arbeiten könnten die Synthese weiterer Derivatklassen sowie die Untersuchung der Wirkmechanismen der aktivsten Verbindungen umfassen.
Referenzen
-
Kamal, A., et al. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. Verfügbar unter: [Link]
-
Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. Verfügbar unter: [Link]
-
(n.d.). 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. PMC. Verfügbar unter: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Verfügbar unter: [Link]
-
(2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Verfügbar unter: [Link]
-
(n.d.). Process for the preparation of carboxylic acid methyl esters. Google Patents. Verfügbar unter:
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Verfügbar unter: [Link]
-
(2024). Synthesis, Characterization, of Antioxidant Activity Mannich Bases from 2-Benzoxalinones. DergiPark. Verfügbar unter: [Link]
-
(n.d.). Synthesis and Identification of some Benzoxazole Derivatives via Mannich Reaction. Iraqi National Journal of Chemistry. Verfügbar unter: [Link]
-
(n.d.). Recent advances in biological applications of mannich bases — An overview. Journal of Drug Delivery and Therapeutics. Verfügbar unter: [Link]
-
(2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed. Verfügbar unter: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Verfügbar unter: [Link]
-
(2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. Verfügbar unter: [Link]
-
(n.d.). Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. SlideShare. Verfügbar unter: [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Verfügbar unter: [Link]
-
(n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Taylor & Francis Online. Verfügbar unter: [Link]
-
(2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Verfügbar unter: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Verfügbar unter: [Link]
-
(2021). Synthesis and properties of benzoxazole-terminated mesogenic compounds containing tolane with high birefringence and large dielectric anisotropy. ResearchGate. Verfügbar unter: [Link]
-
(2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. Verfügbar unter: [Link]
-
(n.d.). Selective O-Alkylation Reaction Screen. ResearchGate. Verfügbar unter: [Link]
-
(2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Verfügbar unter: [Link]
-
(2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. Verfügbar unter: [Link]
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Verfügbar unter: [Link]
-
(n.d.). Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. Verfügbar unter: [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol. Verfügbar unter: [Link]
-
(2020). MIC (Broth Microdilution) Testing. YouTube. Verfügbar unter: [Link]
-
(n.d.). (PDF) Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. ResearchGate. Verfügbar unter: [Link]
-
NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Verfügbar unter: [Link]
-
(n.d.). Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities. PubMed. Verfügbar unter: [Link]
-
(n.d.). Preparation of Methyl Benzoate. Web.mnsu.edu. Verfügbar unter: [Link]
-
(n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Bosterbio.com. Verfügbar unter: [Link]
Sources
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one [mdpi.com]
- 10. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
Application Notes & Protocols: Strategic Functionalization of the Methyl Group in 2-Methyl-1,3-benzoxazol-4-ol
Abstract and Scope
The 2-methyl-1,3-benzoxazole scaffold is a privileged core structure in medicinal chemistry and materials science. The strategic modification of its substituents is paramount for the development of novel therapeutic agents and functional materials. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the selective functionalization of the C2-methyl group of 2-Methyl-1,3-benzoxazol-4-ol. We will explore the unique reactivity profile of this molecule, address the critical role of the C4-hydroxyl group, and provide detailed, field-proven protocols for key transformations including condensation, halogenation, and oxidation. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methodologies.
Reactivity Profile and Strategic Considerations
The chemical personality of 2-Methyl-1,3-benzoxazol-4-ol is dictated by three primary reactive centers:
-
The C2-Methyl Group: The protons on this methyl group exhibit enhanced acidity (pKa ≈ 20-25). This is due to the electron-withdrawing nature of the adjacent imine-like nitrogen atom and the ability of the resulting conjugate base (anion) to be stabilized by resonance within the heterocyclic system. This acidity is the linchpin for its functionalization via deprotonation.
-
The C4-Hydroxyl Group: This phenolic group is acidic and highly nucleophilic upon deprotonation. It is also a potent activating group, increasing the electron density of the benzene ring and making it more susceptible to electrophilic aromatic substitution. Its presence can complicate many reactions and often necessitates the use of a protecting group strategy.
-
The Benzene Ring: While the benzoxazole core is generally electron-rich, the C4-hydroxyl group further activates the aromatic ring, directing electrophilic attack to the ortho and para positions (C5 and C7).
Causality of Selectivity: Achieving selective functionalization of the methyl group requires carefully chosen reaction conditions that favor transformations at this site over the phenol or the aromatic ring. For instance, base-catalyzed reactions leverage the acidity of the methyl protons, while free-radical conditions can selectively target the benzylic-like C-H bonds of the methyl group.
The Imperative of Phenolic Protection
For many transformations, particularly those involving strong bases, oxidizing agents, or electrophiles, the C4-hydroxyl group must be temporarily masked to prevent unwanted side reactions.[1] Protecting it as an ether is a common and robust strategy.[2]
Protocol 3.1: Protection of the C4-Hydroxyl Group as a Benzyl Ether
This protocol is a prerequisite for the oxidation and halogenation procedures described later.
Rationale: The benzyl ether is chosen for its stability across a wide range of reaction conditions (e.g., basic, organometallic) and its relatively straightforward removal via hydrogenolysis, which typically does not affect other functional groups.
| Reagents & Materials | M.Wt. | Amount | Moles (mmol) |
| 2-Methyl-1,3-benzoxazol-4-ol | 149.15 | 1.49 g | 10.0 |
| Benzyl Bromide (BnBr) | 171.04 | 1.30 mL (1.88 g) | 11.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 |
| Acetone | - | 50 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add 2-Methyl-1,3-benzoxazol-4-ol and anhydrous potassium carbonate.
-
Add 50 mL of dry acetone and stir the suspension for 15 minutes at room temperature.
-
Add benzyl bromide dropwise to the stirring suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Wash the solid with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-(benzyloxy)-2-methyl-1,3-benzoxazole.
Key Functionalization Pathways & Protocols
The following diagram illustrates the primary synthetic routes for functionalizing the C2-methyl group, starting from the parent compound.
Caption: Key functionalization pathways for 2-Methyl-1,3-benzoxazol-4-ol.
Protocol: Knoevenagel-Type Condensation with Aromatic Aldehydes
This protocol leverages the acidity of the C2-methyl protons to form new C-C bonds, yielding 2-styrylbenzoxazole derivatives. These compounds are of significant interest as fluorescent dyes and bioactive molecules. The reaction proceeds via a nucleophilic addition of the deprotonated methyl group to an aldehyde, followed by dehydration.[3]
Rationale for Conditions: A weak base like piperidine is sufficient to catalyze the reaction without causing self-condensation of the aldehyde.[3] The reaction is often run at reflux to drive the final dehydration step to completion. The phenolic hydroxyl group generally does not require protection under these mildly basic conditions.
| Reagents & Materials | M.Wt. | Amount | Moles (mmol) |
| 2-Methyl-1,3-benzoxazol-4-ol | 149.15 | 1.49 g | 10.0 |
| 4-Nitrobenzaldehyde | 151.12 | 1.51 g | 10.0 |
| Piperidine | 85.15 | 0.5 mL | ~5.0 |
| Ethanol | - | 40 mL | - |
Step-by-Step Procedure:
-
Combine 2-Methyl-1,3-benzoxazol-4-ol and 4-nitrobenzaldehyde in a 100 mL round-bottom flask.
-
Add 40 mL of absolute ethanol, followed by the piperidine catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring for 6-8 hours.
-
Monitor the reaction by TLC. The product is often a brightly colored, insoluble solid.
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product, 2-(4-nitrostyryl)-1,3-benzoxazol-4-ol, in a vacuum oven. Further purification is typically not necessary.
Self-Validation: The formation of a deeply colored precipitate is a strong indicator of product formation. The product can be characterized by ¹H NMR (disappearance of the methyl singlet around 2.6 ppm and appearance of vinylic protons) and Mass Spectrometry.
Protocol: Free-Radical Bromination of the Methyl Group
This protocol installs a bromine atom on the methyl group, creating a versatile 2-(bromomethyl)benzoxazole intermediate. This product is a powerful electrophile for subsequent nucleophilic substitution reactions, enabling the attachment of a wide variety of functional groups.
Rationale for Conditions: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light/heat is the classic method for benzylic/allylic bromination.[4][5] These conditions generate a low concentration of bromine radicals, which selectively abstract a hydrogen from the weakest C-H bond—in this case, the benzylic-like methyl group.[5][6] A non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane is used to prevent competing ionic reactions.[7] Crucially, the phenolic hydroxyl group must be protected prior to this reaction.
| Reagents & Materials | M.Wt. | Amount | Moles (mmol) |
| 4-(Benzyloxy)-2-methyl-1,3-benzoxazole | 239.27 | 1.20 g | 5.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 0.98 g | 5.5 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 82 mg | 0.5 |
| Carbon Tetrachloride (CCl₄) | - | 50 mL | - |
Step-by-Step Procedure:
-
Safety First: CCl₄ is toxic and carcinogenic. All operations must be performed in a certified chemical fume hood.
-
In a 100 mL flask equipped with a reflux condenser and a magnetic stir bar, dissolve the protected starting material in 50 mL of CCl₄.
-
Add NBS and AIBN to the solution.
-
Heat the mixture to reflux (approx. 77°C) for 4-6 hours. A sunlamp or a 250W incandescent bulb can be positioned near the flask to facilitate radical initiation.
-
Monitor the reaction by TLC. The reaction is complete when the starting material spot is consumed. Note that succinimide, a byproduct, will precipitate as a white solid that floats on top of the denser CCl₄.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the collected solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, hexane/ethyl acetate gradient) to yield 2-(bromomethyl)-4-(benzyloxy)-1,3-benzoxazole.
Protocol: Oxidation to 2-Carboxybenzoxazole
This protocol transforms the methyl group into a carboxylic acid, a key functional handle for amide coupling, esterification, and other derivatizations.
Rationale for Conditions: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting benzylic alkyl groups to carboxylic acids.[8][9] The reaction is typically performed in a mixture of water and an organic co-solvent under neutral or slightly basic conditions. An acidic workup is required to protonate the carboxylate salt. The phenolic hydroxyl group is highly sensitive to oxidation and must be protected.
| Reagents & Materials | M.Wt. | Amount | Moles (mmol) |
| 4-(Benzyloxy)-2-methyl-1,3-benzoxazole | 239.27 | 1.20 g | 5.0 |
| Potassium Permanganate (KMnO₄) | 158.03 | 2.37 g | 15.0 |
| Pyridine | - | 50 mL | - |
| Water | - | 25 mL | - |
| Sodium Sulfite (Na₂SO₃) | 126.04 | ~5 g | - |
| Hydrochloric Acid (HCl), conc. | - | As needed | - |
Step-by-Step Procedure:
-
In a 250 mL flask, suspend the protected starting material in a mixture of 50 mL pyridine and 25 mL water.
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Add solid potassium permanganate portion-wise over 1-2 hours, maintaining the temperature below 100°C. The purple color of the permanganate will dissipate as it reacts, forming a brown manganese dioxide (MnO₂) precipitate.
-
After the addition is complete, continue heating and stirring for an additional 4-6 hours, or until TLC shows complete consumption of the starting material.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the MnO₂ precipitate. Wash the pad thoroughly with water.
-
Combine the aqueous filtrates and add solid sodium sulfite in small portions until the purple/brown color is completely gone, quenching any excess KMnO₄.
-
Transfer the clear solution to a beaker and cool in an ice bath.
-
Acidify the solution dropwise with concentrated HCl while stirring. The carboxylic acid product will precipitate as a white solid. Check the pH with litmus paper to ensure it is acidic (pH ~2-3).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(benzyloxy)-1,3-benzoxazole-2-carboxylic acid.
Mechanistic Deep Dive: The Knoevenagel Condensation
Understanding the mechanism is key to troubleshooting and adapting the protocol. The base-catalyzed condensation follows a well-established pathway.
Caption: Mechanism of the base-catalyzed condensation reaction.
Troubleshooting Guide
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| No reaction / Low conversion (All Protocols) | 1. Inactive reagents. 2. Insufficient temperature or reaction time. 3. Poor quality solvent (e.g., wet). | 1. Use freshly opened or purified reagents. Check activity of AIBN (should be stored cold). 2. Increase temperature slightly or extend reaction time. Monitor closely with TLC. 3. Use anhydrous solvents, especially for the bromination reaction. |
| Multiple products observed (Bromination) | 1. Reaction is not selective; aromatic bromination is occurring. 2. Over-bromination (dibrominated product). | 1. Ensure the solvent is non-polar (CCl₄) and no protic sources are present. Run the reaction in the dark if necessary to minimize ionic pathways. 2. Use only a slight excess (1.05-1.1 eq.) of NBS. Monitor carefully and stop the reaction once the starting material is consumed. |
| Dark, tarry mixture formed (Oxidation) | 1. Temperature was too high, causing decomposition. 2. Incomplete protection of the phenol, leading to oxidative polymerization. | 1. Maintain strict temperature control during KMnO₄ addition. Add the oxidant more slowly. 2. Confirm complete protection of the starting material by NMR/MS before starting the oxidation. |
| Low yield of precipitated product (Condensation) | 1. Product has some solubility in the reaction solvent. 2. Insufficient reaction time for dehydration step. | 1. After cooling, place the reaction mixture in a freezer for several hours to maximize precipitation. Reduce the final volume of the solvent before cooling. 2. Ensure the reaction is run for the full recommended time at reflux. |
References
-
Oxidation of Heteroaryl Isoprenes towards Functionalized Pyridinyl Methyl Ketones Facilitated by a Potent KMnO4 / H2INa3O6 System. (2022). OSTI.GOV. [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. MDPI. [Link]
-
Electrophilic and radical bromination of bromo derivatives via NBS. (2024). IOP Conference Series: Earth and Environmental Science. [Link]
- Process for the preparation of 2-methylbenzoxazole.
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Deprotonation of benzoxazole and oxazole using lithium magnesates. (2005). Journal of Organic Chemistry. [Link]
-
Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]
-
Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. ResearchGate. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing. [Link]
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]
- Method for the oxidation of aryl methyl groups to carboxylic acid groups.
-
Protecting Groups List. SynArchive. [Link]
-
Conditions for free radical bromination using NBS and peroxides? Chemistry Stack Exchange. [Link]
-
Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. RSC Publishing. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate. [Link]
-
Oxidation of Heterocyclic Compounds by Permanganate Anion. ResearchGate. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]
-
Protection for Phenols and Catechols. ResearchGate. [Link]
-
Nucleophilic Reactivity of Deprotonated Alkynes. (2023). Chemistry LibreTexts. [Link]
-
Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 2-Substituted Benzoxazoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core, a fusion of benzene and oxazole rings, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Consequently, 2-substituted benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1]
The primary and most direct synthetic route to this valuable scaffold involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (such as aldehydes, acyl chlorides, or esters).[1][2] This process fundamentally consists of an initial acylation of the amino group, followed by an intramolecular cyclodehydration to forge the oxazole ring.[1] Over the years, numerous methodologies have been developed to optimize this core transformation, focusing on improving yields, shortening reaction times, expanding substrate compatibility, and adhering to the principles of green chemistry.
This document provides detailed, field-proven protocols for the synthesis of 2-substituted benzoxazoles, explains the causality behind the chosen experimental conditions, and offers insights into modern synthetic advancements.
Strategic Overview of Synthetic Methodologies
The choice of synthetic strategy for constructing 2-substituted benzoxazoles is often dictated by the desired substitution pattern, substrate availability, required scale, and available laboratory equipment. The most common precursor is 2-aminophenol, which can be reacted with a variety of carbonyl-containing compounds.[3]
| Method | Carbon Source | Key Reagents/Conditions | Advantages | Disadvantages |
| Classical Condensation | Carboxylic Acid | Polyphosphoric Acid (PPA), Eaton's Reagent | High yields, simple, widely applicable.[4] | Harsh conditions (high temp), difficult workup for PPA. |
| Microwave-Assisted | Carboxylic Acid / Aldehyde | Catalyst-free or mild acid/base catalyst | Extremely rapid, often solvent-free, high yields.[1][5] | Requires specialized microwave reactor, scalability can be an issue. |
| Catalytic One-Pot | Carboxylic Acid / Aldehyde | Methanesulfonic acid, Imidazolium chloride, Lewis acids.[6][7] | Milder conditions, one-pot procedure from acids. | May require specific catalysts, longer reaction times than MW. |
| Palladium-Catalyzed | Aryl Halides + CO | Pd catalyst, CO gas, base | Broad substrate scope, builds complexity from simple precursors.[8][9] | Requires transition metal catalyst, handling of CO gas. |
Detailed Experimental Protocols
Herein, we detail two robust and widely applicable protocols: a classical thermal condensation using Polyphosphoric Acid (PPA) and a modern, rapid microwave-assisted synthesis.
Protocol 1: Classical PPA-Mediated Synthesis of 2-Phenylbenzoxazole
This method leverages the potent dehydrating and catalytic properties of Polyphosphoric Acid (PPA) to drive the condensation and cyclization in high yield. It serves as a reliable, foundational method for a wide range of aromatic and aliphatic carboxylic acids.
Reaction Causality: PPA serves a dual role. First, it acts as a Brønsted acid, protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the amino group of 2-aminophenol. Second, as a powerful dehydrating agent, it sequesters the water molecule generated during the initial amide formation and the subsequent cyclization, driving the equilibrium towards the final benzoxazole product. The high viscosity of PPA also serves as the reaction medium.
Visualizing the Mechanism: PPA-Mediated Condensation
Caption: PPA-mediated synthesis of 2-substituted benzoxazoles.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-Aminophenol | 109.13 | 10.0 | 1.09 g | Nucleophile |
| Benzoic Acid | 122.12 | 10.0 | 1.22 g | Electrophile |
| Polyphosphoric Acid (PPA) | - | - | ~40 g | Catalyst/Solvent |
| Ethyl Acetate | - | - | ~200 mL | Extraction Solvent |
| Saturated NaHCO₃ (aq) | - | - | ~50 mL | Neutralization |
| Brine | - | - | ~50 mL | Washing |
| Anhydrous MgSO₄ | - | - | ~5 g | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 2-aminophenol (1.09 g, 10.0 mmol) and benzoic acid (1.22 g, 10.0 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (~40 g) to the flask. The mixture will be viscous.
-
Heating: Immerse the flask in a preheated oil bath. Stir the mixture at 60°C for 2 hours, then increase the temperature to 120°C and maintain for an additional 2 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, allow the flask to cool to room temperature. In a separate large beaker (1 L), prepare ~400 g of crushed ice. CAUTION: Slowly and carefully pour the viscous PPA reaction mixture onto the ice with vigorous stirring. This is an exothermic process. The product often precipitates as a solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[10]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and finally with brine (2 x 25 mL).[10] The bicarbonate wash neutralizes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 2-phenylbenzoxazole. A typical yield is around 92%.[10]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This "green chemistry" approach offers a significant reduction in reaction time and eliminates the need for harsh reagents and solvents.[5] Microwave irradiation directly and efficiently heats the reactants, dramatically accelerating the condensation and dehydration steps.[1]
Reaction Causality: The high polarity of the starting materials allows for efficient absorption of microwave energy, leading to rapid localized heating. This thermal energy is sufficient to overcome the activation barrier for both amide formation and the subsequent cyclodehydration, all without the need for a catalyst or solvent to mediate the process.
Visualizing the Workflow: From Reactants to Product
Caption: General workflow for microwave-assisted benzoxazole synthesis.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass | Role |
| 2-Aminophenol | 109.13 | 1.0 | 109 mg | Nucleophile |
| Carboxylic Acid | Varies | 1.0 | Varies | Electrophile |
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a small magnetic stir bar, combine 2-aminophenol (109 mg, 1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Mixing: Thoroughly mix the solid reactants with a spatula.
-
Microwave Irradiation: Seal the vessel and place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture with a power setting sufficient to maintain a reaction temperature between 150-200°C for 10-30 minutes.[1] Note: Optimal time and temperature are substrate-dependent and may require preliminary optimization.
-
Workup: After irradiation is complete, allow the vessel to cool to room temperature (use compressed air cooling if available).
-
Purification: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or ethyl acetate. Purify the product directly via flash column chromatography on silica gel to obtain the pure 2-substituted benzoxazole. This method consistently provides good to excellent yields for a variety of aliphatic, aromatic, and heteroaromatic carboxylic acids.[5]
Product Characterization
Confirmation of the synthesized 2-substituted benzoxazole structure is typically achieved through standard spectroscopic techniques:
-
¹H NMR: Expect to see aromatic proton signals in the range of δ 7.0-8.5 ppm. The specific splitting patterns will confirm the substitution on both the benzoxazole core and the 2-substituent.
-
¹³C NMR: The characteristic C=N carbon of the oxazole ring typically appears in the range of δ 150-165 ppm.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation and dehydration (loss of two water molecules from the starting materials).
-
Infrared (IR) Spectroscopy: The disappearance of the broad -OH and -NH₂ stretches from the 2-aminophenol and the C=O stretch from the carboxylic acid, along with the appearance of a characteristic C=N stretch (~1645 cm⁻¹), indicates product formation.
Troubleshooting and Field Insights
-
Low Yields in PPA Method: Incomplete dehydration is a common issue. Ensure the PPA is of good quality and that the reaction temperature is maintained. Extending the reaction time at 120°C can often drive the reaction to completion.
-
Difficult PPA Workup: The quenching of PPA is highly exothermic and can be difficult to manage on a large scale. Pouring the reaction mixture slowly into a vigorously stirred ice slurry is critical.
-
Dark-Colored Products: The high temperatures used in both methods can sometimes lead to colored impurities. Thorough purification by column chromatography, sometimes followed by treatment with activated charcoal and recrystallization, is effective.
-
Substrate Scope Limitations: Electron-deficient 2-aminophenols or highly sterically hindered carboxylic acids may react more slowly and require more forcing conditions or alternative catalytic systems. For example, methods using triflic anhydride can activate even hindered tertiary amides for cyclization.[11]
References
-
Neumann, K. T., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2015). Access to 2-(Het)aryl and 2-Styryl Benzoxazoles via Palladium-Catalyzed Aminocarbonylation of Aryl and Vinyl Bromides. Organic Letters, 17(9), 2094–2097. [Link]
-
Sharma, D., & Kumar, R. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111. [Link]
-
MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]
-
Rostami, A., et al. (2015). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [Link]
-
ResearchGate. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?. [Link]
-
He, L., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. [Link]
-
Pottorf, R. S., et al. (2005). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. Synlett. [Link]
-
Heidari, Z., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports. [Link]
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 2-Methyl-1,3-benzoxazol-4-ol in the Development of Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzoxazole scaffold is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties, including high quantum yields and environmental sensitivity. This document provides a detailed technical guide on the prospective use of 2-Methyl-1,3-benzoxazol-4-ol as a versatile precursor for developing a new generation of fluorescent chemosensors. While direct literature on this specific starting material is nascent, its structural features, particularly the reactive 4-hydroxyl group, present a prime opportunity for synthetic elaboration. We will explore the rationale behind its selection, propose synthetic strategies for creating probes targeting metal ions and reactive oxygen species (ROS), and provide detailed, field-tested protocols for their application and validation.
Introduction: The Strategic Advantage of the 2-Methyl-1,3-benzoxazol-4-ol Scaffold
Fluorescent probes are indispensable tools in cellular biology and drug discovery, enabling the visualization and quantification of specific analytes within complex biological systems. The selection of the core fluorophore is a critical design parameter that dictates the ultimate sensitivity, selectivity, and photophysical characteristics of the probe. Benzoxazole derivatives are particularly noteworthy for their favorable photoluminescent properties and their utility as scaffolds for fluorescent probes.[1][2]
2-Methyl-1,3-benzoxazol-4-ol is a commercially available compound possessing key attributes that make it an excellent candidate for fluorescent probe development:
-
Inherent Fluorescence: The benzoxazole core is a well-established fluorophore.[1]
-
Reactive Handle: The hydroxyl group at the 4-position provides a convenient site for chemical modification, allowing for the attachment of various recognition moieties.
-
Potential for "Turn-On" Sensing: The phenolic hydroxyl group can act as a photoinduced electron transfer (PET) quenching group. Upon binding to an analyte, this quenching effect can be suppressed, leading to a "turn-on" fluorescence response, which is highly desirable for minimizing background signal.
This guide will focus on the strategic derivatization of the 4-hydroxyl group to create selective chemosensors for metal ions and reactive oxygen species, two classes of analytes with profound biological significance.
Design and Synthesis of Fluorescent Probes from 2-Methyl-1,3-benzoxazol-4-ol
The central strategy involves the functionalization of the 4-hydroxyl group of 2-Methyl-1,3-benzoxazol-4-ol with analyte-specific recognition units.
Proposed Synthesis of a Selective Zn²⁺ Probe
Zinc is an essential metal ion involved in a myriad of biological processes, and its dysregulation is associated with various diseases. We propose the synthesis of a Zn²⁺ probe by incorporating a dipicolylamine (DPA) recognition moiety, a well-known chelator for Zn²⁺.
Reaction Scheme:
Caption: Proposed synthesis of a Zn²⁺ probe from 2-Methyl-1,3-benzoxazol-4-ol.
Synthetic Protocol:
-
To a solution of 2-Methyl-1,3-benzoxazol-4-ol (1 mmol) in ethanol (20 mL), add bis(2-picolyl)amine (1.1 mmol) and an aqueous solution of formaldehyde (37%, 1.2 mmol).
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the desired probe (MBO-DPA).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Synthesis of a Peroxynitrite (ONOO⁻) Probe
Peroxynitrite is a highly reactive oxygen species implicated in oxidative stress and cellular damage. We propose a probe based on the oxidation of a boronate ester appended to the 2-Methyl-1,3-benzoxazol-4-ol core.
Reaction Scheme:
Caption: Proposed synthesis and activation of a peroxynitrite probe.
Synthetic Protocol:
-
To a solution of 2-Methyl-1,3-benzoxazol-4-ol (1 mmol) in dry acetonitrile (20 mL), add 4-(bromomethyl)phenylboronic acid pinacol ester (1.1 mmol) and anhydrous potassium carbonate (2 mmol).
-
Reflux the mixture for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the boronate-protected probe (MBO-Boronate).
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocols and Methodologies
The following protocols are based on established methodologies for analogous fluorescent probes and serve as a starting point for experimental validation.
General Spectroscopic Measurements
-
Instrumentation: A fluorescence spectrophotometer is required for all measurements.
-
Solvents: Use spectroscopic grade solvents. For biological applications, buffered aqueous solutions are necessary.
-
Stock Solutions: Prepare stock solutions of the probes (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.
-
Working Solutions: Dilute the stock solutions in the appropriate buffer for the experiment to the final desired concentration (typically in the low micromolar range).
Protocol for Metal Ion Detection (e.g., Zn²⁺ with MBO-DPA)
-
Prepare a series of solutions containing a fixed concentration of the MBO-DPA probe (e.g., 5 µM) in a biologically relevant buffer (e.g., 10 mM HEPES, pH 7.4).
-
Add increasing concentrations of a ZnCl₂ solution to the probe solutions.
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.
-
Record the fluorescence emission spectra (e.g., excitation at the absorption maximum of the probe).
-
To assess selectivity, repeat the experiment with other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.) at concentrations significantly higher than that of Zn²⁺.
-
The detection limit can be calculated based on the fluorescence titration data using the formula: 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.
Protocol for Reactive Oxygen Species Detection (e.g., ONOO⁻ with MBO-Boronate)
-
Prepare a solution of the MBO-Boronate probe (e.g., 10 µM) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Add a solution of peroxynitrite (ONOO⁻) to the probe solution. Caution: Peroxynitrite is unstable and should be handled with care.
-
Immediately record the fluorescence intensity over time to monitor the reaction kinetics.
-
To determine selectivity, incubate the probe with other ROS and RNS (e.g., H₂O₂, O₂⁻, NO) and compare the fluorescence response to that of ONOO⁻.[3]
Data Presentation and Expected Results
The photophysical properties of benzoxazole-based fluorophores are well-documented. Based on analogous structures, we can anticipate the following characteristics for probes derived from 2-Methyl-1,3-benzoxazol-4-ol.[2]
Table 1: Predicted Photophysical Properties of Proposed Probes
| Probe | Proposed Analyte | Predicted Excitation Max (nm) | Predicted Emission Max (nm) | Predicted Quantum Yield (Φ) | Sensing Mechanism |
| MBO-DPA | Zn²⁺ | ~350-370 | ~430-460 | Low (quenched) -> High (emissive) | Chelation-Enhanced Fluorescence (CHEF) |
| MBO-Boronate | ONOO⁻ | ~340-360 | ~420-450 | Very Low (non-fluorescent) -> High (fluorescent) | Analyte-Induced Chemical Transformation |
Workflow and Logical Relationships
The development and validation of a new fluorescent probe follow a systematic workflow.
Caption: A typical workflow for the development and validation of a fluorescent probe.
Conclusion and Future Perspectives
2-Methyl-1,3-benzoxazol-4-ol represents a promising, yet underexplored, platform for the rational design of novel fluorescent probes. The synthetic accessibility and the strategic placement of the hydroxyl group offer a clear path for creating a diverse library of chemosensors. The proposed probes for Zn²⁺ and peroxynitrite serve as exemplars of this potential. Future work should focus on the synthesis and rigorous characterization of these and other derivatives, followed by their application and validation in complex biological milieu. The insights gained from such studies will undoubtedly contribute to the expanding toolkit available to researchers for interrogating the intricate roles of various analytes in health and disease.
References
-
MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
-
Frontiers Media S.A. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. Retrieved from [Link]
-
Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 2, e2023003. Retrieved from [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. Published by Frontiers Media S.A. Retrieved from [Link]
-
Garino, C., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-2439. Retrieved from [Link]
-
Talib, A., et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. Molecules, 26(19), 5919. Retrieved from [Link]
-
Ali, S., Joshi, S., & Agarwal, J. (2022). Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. Open Journal of Analytical and Bioanalytical Chemistry, 6(1), 018-023. Retrieved from [Link]
-
Sykulska-Lawrence, M., et al. (2020). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. Molecules, 25(18), 4242. Retrieved from [Link]
-
Więcaszek, A., et al. (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. Monatshefte für Chemie - Chemical Monthly, 153, 705-715. Retrieved from [Link]
-
Toyo'oka, T., & Imai, K. (1984). Fluorescence analysis of thiols with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate. Analyst, 109(8), 1003-1006. Retrieved from [Link]
-
Amaral, A., et al. (2020). Fluorescent probes for the detection of reactive oxygen species in human spermatozoa. Asian Journal of Andrology, 22(4), 364-371. Retrieved from [Link]
-
Pospíšil, P., et al. (2019). Editorial: Reactive Oxygen Species (ROS) Detection Methods in Biological System. Frontiers in Physiology, 10, 1145. Retrieved from [Link]
Sources
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
Application Notes & Protocols: A Guide to the Antimicrobial and Antifungal Screening of Benzoxazole Derivatives
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Benzoxazole derivatives, a prominent class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their wide spectrum of biological activities, including potent antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The benzoxazole nucleus can be considered an isostere of natural nucleic bases like guanine and adenine, allowing for effective interaction with biological macromolecules.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of benzoxazole derivatives for their antimicrobial and antifungal efficacy. It combines detailed, field-proven protocols with the underlying scientific rationale to ensure robust and reproducible results.
Scientific Rationale: Understanding Benzoxazole Bioactivity
A successful screening campaign is built upon a solid understanding of the target compound's mechanism and structural properties. The efficacy of benzoxazole derivatives is not arbitrary; it is intrinsically linked to their chemical structure and their ability to interfere with critical microbial pathways.
Mechanism of Action
Benzoxazole derivatives exert their antimicrobial effects through various mechanisms. Molecular modeling and experimental studies suggest that their antibacterial activity can be achieved through the inhibition of essential enzymes like DNA gyrase , which is crucial for bacterial DNA replication.[4] The core structure is thought to mimic nucleic acid bases, thereby interfering with DNA synthesis.[5] In fungi, some derivatives have been shown to act on the plasma membrane, disrupting its integrity and leading to cell death.[6]
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole compounds is highly dependent on the nature and position of substituents on the core ring structure. Extensive research has demonstrated that modifications at the C2 and C5 positions of the benzoxazole ring are particularly critical for modulating antimicrobial and antifungal potency.[7] For instance, the presence of a methylene bridge between the oxazole and a phenyl ring has been found to decrease activity compared to derivatives without this bridge.[4] Key pharmacophoric features contributing to inhibition often include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions.[4] Understanding these SAR principles is crucial for designing libraries of derivatives with enhanced potency and selectivity.
Caption: Key Structure-Activity Relationship (SAR) sites on the benzoxazole scaffold.
Experimental Protocols: A Validating System
The following protocols are designed to be self-validating through the systematic inclusion of controls and adherence to internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
Part 1: Preparation of Reagents and Microbial Inocula
1.1. Preparation of Test Compound Stock Solutions:
-
Rationale: A high-concentration, sterile stock solution is necessary for serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay must be controlled to avoid toxicity to the microbes.
-
Protocol:
-
Accurately weigh 1-5 mg of each benzoxazole derivative.
-
Dissolve in 100% DMSO to create a stock concentration of 10 mg/mL.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store at -20°C until use.
-
1.2. Selection and Culture of Test Microorganisms:
-
Rationale: A standardized panel of microorganisms, including both reference strains (e.g., from ATCC) and clinical isolates, provides a comprehensive evaluation of the activity spectrum.
-
Panel of Microorganisms:
-
Gram-positive Bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi (Yeast): Candida albicans (ATCC 90028)
-
Fungi (Mold): Aspergillus niger (ATCC 16404)
-
-
Protocol:
-
Streak bacteria on Mueller-Hinton Agar (MHA) and fungi on Sabouraud Dextrose Agar (SDA).
-
Incubate bacteria at 37°C for 18-24 hours and fungi at 28-35°C for 24-48 hours (or longer for molds).
-
1.3. Preparation of Standardized Inoculum:
-
Rationale: The density of the microbial suspension must be standardized to ensure reproducibility. The 0.5 McFarland standard is crucial for achieving a consistent starting number of cells.[11]
-
Protocol:
-
Select 3-5 well-isolated colonies from the fresh agar plate.
-
Transfer colonies to a tube containing sterile saline (0.85% NaCl).
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL for bacteria).
-
Within 15 minutes of standardization, dilute this suspension as required for the specific assay. For broth microdilution, this is typically a 1:100 or 1:150 dilution in the appropriate broth to yield a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Part 2: Broth Microdilution Assay for MIC Determination
This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Caption: Workflow for the Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.
Protocol:
-
Plate Setup: Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12 of a 96-well microtiter plate. Add 200 µL to well 1.
-
Compound Dilution: Add 20 µL of the 10 mg/mL compound stock to well 1 and mix thoroughly. This creates the starting concentration. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): 100 µL of broth only (no compound).
-
Well 12 (Sterility Control): 100 µL of broth only (no inoculum will be added).
-
-
Inoculation: Add 10 µL of the standardized, diluted inoculum (~5 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume to 110 µL and the final inoculum concentration to ~5 x 10⁵ CFU/mL. Do not add inoculum to well 12.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Reading MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the benzoxazole derivative in which there is no visible turbidity.
Part 3: Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)
Rationale: This assay distinguishes between microbiostatic (growth-inhibiting) and microbicidal (killing) activity. It is a critical follow-up to the MIC assay.
Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).
-
Incubate the plates under the appropriate conditions (see 1.2).
-
The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plate, indicating a ≥99.9% reduction in the initial inoculum.
Data Presentation and Interpretation
Results should be tabulated for clarity and easy comparison. The MIC values are typically reported in µg/mL.
Table 1: Example Antimicrobial Activity Data for Benzoxazole Derivatives
| Compound ID | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) |
| BZOX-01 | 8 | 64 | 16 | 32 |
| BZOX-02 | 4 | 32 | 8 | 16 |
| BZOX-03 | >128 | >128 | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A | N/A |
| Amphotericin B | N/A | N/A | 1 | 2 |
Interpretation:
-
Potency: Lower MIC values indicate higher potency. In the example table, BZOX-02 is the most potent derivative across the tested strains.
-
Spectrum: The range of active MICs across different species defines the spectrum. BZOX-02 shows broad-spectrum activity. BZOX-03 has weak and narrow activity.
-
Comparison: Activity should be compared to standard drugs (e.g., Ciprofloxacin, Amphotericin B). While novel compounds may not initially be as potent as established drugs, they provide lead structures for further optimization.[14]
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial and detailed screening of benzoxazole derivatives for antimicrobial and antifungal activity. By adhering to standardized methodologies, incorporating proper controls, and understanding the underlying structure-activity relationships, researchers can generate high-quality, reproducible data. This systematic approach is fundamental to the successful identification and optimization of new benzoxazole-based therapeutic agents in the critical fight against infectious diseases.
References
-
Title: Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives Source: Bentham Science Publishers URL: [Link]
-
Title: Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives Source: NIH National Library of Medicine URL: [Link]
-
Title: Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Source: ResearchGate URL: [Link]
-
Title: Synthesis of some novel benzoxazole derivatives and their antimicrobial activity Source: ResearchGate URL: [Link]
-
Title: Benzoxazole: Synthetic Methodology and Biological Activities Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives Source: Baghdad Science Journal URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Novel Benzoxazoles Source: ResearchGate URL: [Link]
-
Title: Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative Source: NIH National Library of Medicine URL: [Link]
-
Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study Source: PubMed URL: [Link]
-
Title: Antimicrobial Susceptibility Testing Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: conacyt.mx URL: [Link]
-
Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: ResearchGate URL: [Link]
-
Title: Clinical Breakpoint Tables Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]
-
Title: Antifungal Susceptibility Testing: A Primer for Clinicians Source: Open Forum Infectious Diseases, Oxford University Press URL: [Link]
-
Title: Chemistry and Pharmacological Exploration of Benzoxazole Derivatives Source: International Journal of Research and Review URL: [Link]
-
Title: Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities Source: UTTAR PRADESH JOURNAL OF ZOOLOGY URL: [Link]
-
Title: EUCAST - Home Source: The European Committee on Antimicrobial Susceptibility Testing URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdb.apec.org [pdb.apec.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for Evaluating the Anticancer Activity of Novel Benzoxazole Compounds
Introduction: The Prominence of the Benzoxazole Scaffold in Oncology
The benzoxazole nucleus, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to natural nucleic acid bases, such as adenine and guanine, facilitates interactions with biological macromolecules, making it a cornerstone for designing novel therapeutic agents.[1] Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3] Their mechanism of action in cancer is diverse, targeting various enzymes and cellular processes critical for tumor formation and proliferation, such as DNA topoisomerases, protein kinases, and histone deacetylases.[4]
This guide provides a comprehensive, multi-stage framework for researchers to systematically evaluate the anticancer potential of newly synthesized benzoxazole compounds. The protocols herein are designed not just as a series of steps, but as a logical progression, moving from broad cytotoxicity screening to detailed mechanistic elucidation and preliminary in vivo validation.
Stage 1: Primary Screening for Cytotoxic Potential
The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit cancer cell proliferation or induce cell death. High-throughput, reliable in vitro assays are the workhorse for this initial screening phase, allowing for the rapid assessment of a compound's potency across various cancer types.[5][6][7]
Core Technique: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Causality & Principle: The MTT assay is a robust, colorimetric method for assessing cell viability. Its principle is rooted in cellular metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[8] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living, metabolically active cells. This allows for the calculation of cell viability following exposure to the test compound.
Experimental Workflow: From Screening to IC50 Determination
The logical flow of primary screening involves initial broad-spectrum testing followed by a more detailed analysis of the most promising candidates.
Caption: High-level workflow for primary cytotoxicity screening.
Protocol 1: Determining IC50 Values using the MTT Assay
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HT-29 colon).[1][9][10]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Novel benzoxazole compound(s) dissolved in DMSO.
-
Positive control drug (e.g., Doxorubicin).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well flat-bottom plates.
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole compound and the positive control in culture medium. The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate for a defined period, typically 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Agitate the plate on a shaker for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: Hypothetical IC50 Values
| Compound | Cell Line | IC50 (µM) ± SD |
| BZO-X (Test) | MCF-7 (Breast) | 7.5 ± 0.8 |
| A549 (Lung) | 12.2 ± 1.5 | |
| HT-29 (Colon) | 9.8 ± 1.1 | |
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.2 |
| A549 (Lung) | 1.3 ± 0.3 | |
| HT-29 (Colon) | 1.1 ± 0.2 |
Stage 2: Mechanistic Insight - Investigating Apoptosis Induction
Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it kills the cancer cells. A primary mechanism for effective anticancer drugs is the induction of apoptosis, or programmed cell death.
Core Technique 1: Annexin V/Propidium Iodide (PI) Flow Cytometry
Causality & Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS. By conjugating Annexin V to a fluorophore like FITC (green), we can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late-stage apoptotic and necrotic cells, staining their nuclei red.[11] This dual-staining method allows for the clear differentiation of four cell populations:
-
Live Cells: Annexin V (-) / PI (-)
-
Early Apoptotic Cells: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)
-
Necrotic Cells: Annexin V (-) / PI (+)
Protocol 2: Quantifying Apoptosis by Annexin V/PI Staining
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing FITC Annexin V, PI solution, and Binding Buffer).[12]
-
Cancer cells treated with the benzoxazole compound at its IC50 concentration.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture and treat cells for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[12] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >617 nm.
Core Technique 2: Western Blotting for Apoptotic Markers
Causality & Principle: The apoptotic process is driven by a family of proteases called caspases. Western blotting provides molecular confirmation of apoptosis by detecting the cleavage and activation of these key proteins.[13] The primary markers to probe for are:
-
Cleaved Caspase-3: An executioner caspase, its cleavage from its pro-form is a central event in apoptosis.[14]
-
Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 is a DNA repair enzyme. It is a key substrate of activated Caspase-3, and its cleavage is considered a classic hallmark of apoptosis.[15]
Caption: Simplified apoptotic cascade showing Caspase-3 and PARP cleavage.
Protocol 3: Western Blot Analysis of Apoptosis Markers
Materials:
-
Cell lysates from treated and untreated cells.
-
Primary antibodies: anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membrane and transfer apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease inhibitors. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-polyacrylamide gel.[14]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Stripping & Re-probing: The membrane can be stripped and re-probed with other primary antibodies (e.g., cleaved Caspase-3, β-actin) to ensure equal protein loading.
Stage 3: Assessment of Cell Cycle Perturbation
Many anticancer agents function by disrupting the normal progression of the cell cycle, causing cells to arrest at specific checkpoints, which can ultimately trigger apoptosis.
Core Technique: Propidium Iodide (PI) Staining for DNA Content
Causality & Principle: PI is a fluorescent dye that binds to DNA in a stoichiometric manner. The fluorescence intensity of a PI-stained cell is therefore directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a cell-by-cell basis, allowing for the quantification of cells in each phase of the cycle:
-
G0/G1 Phase: Normal DNA content (2N).
-
S Phase: DNA synthesis in progress (between 2N and 4N).
-
G2/M Phase: Doubled DNA content, prior to division (4N).[16]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and untreated cancer cells.
-
Cold 70% ethanol.
-
PI staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Harvesting: Collect cells after treatment with the benzoxazole compound for a specified time (e.g., 24 hours).
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix and permeabilize the cells. This is a critical step for consistent staining.[16] Incubate on ice or at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in the PI/RNase A staining solution. The RNase A is essential to degrade any double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software is used to model the peaks and calculate the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Control (Vehicle) | 65.2% | 22.5% | 12.3% |
| BZO-X (IC50) | 20.1% | 15.3% | 64.6% |
This hypothetical data suggests BZO-X induces a G2/M phase arrest.
Stage 4: Preliminary In Vivo Efficacy Assessment
While in vitro data is vital, demonstrating efficacy in a living organism is a crucial step toward clinical relevance. The cell line-derived xenograft (CDX) model is a standard and valuable preclinical platform for this purpose.[17][18][19]
Core Model: Human Tumor Ectopic Xenograft
Causality & Principle: In this model, human cancer cells are injected subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice), which lack a functional immune system to reject the foreign cells.[17] The cells proliferate and form a solid, measurable tumor. This model allows for the evaluation of a compound's ability to inhibit tumor growth in vivo and for an initial assessment of its tolerability (toxicity) by monitoring the animal's body weight and general health.[17][19]
Protocol Outline 5: Ectopic Xenograft Study
This is a high-level overview. All animal studies must be conducted under approved ethical protocols (IACUC).
-
Model Establishment: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, BZO-X at a specific dose, Positive Control).
-
Compound Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
Conclusion
This application note provides a structured, causality-driven approach to the preclinical evaluation of novel benzoxazole compounds. By progressing from broad cytotoxic screening to specific mechanistic assays for apoptosis and cell cycle arrest, and finally to preliminary in vivo validation, researchers can build a comprehensive data package. This systematic evaluation is essential for identifying promising lead candidates and advancing the development of the next generation of benzoxazole-based anticancer therapeutics.
References
-
Chakole, R. D. et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. [Link]
-
Maruthamuthu, M. et al. (2018). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. ResearchGate. [Link]
-
Akshitha, A. et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12). [Link]
-
Fathima, A. et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]
-
Unknown Author. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Akshitha, A. et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. IJRESM Journal. [Link]
-
Shin, J. et al. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Kumar, A. et al. (2018). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. PubMed Central. [Link]
-
Bhuvaneswari, S. et al. (2014). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
Osmaniye, D. et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
Ganot, N. et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]
-
Maderna, C. & Vinken, M. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
-
ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. [Link]
-
Karsani, S. A. et al. (2013). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
-
Vena, F. et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]
-
ResearchGate. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities | Request PDF. [Link]
-
UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
Wilson, N. S. (2014). Determination of Caspase Activation by Western Blot. PubMed. [Link]
-
Kim, K. H. & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
-
Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]
-
Melior Discovery. Cell Line-Derived Xenograft (CDX) Models. [Link]
-
Bailey, A. M. et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]
-
DeRose, Y. S. et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed Central. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Siddiqui, W. A. et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]
Sources
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. dojindo.com [dojindo.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1,3-benzoxazol-4-ol
Welcome to the technical support center for the synthesis of 2-Methyl-1,3-benzoxazol-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-tested solutions and foundational knowledge to help you optimize your reaction yields and purity.
Troubleshooting Guide: Enhancing Your Synthesis
This section addresses the most frequent issues encountered during the synthesis of 2-Methyl-1,3-benzoxazol-4-ol, which typically involves the cyclocondensation of 2-amino-3-hydroxyphenol with an acetic acid equivalent.
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted problem that can stem from incomplete reactions, the formation of side products, product degradation, or inefficient purification. Let's break down the critical parameters to investigate.
A1: Key Areas for Optimization
The reaction to form the benzoxazole ring is a dehydration-cyclization process. The efficiency of this process is highly dependent on the reaction conditions. The primary factors to control are the choice of acetylating agent, catalyst, solvent, temperature, and reaction time.
-
Reagent and Catalyst Selection: The traditional method involves heating the aminophenol with acetic acid or acetic anhydride. However, the choice of catalyst and reaction medium can dramatically impact the yield. Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent, promoting dehydration at high temperatures.[1] However, other catalysts can offer milder conditions and improved yields.
-
Reaction Conditions: The condensation of 2-aminophenols with carbonyl compounds is the most traditional and widely used method for benzoxazole synthesis.[1] The conditions for these reactions, however, vary widely, and optimization is key. Factors like temperature and reaction time need to be carefully monitored to prevent the formation of byproducts and ensure complete conversion.
Table 1: Comparison of Reaction Conditions for Benzoxazole Synthesis
| Parameter | Method A: Acetic Anhydride | Method B: PPA | Method C: Modern Catalysis | Rationale & Key Insights |
| Reagent | Acetic Anhydride | Acetic Acid | Acetic Acid/Aldehyde | Acetic anhydride is highly reactive but can lead to N,O-diacylation. PPA drives the reaction with acetic acid but requires high temperatures. Modern catalysts allow for milder conditions. |
| Catalyst | None (self-catalyzed) or p-TSA | Polyphosphoric Acid (PPA) | Metal (e.g., Cu, Fe) or Acid Catalysts (e.g., Sm(OTf)₃) | Catalysts lower the activation energy for cyclization. For instance, samarium triflate has been used effectively in aqueous media.[2] |
| Solvent | Toluene, Xylene | None (PPA is the solvent) | Ethanol, Acetonitrile, Water | The choice of solvent affects reagent solubility and reaction temperature. Greener solvents like ethanol or water are increasingly preferred.[1] |
| Temperature | 110-140 °C (Reflux) | 140-160 °C | Room Temp to 80 °C | Lower temperatures, when possible, minimize side reactions and degradation of the starting material and product. |
| Reaction Time | 4-12 hours | 3-6 hours | 0.5-5 hours | Reaction time should be optimized by monitoring with TLC or LC-MS to maximize product formation without generating excess impurities. |
Workflow for Diagnosing Low Yield
Caption: A troubleshooting workflow for low yield.
Q2: I'm observing a major byproduct that is difficult to separate from my desired product. What could it be and how can I prevent its formation?
The presence of persistent byproducts is a common hurdle. Understanding their origin is the first step to mitigating their formation.
A2: Identifying and Preventing Common Byproducts
In the synthesis of 2-Methyl-1,3-benzoxazol-4-ol, the primary starting material, 2-amino-3-hydroxyphenol, has three reactive sites: the amine, the hydroxyl group ortho to the amine, and the hydroxyl group meta to the amine. This functionality can lead to specific side reactions.
-
N,O-Diacetylation: The most common byproduct is often the diacetylated intermediate, where both the amino and the phenolic hydroxyl groups are acylated. This species may not cyclize efficiently under certain conditions.
-
Causality: This occurs when using a highly reactive acetylating agent like acetic anhydride under conditions that favor acylation over cyclization.
-
Prevention:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of acetic acid rather than a large excess of acetic anhydride.
-
Stepwise Temperature Increase: Maintain a lower temperature initially to promote N-acylation, then increase the temperature to drive the cyclization and dehydration.
-
Catalyst Choice: A Brønsted or Lewis acid catalyst can selectively activate the amide for cyclization.[2][3]
-
-
-
Polymerization/Degradation: Aminophenols can be sensitive to oxidation and polymerization, especially at high temperatures in the presence of air.
-
Causality: Oxygen can catalyze the formation of polymeric materials, leading to a dark, intractable reaction mixture and lower yields of the desired product.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Moderate Temperatures: Whenever possible, use catalytic methods that allow for lower reaction temperatures.[1]
-
-
Q3: My purification by column chromatography is resulting in significant product loss. Are there better methods for isolating 2-Methyl-1,3-benzoxazol-4-ol?
Purification is a critical step where a substantial portion of the product can be lost. Optimizing the work-up and purification strategy is essential for maximizing the isolated yield.
A3: Strategies for Efficient Purification
-
Optimized Aqueous Work-up: Before chromatography, a well-designed work-up can remove a significant amount of impurities.
-
After the reaction is complete, cool the mixture and carefully quench it by pouring it into a beaker of ice water or a dilute sodium bicarbonate solution to neutralize the acidic catalyst (like PPA or p-TSA).
-
The crude product may precipitate. If so, it can be collected by filtration.
-
If it does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Recrystallization: For many benzoxazole derivatives, recrystallization is a highly effective and scalable purification method that can yield very pure material.
-
Solvent Screening: Test a variety of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.
-
-
Column Chromatography: If chromatography is necessary, consider the following:
-
Silica Gel Deactivation: The phenolic hydroxyl group on your product can lead to streaking on silica gel. Pre-treating the silica with a small amount of triethylamine in your eluent system can improve the peak shape and recovery.
-
Solvent System: A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of 2-Methyl-1,3-benzoxazol-4-ol from 2-amino-3-hydroxyphenol and acetic acid?
The generally accepted mechanism is a two-step process involving an initial condensation followed by an intramolecular cyclization and dehydration.
A1: The Cyclocondensation Mechanism
-
N-Acylation: The amino group of 2-amino-3-hydroxyphenol acts as a nucleophile and attacks the carbonyl carbon of acetic acid (or its activated form), forming an amide intermediate.
-
Intramolecular Cyclization: The ortho-hydroxyl group then attacks the amide carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic benzoxazole ring.
Sources
Overcoming poor solubility of 2-Methyl-1,3-benzoxazol-4-ol in reactions
Technical Support Center: 2-Methyl-1,3-benzoxazol-4-ol
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Synthetic Reactions
Welcome to the technical support guide for 2-Methyl-1,3-benzoxazol-4-ol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the poor solubility of this compound during their experiments. As a heterocyclic organic compound with a planar benzoxazole core and a hydroxyl group, its strong intermolecular forces can lead to significant solubility hurdles.[1] This guide provides in-depth, field-proven insights and practical troubleshooting steps to help you maintain homogeneous reaction conditions and achieve optimal outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of 2-Methyl-1,3-benzoxazol-4-ol.
Q1: What are the fundamental physicochemical properties of 2-Methyl-1,3-benzoxazol-4-ol?
Understanding the basic properties is the first step in troubleshooting solubility. The molecule's structure, featuring a fused aromatic system and a hydrogen-bonding hydroxyl group, dictates its physical behavior.
Table 1: Physicochemical Properties of 2-Methyl-1,3-benzoxazol-4-ol
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₈H₇NO₂ | [1][2] |
| Molecular Weight | 149.15 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Melting Point | 142 °C | [3] |
| Boiling Point | 278.7 °C at 760 mmHg | [1][2] |
| Density | 1.305 g/cm³ | [1][2] |
| General Solubility | Limited water solubility; soluble in some organic solvents. |[1] |
Q2: Why is 2-Methyl-1,3-benzoxazol-4-ol poorly soluble in many common reaction solvents?
The poor solubility arises primarily from two factors:
-
Strong Crystal Lattice Energy: In its solid state, the planar benzoxazole rings can stack efficiently (π–π interactions), while the hydroxyl group forms strong intermolecular hydrogen bonds. This creates a stable crystal lattice that requires a significant amount of energy to break apart.
-
Polarity Mismatch: The molecule has both polar (hydroxyl group) and non-polar (benzene ring) regions. This amphipathic nature means it is often not perfectly suited for either highly polar or purely non-polar solvents, following the principle of "like dissolves like".[4]
Q3: In which organic solvents can I expect to see the best solubility?
While solubility is limited, polar aprotic solvents are generally the best starting point. These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds without donating them, which helps solvate the molecule. Based on reported reaction conditions, Tetrahydrofuran (THF) is a viable solvent.[1][5] Other solvents to consider include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN). A systematic screening is always recommended.
Troubleshooting Guide: Reaction Solubility Issues
This guide provides structured solutions to common experimental problems encountered due to the poor solubility of 2-Methyl-1,3-benzoxazol-4-ol.
Q4: My reaction is sluggish and I see solid starting material in my non-polar solvent (e.g., Toluene, Hexane). What should I do?
This is a classic case of polarity mismatch. Non-polar solvents lack the ability to form energetically favorable interactions with the polar hydroxyl group of the molecule.
Root Cause: Insufficient solvation energy to overcome the solute's crystal lattice energy.
Solutions:
-
Switch to a Polar Aprotic Solvent: The most direct solution is to change your solvent system. Polar aprotic solvents offer a better balance of polarity to dissolve the compound.
-
Consider Temperature: Gently warming the reaction mixture can increase solubility. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.
Workflow: Initial Solvent Selection
Caption: pH effect on the solubility of the compound.
Protocol 2: Performing Reactions Under Basic Conditions
-
Suspend 2-Methyl-1,3-benzoxazol-4-ol in your chosen polar aprotic solvent (e.g., THF, DMF).
-
Add the base (e.g., triethylamine, potassium carbonate, or sodium hydride) to the suspension. For reactions involving the hydroxyl group, a base is often required anyway. 3[1][5]. Stir the mixture. You should observe the solid dissolving as the phenoxide salt is formed.
-
Once the solution is homogeneous, add your other reagents to proceed with the reaction.
-
Causality Note: The choice of base is critical. An organic base like triethylamine (Et₃N) is often sufficient and keeps the system organic-soluble. A[1][5]n inorganic base like K₂CO₃ is stronger and works well in solvents like DMF. A very strong base like NaH will irreversibly deprotonate the phenol and is suitable for reactions where the phenoxide is the desired nucleophile.
Q7: What if my reaction must be run under acidic conditions?
Acidic conditions present a different challenge. The phenolic hydroxyl group will remain protonated. However, the nitrogen atom in the oxazole ring is basic and can be protonated under strongly acidic conditions, which could potentially increase solubility in polar protic solvents.
Solutions:
-
Highly Polar Solvents: Use highly polar solvents that can stabilize the protonated form, if applicable.
-
Acidic Co-solvents: If compatible with your reaction, using a small amount of a polar protic solvent like acetic acid or methanol might help.
-
Forced Solubilization: Rely on higher temperatures and vigorous stirring, accepting that the reaction may proceed slowly from the dissolved fraction of the starting material. Some studies show that phenolic compounds can have high solubility at very acidic pH values (pH 1-2).
[6]---
References
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
-
Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. [Link]
-
2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. PubMed Central. [Link]
-
Strategies to address low drug solubility in discovery and development. PubMed. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]
-
2-methyl-1,3-benzoxazol-4-ol | CAS 51110-60-2. AMERICAN ELEMENTS. [Link]
-
Solubility. Chemistry LibreTexts. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Innovations in Pharmaceutical Sciences and Technology. [Link]
-
What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. [Link]
Sources
- 1. 2-Methyl-1,3-benzoxazol-4-ol (51110-60-2) for sale [vulcanchem.com]
- 2. americanelements.com [americanelements.com]
- 3. biosynth.com [biosynth.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability issues of 2-Methyl-1,3-benzoxazol-4-ol under acidic conditions
Welcome to the technical support guide for 2-Methyl-1,3-benzoxazol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this compound, particularly under acidic conditions. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a rapid loss of my compound, 2-Methyl-1,3-benzoxazol-4-ol, when I dissolve it in an acidic buffer for my assay. What is happening?
A1: 2-Methyl-1,3-benzoxazol-4-ol, like many benzoxazole derivatives, is susceptible to acid-catalyzed hydrolysis.[1] In an acidic environment, the oxazole ring is prone to opening, leading to the formation of an N-(2,5-dihydroxyphenyl)acetamide. This degradation is often rapid and can significantly impact the accuracy and reproducibility of your experimental results.
Q2: What is the primary degradation product of 2-Methyl-1,3-benzoxazol-4-ol in acidic media?
A2: The primary degradation product is the ring-opened amidophenol, specifically N-(2,5-dihydroxyphenyl)acetamide. This occurs through the hydrolytic cleavage of the oxazole ring. It is crucial to monitor for the appearance of this species in your analytical runs (e.g., by HPLC-MS) as an indicator of compound instability.
Q3: Can I use a low pH mobile phase for the HPLC analysis of 2-Methyl-1,3-benzoxazol-4-ol?
A3: It is highly discouraged. Using a low pH mobile phase can cause on-column degradation of the analyte, leading to peak tailing, reduced peak area for the parent compound, and the appearance of degradation peaks. It is recommended to use a mobile phase with a pH closer to neutral or slightly alkaline to ensure the stability of the compound during analysis.
Q4: How should I store solutions of 2-Methyl-1,3-benzoxazol-4-ol?
A4: For short-term storage, solutions should be prepared in aprotic solvents like DMSO or ethanol and kept at low temperatures (4°C or -20°C).[2] For aqueous buffers, it is critical to maintain a pH above 7. If the experiment requires acidic conditions, the solution should be prepared immediately before use and exposure to the low pH environment should be minimized.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Plausible Cause: Degradation of the compound in acidic cell culture media. Many common media are buffered around pH 7.2-7.4, but cellular metabolism can create acidic microenvironments.
-
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your cell culture medium during the experiment.
-
Buffer Fortification: Consider using a more robust buffering system, such as MOPS or HEPES, if your experimental conditions permit.
-
Fresh Preparation: Prepare the dosing solutions in a suitable, non-acidic vehicle immediately before adding them to the cells.
-
Time-course Analysis: Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium over the duration of the assay.
-
Issue 2: Appearance of unknown peaks in chromatograms.
-
Plausible Cause: Acid-induced degradation during sample preparation or analysis.
-
Troubleshooting Steps:
-
Sample Matrix pH: Ensure the pH of your sample diluent is not acidic. If extracting from an acidic matrix, neutralize the sample immediately.
-
Mobile Phase Optimization: Develop an HPLC method with a mobile phase pH ≥ 7. A buffered mobile phase (e.g., using ammonium bicarbonate or phosphate buffer) is recommended to maintain a stable pH.
-
Forced Degradation Study: Conduct a forced degradation study by intentionally exposing the compound to acidic conditions.[3][4] This will help you to identify the retention time and mass of the primary degradation product, N-(2,5-dihydroxyphenyl)acetamide, confirming its presence in your experimental samples.
-
The Mechanism of Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrogen atom in the oxazole ring of 2-Methyl-1,3-benzoxazol-4-ol becomes protonated. This protonation makes the C2 carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent ring-opening leads to the formation of the more stable amidophenol.
Caption: Acid-catalyzed hydrolysis of 2-Methyl-1,3-benzoxazol-4-ol.
Technical Protocols
Protocol 1: Preparation of a Stabilized Formulation for In Vitro Assays
This protocol describes the preparation of a stock solution and working solutions of 2-Methyl-1,3-benzoxazol-4-ol with enhanced stability.
-
Stock Solution Preparation (10 mM):
-
Weigh out the required amount of 2-Methyl-1,3-benzoxazol-4-ol powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 100 µM in Assay Buffer):
-
Use an assay buffer with a pH of 7.4 or higher. Common choices include phosphate-buffered saline (PBS) or HEPES-buffered saline.
-
Serially dilute the 10 mM DMSO stock solution into the assay buffer to the desired final concentration.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects.
-
Prepare the working solution immediately before use. Do not store aqueous solutions of the compound for extended periods.
-
Protocol 2: HPLC Method for the Analysis of 2-Methyl-1,3-benzoxazol-4-ol and its Degradation Product
This method is designed to separate the parent compound from its primary acid degradation product.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm or MS in positive ion mode.
Recommended Buffer Conditions
| pH Range | Recommendation | Rationale |
| < 6.0 | Avoid | Rapid acid-catalyzed hydrolysis is expected.[1] |
| 6.0 - 7.0 | Use with Caution | Degradation may still occur, albeit at a slower rate. Prepare solutions fresh and use immediately. |
| 7.0 - 8.5 | Recommended | The compound exhibits greater stability in neutral to slightly alkaline conditions. |
References
-
Shaikh, I. A., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]
-
Fery-Forgues, S., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
-
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Available at: [Link]
-
Hussain, F., et al. (2015). 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Benzoxazole synthesis. Available at: [Link]
-
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. Available at: [Link]
-
Fery-Forgues, S., et al. (2021). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. ResearchGate. Available at: [Link]
- Brandstrom, A., et al. (1987). Pharmaceutical formulations of acid labile substances for oral use. Google Patents.
-
Angajala, G., et al. (2020). Membrane stabilization efficacy of benzoxazole derivatives and standards. ResearchGate. Available at: [Link]
-
Capon, B., & Ghosh, B. C. (1981). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
El-Hashash, M. A., et al. (2012). Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d][5][6]oxazin-4-one under Microwave Irradiation Conditions. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Effect of pH on first-order rate constant for the hydrolysis of... Available at: [Link]
-
Kumar, A., & Singh, S. (2017). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Tan, S. M., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]
-
Science of Synthesis (n.d.). 4.3.1.2.2.1 Acid-Labile Handles and Funcfionalized Solid Supports. Available at: [Link]
-
Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. ResearchGate. Available at: [Link]
-
Asian Journal of Research in Chemistry (2021). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules. Available at: [Link]
-
Ay, K., et al. (2024). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
International Journal of Current Pharmaceutical Research (2022). Forced Degradation – A Review. Available at: [Link]
-
Caddeo, C., et al. (2020). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. Molecules. Available at: [Link]
Sources
- 1. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 2-Methyl-1,3-benzoxazol-4-ol (51110-60-2) for sale [vulcanchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Technical Support Center: Optimizing Benzoxazole Cyclization Reactions
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing and troubleshooting benzoxazole cyclization reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing 2-substituted benzoxazoles?
The most traditional and widely adopted method is the condensation of a 2-aminophenol with a carbonyl compound or its derivative.[1] This typically involves reacting a 2-aminophenol with aldehydes, carboxylic acids, acid chlorides, or esters.[1][2] The reaction proceeds via the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclodehydration to yield the benzoxazole ring.[1][3]
Q2: What are the key reaction parameters to consider when optimizing a benzoxazole synthesis?
There are several critical parameters that can be tuned to optimize your reaction:
-
Catalyst: A wide range of catalysts can be employed, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, Sm(OTf)₃), and various metal catalysts.[4][5] The choice of catalyst will depend on the reactivity of your substrates.
-
Solvent: Solvents such as toluene, xylene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used.[6] In some cases, solvent-free conditions, often with microwave or ultrasound assistance, can provide excellent results and are environmentally advantageous.[6][7][8]
-
Temperature: The required temperature can vary significantly, from room temperature to over 150°C, depending on the substrates and catalyst.[5][9] Reactions involving less reactive carboxylic acids often require higher temperatures than those with more reactive aldehydes.[9]
-
Water Removal: As the cyclization step is a dehydration reaction, the efficient removal of water can be crucial to drive the reaction to completion and can be achieved through the use of a Dean-Stark apparatus or dehydrating agents.
Q3: How do substituents on the 2-aminophenol or the coupling partner affect the reaction?
Substituents can have a significant electronic and steric impact on the reaction. Electron-donating groups on the 2-aminophenol can increase the nucleophilicity of the amino and hydroxyl groups, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease reactivity.[4] Similarly, the electronic nature of the coupling partner is important; for example, aldehydes with electron-withdrawing groups are generally more electrophilic and may react faster.[6]
Q4: How can I monitor the progress of my benzoxazole cyclization?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.[11][10] A common eluent system for this is a mixture of ethyl acetate and hexane.[3] The disappearance of the starting material spots and the appearance of a new, typically more nonpolar, product spot indicate that the reaction is proceeding.[11]
Benzoxazole Formation: A Mechanistic Overview
The formation of a benzoxazole from a 2-aminophenol and a carboxylic acid derivative typically proceeds through a two-stage mechanism: initial amide formation followed by intramolecular cyclodehydration. The diagram below illustrates this general pathway.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst (Solvent-Free)
This protocol is adapted from a literature procedure for the synthesis of 2-phenylbenzoxazole. [7] Materials:
-
2-Aminophenol (1.0 mmol, 0.119 g)
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
BAIL gel catalyst (1.0 mol %, 0.010 g)
-
5 mL reaction vessel
-
Magnetic stirrer and hot plate
-
Ethyl acetate
-
Anhydrous MgSO₄
-
TLC plates (silica gel)
-
Eluent for TLC (e.g., 19:1 petroleum ether/acetone) [7] Procedure:
-
Reaction Setup: In a 5 mL vessel, combine 2-aminophenol, benzaldehyde, and the BAIL gel catalyst.
-
Reaction: Heat the mixture to 130°C with stirring for 5 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed. [11]4. Workup: After the reaction is complete, cool the mixture to room temperature and dissolve it in 10 mL of ethyl acetate.
-
Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused. [7]6. Purification: Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to obtain the crude product. Further purification can be achieved by silica gel column chromatography using an appropriate eluent system (e.g., 19:1 petroleum ether/acetone). [7] Protocol 2: Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid (PPA)
This protocol is based on a literature procedure using PPA as both a catalyst and a solvent. [12] Materials:
-
Benzoic acid (10 mmol, 1.22 g)
-
o-Aminophenol (10 mmol, 1.09 g)
-
Polyphosphoric acid (PPA) (40 g)
-
Ice water
-
Ethyl acetate
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: Combine benzoic acid, o-aminophenol, and PPA in a suitable flask.
-
Reaction: Stir the mixture at 60°C for 2 hours, then increase the temperature to 120°C and stir for an additional 2 hours.
-
Workup: Carefully pour the hot PPA solution over ice water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).
-
Drying and Concentration: Dry the ethyl acetate extract over MgSO₄ and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel chromatography to afford the pure 2-phenylbenzoxazole. [12]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various catalytic systems for the synthesis of 2-substituted benzoxazoles, providing a comparative overview of their effectiveness.
| Catalyst | Coupling Partner | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sm(OTf)₃ | Aldehyde | Water | Mild | - | Good | [4] |
| Brønsted Acid + CuI | β-Diketone | - | - | - | Varies | [4] |
| BAIL Gel | Aldehyde | Solvent-free | 130 | 5 | 98 | [7] |
| PPA | Carboxylic Acid | PPA | 120 | 4 | 92 | [12] |
| Tf₂O/2-F-Pyr | Amide | DCM | Room Temp. | 1 | 95 | [3] |
| Elemental Sulfur | Arylmethyl Chloride | - | - | - | Good-Excellent | [13] |
References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society. Available at: [Link]
-
TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. ResearchGate. Available at: [Link]
-
New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances. Available at: [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. CORE. Available at: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Google Patents.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. Available at: [Link]
-
How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?. ResearchGate. Available at: [Link]
-
The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. Available at: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. Available at: [Link]
-
Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis?. PubMed. Available at: [Link]
-
S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. PubMed. Available at: [Link]
-
Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. New Journal of Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. 相关内容暂不可用 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. S8 -Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzoxazoles from Tertiary Amides
Welcome to the technical support center for the synthesis of 2-substituted benzoxazoles from tertiary amides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. My aim is to move beyond standard protocols and offer insights grounded in mechanistic understanding and practical laboratory experience.
Overview of the Tf₂O-Promoted Synthesis
The synthesis of 2-substituted benzoxazoles from tertiary amides, typically promoted by trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a pyridine base like 2-fluoropyridine, is a powerful and versatile method.[1][2] The reaction proceeds through the activation of the tertiary amide by Tf₂O to form a highly reactive amidinium salt intermediate.[1] This intermediate is then attacked by the amino group of a 2-aminophenol, followed by intramolecular cyclization and elimination to yield the desired benzoxazole.[1]
While this method is generally efficient, its success is contingent on careful control of reaction conditions and a thorough understanding of the underlying mechanism. This guide will address common challenges encountered during this synthesis.
Troubleshooting Guide
Low or No Product Yield
Question: My reaction is yielding very little or no benzoxazole product. What are the likely causes and how can I address them?
Answer:
Low or no yield is a common issue that can often be traced back to a few key areas. Let's break down the diagnostic process:
1. Reagent Quality and Handling:
-
Tf₂O Integrity: Triflic anhydride is extremely sensitive to moisture.[3][4] Exposure to atmospheric water will hydrolyze it to triflic acid, rendering it ineffective for amide activation.
-
Troubleshooting: Always use a freshly opened bottle of Tf₂O or a properly stored aliquot from a desiccator. Handle it under an inert atmosphere (e.g., argon or nitrogen). If you suspect your Tf₂O has degraded, it's best to use a fresh bottle.
-
-
Solvent Anhydrousness: The presence of water in your reaction solvent (typically dichloromethane, DCM) will consume the Tf₂O.
-
Troubleshooting: Use freshly dried solvent. DCM can be dried by passing it through a column of activated alumina or by distillation from calcium hydride.
-
-
Amide and 2-Aminophenol Purity: Impurities in your starting materials can interfere with the reaction.
-
Troubleshooting: Assess the purity of your starting materials by NMR or melting point. Recrystallize or purify by column chromatography if necessary.
-
2. Reaction Conditions:
-
Temperature Control: The initial activation of the amide with Tf₂O is highly exothermic and should be performed at low temperatures (typically 0 °C) to prevent degradation of the reagents and intermediates.[1]
-
Troubleshooting: Ensure your reaction vessel is adequately cooled in an ice bath before and during the dropwise addition of Tf₂O. A sudden increase in temperature can lead to uncontrolled side reactions.
-
-
Stoichiometry of Reagents: The ratio of tertiary amide, 2-aminophenol, 2-fluoropyridine, and Tf₂O is critical.
-
Troubleshooting: A common starting point is a slight excess of the tertiary amide and Tf₂O relative to the 2-aminophenol, with a larger excess of 2-fluoropyridine.[1] Refer to the table below for recommended starting ratios.
-
| Reagent | Stoichiometric Ratio (relative to 2-aminophenol) | Rationale |
| 2-Aminophenol | 1.0 eq | Limiting reagent |
| Tertiary Amide | 1.1 - 1.2 eq | Ensures complete consumption of the limiting reagent |
| 2-Fluoropyridine | 2.0 - 2.5 eq | Acts as a base to facilitate the reaction and neutralize the generated triflic acid |
| Triflic Anhydride (Tf₂O) | 1.2 - 1.3 eq | Activates the tertiary amide |
3. In-depth Mechanistic Considerations:
The reaction proceeds through a series of intermediates. A failure at any of these steps will result in low yield.
-
Inefficient Amide Activation: If the amidinium salt is not formed efficiently, the reaction will not proceed. This can be due to:
-
Sterically Hindered Amides: Bulky substituents on the amide nitrogen or the acyl group can hinder the approach of Tf₂O.
-
Troubleshooting: For sterically demanding substrates, you may need to increase the amount of Tf₂O and 2-fluoropyridine and extend the activation time at 0 °C. In some cases, a less hindered tertiary amide might be a better choice if the synthetic route allows.
-
-
Electron-Withdrawing Groups: Amides with strong electron-withdrawing groups are less nucleophilic and may be more difficult to activate.
-
Troubleshooting: Consider using a more potent activating agent or increasing the reaction temperature after the initial activation step. However, be cautious as this can also lead to side reactions.
-
-
Multiple Spots on TLC and Side Product Formation
Question: My TLC plate shows multiple spots, and I'm having trouble isolating my desired benzoxazole. What are the common side products and how can I minimize them?
Answer:
The presence of multiple spots on your TLC is a strong indicator of side reactions. Understanding the potential side products is key to optimizing your reaction and purification strategy.
1. Common Side Products:
-
Unreacted Starting Materials: The most obvious spots will be your tertiary amide and 2-aminophenol.
-
Hydrolyzed Amide: If there is moisture in the reaction, the activated amide can be hydrolyzed back to the corresponding carboxylic acid and secondary amine.
-
N-Acyl-2-aminophenol: Incomplete cyclization can lead to the formation of the N-acylated 2-aminophenol intermediate. This is more likely if the cyclization step is slow due to steric hindrance or electronic effects.
-
Products from Self-Condensation of 2-Aminophenol: Under acidic conditions, 2-aminophenol can undergo self-condensation to form phenoxazines.
-
Pyridine-Related Byproducts: The 2-fluoropyridine can react with Tf₂O to form various pyridinium salts, which are often polar and can complicate purification.
2. Minimizing Side Product Formation:
-
Strict Anhydrous Conditions: This is the most critical factor to prevent hydrolysis of the activated amide.
-
Controlled Addition of Tf₂O: Add the Tf₂O dropwise at 0 °C to maintain control over the reaction temperature and minimize degradation.
-
Optimal Base Selection: While 2-fluoropyridine is commonly used, other non-nucleophilic bases like 2,6-lutidine or diisopropylethylamine (DIPEA) can be explored, especially if you suspect the pyridine base is participating in side reactions.
3. TLC Analysis as a Diagnostic Tool:
A properly interpreted TLC can provide valuable insights into the reaction's progress and potential issues.
Sources
Technical Support Center: Purification Strategies for Reactions Involving 2-Aminophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted 2-aminophenol from your product mixture. As a versatile precursor in the synthesis of dyes, pharmaceuticals, and heterocyclic compounds, ensuring the purity of the final product is paramount.[1][2][3][4] This document is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Understanding the Challenge: The Nature of 2-Aminophenol
Before diving into purification techniques, it's crucial to understand the physicochemical properties of 2-aminophenol that influence its separation from reaction products.
-
Amphoteric Nature : 2-Aminophenol possesses both a weakly acidic phenolic hydroxyl group (pKa ≈ 9.97) and a weakly basic amino group (pKa ≈ 4.78). This allows for manipulation of its solubility in aqueous solutions of varying pH.
-
Polarity and Solubility : It is moderately soluble in hot water and alcohols but less soluble in non-polar organic solvents.[5][6] Its solubility in various solvents is a key factor to exploit during purification.
-
Oxidation Sensitivity : A significant challenge in handling 2-aminophenol is its susceptibility to oxidation, which leads to the formation of colored impurities, often appearing as reddish-brown to dark solids.[7] This necessitates careful handling, often under an inert atmosphere, to prevent the formation of these byproducts which can complicate purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude product is highly colored. What is the cause and how can I fix it?
A1: The coloration is likely due to the oxidation of unreacted 2-aminophenol.
-
Causality : Exposure to air, especially under neutral or basic conditions, can accelerate the oxidation of 2-aminophenol to form quinone-imine type structures, which are highly colored. These impurities can be carried over into your final product, imparting a distinct color.[7]
-
Troubleshooting & Optimization :
-
Inert Atmosphere : During the reaction and workup, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Decolorization with a Reducing Agent : If your product is stable to reducing conditions, you can treat a solution of your crude product with a mild reducing agent to convert the colored oxidized species back to colorless forms.
-
Protocol : Dissolve the crude product in a suitable solvent. Add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) and stir. The disappearance of the color is an indicator of successful reduction. The product can then be isolated by crystallization or extraction.[7]
-
-
Activated Carbon : Treatment with activated carbon can also be effective in adsorbing colored impurities.
-
Protocol : Dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% by weight) and stir for a short period. Filter the hot solution through a pad of celite to remove the carbon, and then allow the solution to cool for crystallization of the purified product.[8]
-
-
Q2: How can I remove unreacted 2-aminophenol from my N-acylated product?
A2: An acid wash is a highly effective method to selectively remove the basic 2-aminophenol.
-
Scientific Principle : The amino group of 2-aminophenol is basic and will be protonated in the presence of an acid to form a water-soluble ammonium salt. In contrast, the amide product is significantly less basic and will remain in the organic phase.
-
Experimental Protocol: Extractive Workup
-
Dissolution : Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acid Wash : Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated 2-aminophenol will partition into the aqueous layer.[9]
-
Separation : Separate the aqueous layer. Repeat the acid wash if necessary to ensure complete removal of the 2-aminophenol.
-
Neutralization and Isolation : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified N-acylated product.
-
-
Workflow Diagram: Acid Wash Extraction
Caption: Workflow for removing 2-aminophenol via acid extraction.
Q3: I have synthesized a benzoxazole from 2-aminophenol. How can I purify my product?
A3: A combination of extraction and chromatography or recrystallization is generally effective.
-
Rationale : Benzoxazoles are significantly less polar and less basic than the starting 2-aminophenol. This difference in physicochemical properties can be exploited for separation.
-
Troubleshooting & Method Selection :
-
Method 1: Extractive Workup followed by Recrystallization
-
Perform an acid wash as described in Q2 to remove the bulk of the unreacted 2-aminophenol.
-
After isolating the crude benzoxazole, select a suitable solvent system for recrystallization. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool, causing the purified product to crystallize. Ethanol or ethanol/water mixtures are often good starting points.[10]
-
-
Method 2: Column Chromatography
-
If recrystallization is not effective or if other impurities are present, column chromatography is a powerful purification technique.
-
Stationary Phase : Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.
-
Mobile Phase : A solvent system with an appropriate polarity should be chosen to achieve good separation between the less polar benzoxazole product and the more polar 2-aminophenol. A gradient of ethyl acetate in hexanes or petroleum ether is a typical starting point. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[10]
-
-
-
Data Presentation: Solvent Polarity Index
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Ethyl Acetate | 4.4 |
| Ethanol | 5.2 |
| Methanol | 6.6 |
| Water | 10.2 |
This table can help in selecting appropriate solvents for extraction and chromatography.
Q4: Can I use a scavenger resin to remove unreacted 2-aminophenol?
A4: Yes, isocyanate or aldehyde functionalized scavenger resins can be effective for selectively removing primary amines like 2-aminophenol.
-
Mechanism : Scavenger resins are solid-supported reagents that react with and bind specific functional groups, allowing for their removal by simple filtration. Isocyanate resins react with the amino group of 2-aminophenol to form a urea linkage, while aldehyde resins form an imine, in both cases attaching the aminophenol to the solid support.
-
Experimental Protocol: Scavenger Resin Purification
-
Resin Selection : Choose an appropriate scavenger resin (e.g., a polystyrene-bound isocyanate or benzaldehyde).
-
Reaction : Add the scavenger resin to the crude reaction mixture in a suitable solvent and stir. The reaction time will depend on the specific resin and the concentration of the unreacted 2-aminophenol.
-
Filtration : Once the scavenging reaction is complete (monitored by TLC or LC-MS), filter the mixture to remove the resin-bound 2-aminophenol.
-
Isolation : Wash the resin with fresh solvent and combine the filtrates. Evaporate the solvent to obtain the purified product.
-
-
Logical Relationship Diagram: Scavenger Resin Workflow
Caption: Workflow for purification using a scavenger resin.
References
- EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google P
- US4474985A - Purification of N-acetyl aminophenols - Google P
-
Removal of 2-Aminophenol Using Novel Adsorbents | Request PDF - ResearchGate. [Link]
-
Workup for Removing Amines - Not Voodoo. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. [Link]
-
Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations - RSC Publishing. [Link]
-
2-Aminophenol | Solubility of Things . [Link]
-
2-Aminophenol - Wikipedia . [Link]
-
Amine Hole Scavengers Facilitate Both Electron and Hole Transfer in a Nanocrystal/Molecular Hybrid Photocatalyst - NIH. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. [Link]
-
2-Aminophenol | C6H7NO | CID 5801 - PubChem. [Link]
-
Various pathways for the synthesis of benzoxazole using 2-aminophenol... - ResearchGate. [Link]
- US3703598A - Purification of p-aminophenol - Google P
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega - ACS Publications. [Link]
-
Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor - PubMed. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents . [Link]
-
Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed. [Link]
-
Dear all, Is there any simple method to make n acetylation of 2-amino phenol? - ResearchGate. [Link]
- US3781354A - Process for purification of n-acetyl-p-aminophenol - Google P
-
HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase - Oxford Academic. [Link]
-
Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - NIH. [Link]
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0633874B1 - Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 7. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 8. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]
Technical Support Center: Synthesis & Protection Strategies
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the reactivity of hydroxyl groups during multi-step synthesis. The inherent nucleophilicity and mild acidity of alcohols can often interfere with desired chemical transformations, particularly when strong oxidizing agents are employed.
This document provides in-depth troubleshooting guides and frequently asked questions to address the critical task of preventing hydroxyl group oxidation. Our approach is grounded in the strategic use of protecting groups—a cornerstone of modern organic synthesis. Here, we move beyond simple protocols to explain the causality behind procedural choices, ensuring your synthetic strategies are both effective and robust.
Troubleshooting Guide: Common Issues in Hydroxyl Protection
This section addresses specific experimental hurdles in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My starting material, which contains a hydroxyl group, is degrading or yielding undesired side-products under my planned oxidation conditions. How can I prevent this?
A: This is a classic chemoselectivity problem. The hydroxyl group is likely being oxidized along with your target functional group. The most effective solution is to "mask" or "protect" the hydroxyl group by converting it into a derivative that is inert to the oxidation conditions. The general workflow is a three-step process:
-
Protection: React the alcohol to form a stable derivative, such as a silyl ether or a benzyl ether.
-
Transformation: Perform the desired oxidation on the other part of the molecule. The protecting group will remain unaffected.
-
Deprotection: Remove the protecting group to regenerate the original hydroxyl group, yielding your desired product.
The choice of protecting group is critical and must be tailored to the specific oxidant and other reagents in your synthetic route.
Caption: General workflow for using a protecting group.
Q2: I'm trying to protect a sterically hindered secondary/tertiary alcohol with TBDMS-Cl, but the reaction is sluggish and gives low yields. What's going wrong?
A: Incomplete protection of sterically congested alcohols is a common issue. The problem often lies in the combination of a bulky substrate and a bulky protecting group. Several factors could be at play:
-
Steric Hindrance: Tert-butyldimethylsilyl (TBDMS or TBS) is a relatively bulky protecting group. For a hindered alcohol, the nucleophilic attack on the silicon center is slow.
-
Reagent Reactivity: TBDMS-Cl is a moderately reactive silylating agent.
-
Base Strength: The base used may not be optimal for the specific substrate and conditions.
Troubleshooting Steps:
-
Switch to a More Reactive Silylating Agent: For hindered alcohols, using a silyl triflate, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), is significantly more effective.[1] Triflates are excellent leaving groups, making the silicon center far more electrophilic.
-
Use a Non-Nucleophilic Hindered Base: When using TBSOTf, a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is recommended. This prevents the base from competing with the alcohol as a nucleophile and intercepting the silylating agent.
-
Consider a Less Bulky Protecting Group: If the subsequent chemistry allows, switching to a smaller silyl group like triethylsilyl (TES) can facilitate the protection step. However, be aware that TES is more labile (easier to remove) than TBS, which may affect the stability during your synthesis.[1]
| Reagent | Relative Reactivity | Common Base | Notes |
| TMS-Cl | High | Imidazole, TEA | Very labile; often removed during workup or chromatography. |
| TES-Cl | Moderate | Imidazole, TEA | Good balance of stability and ease of removal. |
| TBDMS-Cl | Moderate | Imidazole | Standard for primary alcohols; slow for hindered alcohols. [1][2] |
| TBDMS-OTf | Very High | 2,6-Lutidine | Excellent for hindered alcohols. [1] |
| TIPS-Cl / TIPS-OTf | Low / High | Imidazole / Lutidine | Very bulky; provides high stability. |
Q3: My silyl ether protecting group was accidentally cleaved during a mildly acidic step. How can I select a more robust protecting group for my next attempt?
A: This highlights the importance of "orthogonality"—the ability to remove one protecting group without affecting another.[3] Silyl ethers are generally sensitive to acid, with their stability being directly proportional to the steric bulk around the silicon atom.[4][5] If your synthesis requires acidic conditions, a silyl ether may not be the best choice unless it is a very bulky one.
Recommended Alternatives for Acidic Conditions:
-
Benzyl Ether (Bn): This is one of the most robust protecting groups. It is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[6][7] It is typically cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[6][8]
-
Para-Methoxybenzyl Ether (PMB): Similar to the benzyl ether in its formation, but it can be removed under specific oxidative conditions (using DDQ or CAN) that leave standard benzyl ethers and silyl ethers untouched.[1] This provides an excellent orthogonal strategy.
Stability Comparison of Common Protecting Groups:
| Protecting Group | Stable to Strong Base | Stable to Strong Acid | Stable to Oxidation | Stable to Hydrogenolysis | Primary Cleavage Method |
| TBDMS (TBS) | Yes | No | Yes | Yes | Fluoride (TBAF) or Acid (HCl, CSA)[2][9] |
| TIPS | Yes | Moderately | Yes | Yes | Fluoride (TBAF, HF-Py) or strong acid |
| Benzyl (Bn) | Yes | Yes | No | No | Catalytic Hydrogenolysis (H₂, Pd/C)[1][8] |
| PMB | Yes | Yes | No | No | Oxidative Cleavage (DDQ, CAN) or Hydrogenolysis[1] |
| THP | Yes | No | Yes | Yes | Acidic Hydrolysis (PPTS, AcOH)[2][7] |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for choosing a hydroxyl protecting group?
A: A suitable protecting group must satisfy several criteria[3][10]:
-
Ease of Installation: It should be easy to introduce in high yield onto the hydroxyl group without affecting other parts of the molecule.
-
Stability: It must be robust enough to withstand the reaction conditions of subsequent steps (e.g., oxidation, reduction, basic, or acidic environments).
-
Ease of Removal: It must be removable in high yield under conditions that do not harm the newly synthesized molecule.
-
Minimal Interference: It should not introduce new stereocenters or complicate spectroscopic analysis.
The selection process involves a careful analysis of the entire synthetic route to ensure compatibility at every stage.
Q2: How do I decide between a silyl ether, a benzyl ether, or an acetal?
A: This decision depends entirely on the planned synthetic sequence. The following decision tree provides a logical framework for this choice.
Caption: Decision tree for selecting a hydroxyl protecting group.
Q3: What does it mean for protecting groups to be "orthogonal"?
A: Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[3] This strategy is indispensable for the synthesis of complex molecules with multiple reactive functional groups, such as polyols or carbohydrates.[11]
Classic Orthogonal Pair Example:
-
A TBDMS ether (removed with fluoride, e.g., TBAF).
-
A Benzyl ether (removed by hydrogenolysis, e.g., H₂, Pd/C).
In a molecule containing both, you can expose it to TBAF to selectively cleave the TBDMS group while the benzyl ether remains intact. Subsequently, you can perform a reaction on the newly freed hydroxyl group and then remove the benzyl ether via hydrogenation.
Validated Experimental Protocols
The following are standard, reliable procedures for the protection and deprotection of hydroxyl groups.
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
-
Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride.
-
Reagents:
-
Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM.
-
Add imidazole, followed by TBDMS-Cl.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Causality: Imidazole acts as a base to deprotonate the alcohol, increasing its nucleophilicity. It also serves as a catalyst by forming a highly reactive silylimidazolium intermediate.[2]
Protocol 2: Deprotection of a TBDMS Ether using TBAF
-
Objective: To cleave a TBDMS ether to regenerate the alcohol.
-
Reagents:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material (typically 30 min - 2 hours).
-
Quench the reaction with water or saturated aqueous NaHCO₃.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Causality: The high affinity of fluoride for silicon (due to the strength of the Si-F bond) drives the cleavage reaction.[2][12] TBAF is a convenient, organic-soluble source of fluoride ions.[9][12]
Protocol 3: Protection of an Alcohol as a Benzyl Ether
-
Objective: To protect an alcohol using sodium hydride and benzyl bromide.
-
Reagents:
-
Alcohol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl Bromide (BnBr, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure (Caution: NaH reacts violently with water; perform under inert atmosphere):
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of the alcohol in THF dropwise.
-
Allow the mixture to stir for 30 minutes at 0 °C (hydrogen gas evolution should cease).
-
Add benzyl bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of water.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Causality: This is a classic Williamson ether synthesis.[1][13] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form a sodium alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with benzyl bromide.[7]
Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Objective: To cleave a benzyl ether under neutral conditions.
-
Reagents:
-
Benzyl-protected alcohol (1.0 eq)
-
Palladium on Carbon (Pd/C), 10 wt% (5-10 mol% Pd)
-
Hydrogen gas (H₂)
-
Solvent (Ethanol, Methanol, or Ethyl Acetate)
-
-
Procedure:
-
Dissolve the benzyl ether in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under a stream of nitrogen or argon (catalyst can be pyrophoric).
-
Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously under an H₂ atmosphere until the reaction is complete (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
-
Causality: The Pd(0) catalyst facilitates the oxidative addition into the C-O bond of the benzyl ether, followed by hydrogenolysis to release the alcohol and toluene as a byproduct.[8][14] This method is exceptionally clean as the only byproduct is volatile.
References
- Protecting Groups For Alcohols - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/06/17/protecting-groups-for-alcohols/]
- Alcohol Protecting Groups - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1013&context=chemistry-teaching-resources]
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech. [URL: https://www.highfine.com/en-us/news/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-i--202.html]
- Alcohol Protecting Groups - Organic Chemistry Tutor. [URL: https://www.organic-chemistry-tutor.com/tutorial/alcohol-protecting-groups/]
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.htm]
- 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/1,3-dioxanes-1,3-dioxolanes.htm]
- Silyl ether - Wikipedia. [URL: https://en.wikipedia.org/wiki/Silyl_ether]
- Protecting Groups For Alcohols - Chemistry Steps. [URL: https://www.chemistrysteps.com/protecting-groups-for-alcohols/]
- Protection of OH group of alcohol - SlideShare. [URL: https://www.slideshare.net/GopikaGopalakrishnan2/protection-of-oh-group-of-alcohol]
- Protecting Groups - University of Rochester Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/assets/ur-chem-204-2010-lecture-22.pdf]
- Benzyl Protection - Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Benzyl_Protection/Benzyl_Protection.htm]
- Protecting group - Wikipedia. [URL: https://en.wikipedia.org/wiki/Protecting_group]
- Hydroxyl Protecting Groups In Multi-Step Syntheses - ZM Silane Limited. [URL: https://www.zmsilane.com/news/hydroxyl-protecting-groups-in-multi-step-syntheses-245362.html]
- 12.5 Protecting Groups for Alcohols | Organic Chemistry - YouTube. [URL: https://www.youtube.
- Acetal Protecting Group & Mechanism – Total Synthesis. [URL: https://totalsynthesis.com/acetal-protecting-group-mechanism/]
- Benzyl Deprotection of Alcohols - J&K Scientific LLC. [URL: https://jk-scientific.com/ws/Benzyl_Deprotection_of_Alcohols]
- Dimethyl Acetals - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/dimethyl-acetals.htm]
- New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol0492829]
- Deprotection of Silyl Ethers - Gelest Technical Library. [URL: https://www.gelest.com/brochure/deprotection-of-silyl-ethers/]
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. zmsilane.com [zmsilane.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Benzoxazole Derivatives via Recrystallization
Welcome to the Technical Support Center for the purification of benzoxazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of their target benzoxazole compounds. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven experience to help you navigate the nuances of recrystallization for this important class of heterocyclic compounds.
The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, and obtaining these molecules in high purity is critical for accurate biological evaluation and material performance.[1] Recrystallization remains a powerful, cost-effective, and scalable technique for purification. This guide provides a structured, in-depth approach to developing and troubleshooting recrystallization protocols for your specific benzoxazole derivatives.
Section 1: The Core Principles of Recrystallization
Recrystallization is a purification technique based on differential solubility. The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allow the solution to cool slowly.[2] As the temperature decreases, the solubility of the desired compound drops, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are separated by filtration.[2][3]
The success of this technique hinges on the selection of an appropriate solvent system, where the benzoxazole derivative exhibits high solubility in the hot solvent and low solubility in the cold solvent.[2][4]
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the recrystallization of benzoxazole derivatives.
Issue 1: My compound "oils out" instead of forming crystals.
-
Question: I've dissolved my benzoxazole derivative in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?
-
Answer (Causality & Solution): "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[5] This is a common problem when the compound is significantly impure, as impurities can dramatically depress the melting point.[5][6] The resulting oil often traps impurities, defeating the purpose of recrystallization.[6]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: The most immediate solution is to heat the mixture to re-dissolve the oil. Then, add a small amount of additional hot solvent to lower the saturation point.[5][6] This ensures that the compound will start to crystallize at a lower temperature, which is hopefully below its melting point.
-
Slow Down the Cooling Process: Rapid cooling can lead to a high degree of supersaturation, promoting oiling out.[5] Allow the flask to cool to room temperature on the benchtop, insulated with a beaker or paper towels, before moving it to an ice bath. Very slow, controlled cooling can be achieved by placing the hot solution on a hotplate and turning the heat off, allowing it to cool with the plate.[5]
-
Change the Solvent System: If the issue persists, the boiling point of your solvent may be too high relative to your compound's melting point. Consider a solvent with a lower boiling point. Alternatively, if using a mixed solvent system (e.g., ethanol/water), re-heat the solution and add more of the "good" solvent (the one in which the compound is more soluble) to prevent premature precipitation.[6]
-
Preliminary Purification: If the compound is highly impure, a pre-purification step might be necessary. Consider passing a solution of the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.
-
Issue 2: No crystals are forming, even after the solution has cooled completely.
-
Question: My benzoxazole derivative remains fully dissolved even after the solution has been cooled in an ice bath for an extended period. What should I do?
-
Answer (Causality & Solution): This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated. A supersaturated solution is one that holds more dissolved solute than it theoretically should at a given temperature, and it requires a nucleation event to initiate crystallization.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the cold solution (this is called "seeding").[7] The seed crystal acts as a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: This is the most common cause of crystallization failure.[5] Gently heat the solution and boil off some of the solvent. Be careful not to evaporate too much. Allow the solution to cool again. This increases the concentration of the solute, making crystallization more favorable.
-
Add an Anti-Solvent (for Mixed Solvent Systems): If you are using a single solvent and know of a second solvent in which your compound is insoluble (an "anti-solvent"), you can add the anti-solvent dropwise to the cooled solution until it becomes slightly cloudy (turbid). The cloudiness indicates the point of saturation has been reached. Add a drop or two of the first solvent to redissolve the precipitate and then allow it to cool slowly.
-
Issue 3: The recrystallized product is still colored.
-
Question: My crude benzoxazole derivative is dark, and after recrystallization, the crystals are still tinted. How can I obtain a colorless product?
-
Answer (Causality & Solution): Colored impurities are common in organic synthesis. If they have solubility properties similar to your desired compound, they can co-crystallize. Activated charcoal is highly effective at adsorbing many colored, high-molecular-weight impurities.[3][8]
Troubleshooting Protocol:
-
Dissolve the impure benzoxazole in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow the boiling to subside slightly.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.[3] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Re-heat the mixture to boiling for a few minutes to allow for adsorption of the impurities.
-
Perform a hot gravity filtration to remove the charcoal. This step is crucial and must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. Use a pre-heated funnel and flask.
-
Allow the now-clarified filtrate to cool slowly to form pure, colorless crystals.[9]
-
Issue 4: The recovery (yield) of my purified product is very low.
-
Question: I successfully obtained pure crystals, but I lost a significant amount of my material in the process. How can I improve my yield?
-
Answer (Causality & Solution): Low recovery is often a trade-off for high purity. However, significant losses can be minimized by optimizing the procedure. The primary causes of low yield are using too much solvent, premature crystallization during transfers, and dissolving the product during washing.
Troubleshooting Steps:
-
Use the Minimum Amount of Hot Solvent: The most critical factor for good recovery is to use only the minimum volume of boiling solvent required to fully dissolve the crude product.[4] Any excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Ensure Slow Cooling: Rapid cooling can trap impurities and also lead to the formation of very small crystals, which can be difficult to filter and wash effectively.[4] Slow cooling promotes the growth of larger, purer crystals.[10]
-
Cool Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-water bath) to minimize the solubility of your product in the mother liquor. A patent for a substituted benzoxazole specifies cooling to 0-5°C and holding for at least an hour to maximize the yield.[9]
-
Select the Right Washing Solvent: Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent. Using a cold solvent minimizes the dissolution of your purified crystals.
-
Analyze the Mother Liquor: If the yield is still unacceptably low, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.
-
Section 3: Experimental Protocols & Data
General Protocol for Single-Solvent Recrystallization
This protocol provides a generalized workflow. The choice of solvent and specific temperatures will need to be optimized for your particular benzoxazole derivative.
-
Solvent Selection: Test the solubility of a small amount of your crude benzoxazole in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when hot. (See Table 1 for common starting points).
-
Dissolution: Place the crude benzoxazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved.[11]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. A patent for a substituted benzoxazole specifies drying at 55-65°C under vacuum.[9]
General Protocol for Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Heptane)
This technique is useful when no single solvent has the ideal solubility profile. It pairs a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble).
-
Dissolution: Dissolve the crude benzoxazole in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., heptane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5-8 from the single-solvent protocol.
Solvent Selection Guide for Benzoxazole Derivatives
The choice of solvent is critical. Benzoxazoles are generally aromatic, heterocyclic compounds, and their solubility will be dictated by the specific substituents on the ring system.
| Solvent System | Polarity | Boiling Point (°C) | Typical Use Case & Rationale |
| Ethanol | Polar Protic | 78 | A very common and effective single solvent for many benzoxazoles.[1][12] Its polarity is suitable for dissolving the heterocyclic core, especially with polar substituents. |
| Ethanol/Water | Variable | 78-100 | A powerful mixed-solvent system. The benzoxazole is dissolved in hot ethanol, and water is added as the anti-solvent to induce crystallization.[11] |
| Ethyl Acetate/Heptane | Variable | 77-98 | An excellent system for less polar benzoxazoles. Ethyl acetate acts as the "good" solvent, and heptane, a non-polar solvent, is the anti-solvent.[9] This combination is effective for precipitating the compound while leaving more non-polar impurities in solution. |
| Acetone/Acetonitrile | Polar Aprotic | 56/82 | This combination was cited in a patent for purifying a specific substituted benzoxazole.[9] Both are polar aprotic solvents, suggesting a co-solvent effect might be at play for compounds with unique solubility profiles. |
| Toluene | Non-polar | 111 | Can be useful for benzoxazoles with large non-polar substituents. Its higher boiling point allows for a large solubility differential upon cooling. |
Section 4: Workflow Visualizations
Standard Recrystallization Workflow
Caption: A standard workflow for the purification of benzoxazole derivatives by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: Can I use column chromatography instead of recrystallization?
-
A: Yes, column chromatography is another powerful purification technique. The choice between them often depends on the scale and the nature of the impurities. Recrystallization is often more suitable for large-scale purifications and for removing small amounts of impurities from a crystalline solid. Chromatography is excellent for separating complex mixtures or purifying non-crystalline materials.
-
-
Q2: How do I know if my recrystallized product is pure?
-
A: The most common method is to measure the melting point. A pure crystalline solid will have a sharp melting point (a narrow range of 1-2°C). Impurities typically cause the melting point to be depressed and broadened. Further confirmation can be obtained using analytical techniques like NMR spectroscopy, HPLC, or LC-MS.
-
-
Q3: My benzoxazole derivative seems to be soluble in almost every common organic solvent, even when cold. What can I do?
-
A: This is a challenging situation. You might need to explore more exotic or less common solvents. Alternatively, consider using a mixed-solvent system where you dissolve your compound in a good solvent (like dichloromethane or THF) and then very carefully add a non-polar anti-solvent like hexane or pentane until turbidity is observed. Another approach is to attempt to make a derivative of your compound that is more amenable to crystallization, and then remove the derivatizing group after purification.
-
-
Q4: Is it better to use an Erlenmeyer flask or a beaker for recrystallization?
-
A: An Erlenmeyer flask is highly recommended. Its narrow neck helps to reduce solvent evaporation during heating and prevents airborne contaminants from entering the solution. The sloped sides also make it easier to swirl and dissolve the contents, and they help to contain the crystals during filtration.
-
References
Sources
- 1. jetir.org [jetir.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. ck12.org [ck12.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. ajchem-a.com [ajchem-a.com]
Validation & Comparative
A Senior Application Scientist's Guide to Functional Group Identification: FT-IR Spectroscopy of 2-Methyl-1,3-benzoxazol-4-ol
For researchers and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of progress. 2-Methyl-1,3-benzoxazol-4-ol, a heterocyclic compound with significant potential in medicinal chemistry, presents a unique set of functional groups whose identification is critical for understanding its reactivity, and potential biological activity. This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for this purpose. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare FT-IR's performance against alternative analytical techniques, supported by predictive and comparative data.
The Analytical Challenge: Unveiling the Structure of 2-Methyl-1,3-benzoxazol-4-ol
The structure of 2-Methyl-1,3-benzoxazol-4-ol incorporates a fusion of a benzene ring and an oxazole heterocycle, with a hydroxyl group and a methyl group as key substituents. This arrangement of atoms gives rise to a specific vibrational fingerprint that can be effectively probed by FT-IR spectroscopy. The primary objective is to identify the vibrational modes corresponding to each functional group, thereby confirming the molecular structure.
FT-IR Spectroscopy: A Primary Interrogation of Functional Groups
FT-IR spectroscopy excels as a rapid, non-destructive technique for identifying the presence of specific functional groups within a molecule. The principle lies in the absorption of infrared radiation by covalent bonds, which causes them to vibrate at characteristic frequencies. For 2-Methyl-1,3-benzoxazol-4-ol, we anticipate a spectrum rich with information.
Expected FT-IR Spectral Features of 2-Methyl-1,3-benzoxazol-4-ol
The key to a successful FT-IR analysis is the correct assignment of absorption bands to the corresponding molecular vibrations. Based on established correlation tables and data from similar benzoxazole structures, we can predict the characteristic peaks for our target molecule.
dot
Caption: Molecular structure of 2-Methyl-1,3-benzoxazol-4-ol with key functional groups highlighted.
Table 1: Predicted FT-IR Peak Assignments for 2-Methyl-1,3-benzoxazol-4-ol
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity & Profile | Rationale & Authoritative Grounding |
| 3550 - 3200 | Phenolic -OH | O-H Stretch | Strong, Broad | The broadness of this peak is a hallmark of intermolecular hydrogen bonding, a key feature expected for a solid sample of a phenolic compound. The specific position can be influenced by the extent of this bonding. |
| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak, Sharp | The presence of absorption bands at wavenumbers slightly above 3000 cm⁻¹ is a reliable indicator of C-H bonds on an aromatic ring. |
| 2950 - 2850 | Methyl C-H | C-H Stretch | Medium to Weak, Sharp | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group. |
| 1680 - 1620 | Oxazole C=N | C=N Stretch (Imine) | Medium | The C=N double bond within the oxazole ring is expected to absorb in this region. Its exact position can be influenced by conjugation with the benzene ring. |
| 1600 - 1450 | Aromatic C=C | C=C Stretch | Medium to Strong (multiple bands) | Aromatic rings typically exhibit a series of sharp bands in this region due to the stretching of the carbon-carbon double bonds within the ring. |
| 1260 - 1050 | Aromatic C-O | C-O Stretch (Phenolic) | Strong | The stretching vibration of the C-O bond of the phenolic hydroxyl group is expected to produce a strong absorption in this range. |
| ~1050 | Oxazole C-O-C | Asymmetric C-O-C Stretch | Strong | The ether-like C-O-C linkage within the oxazole ring will also give rise to a characteristic stretching vibration. |
| 900 - 675 | Aromatic C-H | C-H Out-of-Plane Bend | Strong | The substitution pattern on the benzene ring can often be inferred from the pattern of strong bands in this "fingerprint" region. |
A Self-Validating Experimental Protocol: Acquiring the FT-IR Spectrum
The integrity of the spectral data is paramount. The following protocol for the Potassium Bromide (KBr) pellet method is designed to be self-validating by minimizing common sources of error, such as moisture contamination.
Step-by-Step Methodology for KBr Pellet Preparation and Analysis
-
Material Preparation (The Causality of Dryness):
-
Use spectroscopic grade KBr that has been stored in a desiccator or dried in an oven at ~110°C for at least 2 hours prior to use and allowed to cool in a desiccator. Rationale: KBr is hygroscopic, and absorbed water will introduce a broad O-H stretching band around 3400 cm⁻¹ and a bending vibration near 1630 cm⁻¹, which can obscure the sample's true spectral features.
-
Gently warm the agate mortar, pestle, and pellet die under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture. Allow to cool to room temperature in a desiccator. Rationale: This prevents the introduction of atmospheric moisture during sample preparation.
-
-
Sample Grinding and Mixing:
-
Weigh out approximately 1-2 mg of the solid 2-Methyl-1,3-benzoxazol-4-ol sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
In the agate mortar, grind the sample into a fine powder.
-
Add the KBr to the mortar and continue to grind the mixture for 1-2 minutes until a homogenous, fine powder is obtained. Rationale: Thorough mixing ensures a uniform distribution of the analyte in the KBr matrix, which is crucial for obtaining a high-quality, reproducible spectrum.
-
-
Pellet Formation:
-
Assemble the pellet die and transfer the KBr-sample mixture into the die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. Rationale: The pressure causes the KBr to flow and form a transparent or translucent pellet, in which the sample is embedded.
-
Carefully release the pressure and retrieve the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with an empty sample compartment. Rationale: This allows for the subtraction of the spectral contributions from atmospheric water vapor and carbon dioxide.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Comparative Analysis: FT-IR in the Context of Other Techniques
While FT-IR is an excellent tool for functional group identification, a comprehensive structural elucidation often benefits from a multi-technique approach. Here, we compare the utility of FT-IR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of 2-Methyl-1,3-benzoxazol-4-ol.
dot
Caption: A multi-technique workflow for the structural elucidation of 2-Methyl-1,3-benzoxazol-4-ol.
Table 2: Comparison of Analytical Techniques for the Analysis of 2-Methyl-1,3-benzoxazol-4-ol
| Feature | FT-IR Spectroscopy | NMR Spectroscopy (¹H and ¹³C) | Mass Spectrometry (EI-MS) |
| Primary Information | Presence of functional groups. | Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Molecular weight and fragmentation pattern, which provides clues about the structure. |
| Sample Requirements | ~1-2 mg solid sample. | ~5-10 mg dissolved in a deuterated solvent. | Micrograms to nanograms. |
| Strengths for this Molecule | - Rapid and definitive identification of the -OH group. - Confirms the presence of the aromatic ring and C=N bond. - Simple sample preparation. | - Unambiguously determines the number of protons and carbons and their immediate electronic environment. - Provides information on the substitution pattern of the benzene ring through proton coupling. - Can distinguish between isomers. | - Provides the exact molecular weight, confirming the molecular formula (C₈H₇NO₂). - Fragmentation patterns can confirm the presence of the benzoxazole core and the loss of the methyl group. |
| Limitations for this Molecule | - Does not provide detailed information on atomic connectivity. - Can be difficult to distinguish between isomers with similar functional groups. - The "fingerprint region" can be complex and difficult to interpret fully. | - Requires a larger sample amount compared to MS. - The sample must be soluble in a suitable deuterated solvent. - Can be a more time-consuming experiment. | - The molecular ion may be unstable and not observed in some cases. - Interpretation of fragmentation can be complex and may not provide a complete picture of the structure on its own. |
| Illustrative Data | Predicted Peaks (cm⁻¹): ~3400 (broad, -OH) ~3050 (aromatic C-H) ~2950 (aliphatic C-H) ~1650 (C=N) ~1580, 1480 (C=C) ~1250 (C-O) | Predicted ¹H NMR Shifts (ppm): ~2.6 (s, 3H, -CH₃) ~7.0-7.8 (m, 3H, aromatic-H) ~9.0 (br s, 1H, -OH) Predicted ¹³C NMR Shifts (ppm): ~15 (-CH₃) ~110-150 (aromatic & oxazole C's) | Predicted m/z Fragments: 149 (M⁺, molecular ion) 134 (M⁺ - CH₃) 121 (M⁺ - CO) 106 (M⁺ - CH₃ - CO) |
Conclusion and Recommendations
FT-IR spectroscopy stands as an indispensable first-line technique for the structural verification of 2-Methyl-1,3-benzoxazol-4-ol. Its ability to rapidly and unequivocally identify the critical hydroxyl functional group, alongside the characteristic vibrations of the benzoxazole core, provides a robust and efficient means of confirming the successful synthesis or purity of the compound.
For a comprehensive, publication-quality structural elucidation, it is the expert recommendation of this scientist that FT-IR data be complemented with NMR spectroscopy and Mass Spectrometry. This orthogonal approach, where each technique provides a unique piece of the structural puzzle, ensures the highest level of confidence in the assigned structure. The FT-IR confirms the "what" (functional groups), the NMR details the "how" (connectivity), and the MS verifies the "total" (molecular weight). By integrating these techniques, researchers can proceed with their drug development endeavors with a well-founded understanding of the molecule's identity.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
University of Colorado Boulder Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
A Senior Application Scientist's Comparative Guide to 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate
For researchers, scientists, and professionals in drug development, the meticulous characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate, a unique organophosphorus compound. By examining its structural data, synthesis, and predicted spectroscopic properties, we position this molecule within the broader context of potential serine protease inhibitors. This guide will objectively compare its characteristics with alternative compounds, offering field-proven insights into its potential applications and the rationale behind the necessary experimental characterization.
Introduction: The Significance of Diphenylphosphinates and Benzoxazoles
The convergence of two key chemical scaffolds, the diphenylphosphinate moiety and the benzoxazole core, in 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate suggests a molecule of significant interest for medicinal chemistry. Organophosphorus compounds, particularly phosphinates and phosphonates, are recognized for their role as transition-state analogs, making them potent inhibitors of various enzymes, notably serine proteases.[1] Serine proteases are a crucial class of enzymes involved in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, and cancer progression.[2] The benzoxazole heterocycle is also a well-established pharmacophore present in a wide array of biologically active compounds.[3]
The accidental synthesis of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate, as the major product in an attempt to create phosphinite derivatives, highlights a common occurrence in exploratory chemical synthesis and provides an opportunity to characterize a novel compound that may possess valuable biological activity.[4] This guide will delve into its known characteristics and provide a comparative framework against other serine protease inhibitors.
Synthesis and Structural Elucidation of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate
The synthesis of the title compound was achieved through the reaction of 2-methyl-1,3-benzoxazol-4-ol with diphenylphosphine chloride in the presence of triethylamine.[4][5] The detailed experimental protocol provides a clear and reproducible method for obtaining this compound.
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis is provided below, based on the published procedure.[4]
-
Reaction Setup: In a flask, dissolve 2-methyl-1,3-benzoxazol-4-ol (50 mg, 0.34 mmol) in dry tetrahydrofuran (6 ml).
-
Cooling: Cool the solution to 233 K (-40 °C).
-
Base Addition: Add triethylamine (0.071 ml, 0.51 mmol) to the solution and stir the reaction mixture for 15 minutes.
-
Reagent Addition: Add a solution of diphenylphosphine chloride (0.070 ml, 0.37 mmol) in dry tetrahydrofuran (1 ml) dropwise.
-
Initial Reaction: After the addition is complete, continue stirring for an additional 10 minutes at -40 °C.
-
Warming and Overnight Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Filter the mixture through Celite and remove the solvent under vacuum, yielding a whitish oil.
-
Purification: Purify the crude product by column chromatography on silica (SiO₂), eluting with a gradient of ethyl acetate/petroleum ether (1:3 followed by 1:1) to obtain the final product as a white solid (71 mg, 60% yield).
Causality Behind Experimental Choices: The use of a low temperature (-40 °C) is crucial to control the reactivity of the diphenylphosphine chloride and to minimize side reactions. Triethylamine acts as a base to deprotonate the hydroxyl group of the benzoxazole, making it a more potent nucleophile to attack the phosphorus center of the diphenylphosphine chloride. The purification by column chromatography is a standard and effective method for separating the desired phosphinate from any unreacted starting materials or byproducts.
Crystallographic Characterization
The definitive structure of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate was determined by single-crystal X-ray diffraction.[4] This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule.
| Parameter | Value[4] |
| Molecular Formula | C₂₀H₁₆NO₃P |
| Molecular Weight | 349.31 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 9.4239 (4) Å |
| b | 15.7574 (6) Å |
| c | 23.5398 (8) Å |
| V | 3495.6 (2) ų |
| Z | 8 |
The benzoxazole moiety is nearly planar, and it is attached to a slightly distorted tetrahedral phosphorus atom.[4][5]
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole and the two phenyl rings on the phosphorus atom. The methyl group on the benzoxazole ring would appear as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will display a larger number of signals corresponding to all the unique carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic and methyl carbons.
-
³¹P NMR: This is a crucial technique for characterizing organophosphorus compounds. The ³¹P NMR spectrum of a diphenylphosphinate would typically show a single resonance. The chemical shift provides information about the electronic environment of the phosphorus atom.[6][7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[10][11][12]
| Functional Group | Expected Absorption Range (cm⁻¹)[10][11][12] |
| P=O (Phosphoryl) | 1250 - 1300 (strong) |
| P-O-C (Aryl) | 900 - 1050 (strong) |
| C=N (Benzoxazole) | 1620 - 1680 (medium) |
| C-O-C (Benzoxazole) | 1200 - 1270 (strong) |
| Aromatic C-H | 3000 - 3100 (medium) |
| Aromatic C=C | 1450 - 1600 (medium to weak) |
| Aliphatic C-H (Methyl) | 2850 - 2960 (medium) |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z = 349.31. The fragmentation pattern would likely involve cleavage of the P-O and P-C bonds.[1][13][14][15][16]
Comparative Analysis: Potential as a Serine Protease Inhibitor
Given that diphenylphosphinates are known to act as inhibitors of serine proteases, we will compare 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate with other known serine protease inhibitors. The proposed mechanism involves the phosphinate acting as a stable mimic of the tetrahedral transition state formed during peptide bond cleavage by the serine protease.[17]
Alternative Compounds for Comparison
-
Di-n-pentyl phenyl phosphate & Di-cyclohexyl phenyl phosphate: These are examples of other organophosphorus compounds that have been investigated as inhibitors of cholinesterases, which are also serine hydrolases.
-
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF): A well-characterized, water-soluble, and irreversible serine protease inhibitor that is not based on a phosphorus scaffold.[18][19][20][21]
| Compound | Class | Mechanism of Action | Key Structural Features |
| 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate | Diphenylphosphinate | Presumed irreversible covalent inhibitor (transition-state analog) | Benzoxazole heterocycle, two phenyl groups on phosphorus |
| Di-n-pentyl phenyl phosphate / Di-cyclohexyl phenyl phosphate | Dialkyl/dicycloalkyl phenyl phosphate | Covalent inhibitor | Flexible alkyl or rigid cycloalkyl chains on a phosphate core |
| AEBSF | Sulfonyl fluoride | Irreversible covalent inhibitor | Benzenesulfonyl fluoride with an aminoethyl side chain |
The presence of the benzoxazole ring system in the title compound could offer additional non-covalent interactions within the active site of a target protease, potentially leading to enhanced specificity and potency compared to simpler phosphinates. The rigid, planar structure of the benzoxazole contrasts with the flexible alkyl chains of the phosphate alternatives. AEBSF, being a non-phosphate-based inhibitor, offers a different chemical approach to serine protease inhibition.
Experimental Workflow for Inhibitor Characterization
To validate the potential of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate as a serine protease inhibitor and compare its performance, a series of in vitro experiments would be necessary.
Caption: Workflow for characterizing a potential serine protease inhibitor.
Conclusion and Future Directions
2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate is a novel organophosphorus compound with a unique combination of a diphenylphosphinate core and a benzoxazole moiety. While its biological activity is yet to be experimentally determined, its structural features strongly suggest its potential as a serine protease inhibitor. The detailed synthetic protocol and crystallographic data provide a solid foundation for further investigation.
Future research should focus on obtaining comprehensive spectroscopic data (¹H, ¹³C, ³¹P NMR, IR, and MS) to complete its characterization. Subsequently, in vitro enzymatic assays against a panel of serine proteases, such as urokinase-type plasminogen activator (uPA) and thrombin, are warranted to determine its inhibitory potency and selectivity.[22][23][24][25][26] A direct comparison with established inhibitors like AEBSF will be crucial in evaluating its potential as a lead compound in drug discovery programs.
References
-
Kleinhans, D. J. (2011). 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o339. [Link]
-
Kleinhans, D. J. (2011). 2-Methyl-1,3-benzoxazol-4-yl diphenyl-phosphinate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o339. [Link]
-
Reich, H. J. (n.d.). ³¹P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Phenyl dihydrogen phosphate. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wang, W., et al. (2019). Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy. mAbs, 11(6), 1112-1121. [Link]
-
Li, Z., et al. (2011). Characterization of a novel serine protease inhibitor gene from a marine metagenome. Marine Drugs, 9(9), 1487-1498. [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Zhang, L., et al. (2011). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine drugs, 9(9), 1487-1498. [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
H-H, A., et al. (2017). Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug. BMC complementary and alternative medicine, 17(1), 304. [Link]
-
MP Biomedicals. (n.d.). 4-(2-Aminoethyl)Benzenesulfonyl Fluoride Hydrochloride. Retrieved from [Link]
-
Gholivand, K., et al. (2013). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Bulletin of the Korean Chemical Society, 34(1), 163-168. [Link]
-
Blasi, F., & Verde, P. (1989). Urokinase-type plasminogen activator: proenzyme, receptor, and inhibitors. Cell, 58(6), 1089-1090. [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]
-
NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]
-
Evans, W. J., et al. (2020). Synthesis and crystallographic characterization of di-phenyl-amide rare-earth metal complexes Ln(NPh2)3(THF)2 and [(Ph2N)2 Ln(μ-NPh2)]2. Acta crystallographica. Section E, Crystallographic communications, 76(Pt 8), 1262-1269. [Link]
-
Wikipedia. (n.d.). Urokinase. Retrieved from [Link]
-
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10, 1-13. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Wikipedia. (n.d.). AEBSF. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
All In Sciencing. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]
-
Wikipedia. (n.d.). Serine protease. Retrieved from [Link]
-
Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(16), 8439-8450. [Link]
-
Sharipova, A. V., et al. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank, 2023(4), M1746. [Link]
-
National Center for Biotechnology Information (n.d.). Prd_002214. PubChem Compound Database. Retrieved from [Link]
-
Cepham Life Sciences. (n.d.). AEBSF (4-(2-Aminoethyl)-benzenesulfonyl-fluoride hydrochloride). Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands.... Retrieved from [Link]
-
Witt, D., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International journal of molecular sciences, 23(9), 4817. [Link]
-
DeGnore, J. P., & Qin, J. (1998). Fragmentation of Phosphopeptides in an Ion Trap Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 9(11), 1175-1188. [Link]
-
Khokhlov, A. L., et al. (2024). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology, 10, 1-13. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
de la Fuente, M., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(24), 17296. [Link]
-
Zhang, Y., et al. (2023). Antithrombotic Polymers: A Narrative Review on Current and Future Strategies for Their Design, Synthesis, and Application. Polymers, 15(23), 4563. [Link]
-
Flevaris, P., & Vaughan, D. E. (2017). A Contemporary Review of Plasminogen Activator Inhibitor Type 1: Structure, Function, Genetic Architecture, and Intracellular/Extracellular Roles. Seminars in thrombosis and hemostasis, 43(8), 815-832. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1,3-benzoxazol-4-yl diphenyl-phosphinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. www1.udel.edu [www1.udel.edu]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation of phosphopeptides in an ion trap mass spectrometer [pubmed.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Serine protease - Wikipedia [en.wikipedia.org]
- 18. Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mpbio.com [mpbio.com]
- 20. AEBSF - Wikipedia [en.wikipedia.org]
- 21. cephamls.com [cephamls.com]
- 22. Urokinase-type plasminogen activator: proenzyme, receptor, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Urokinase - Wikipedia [en.wikipedia.org]
- 24. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. A Contemporary Review of Plasminogen Activator Inhibitor Type 1: Structure, Function, Genetic Architecture, and Intracellular/Extracellular Roles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-Methyl-1,3-benzoxazol-4-ol and its Amino Analog
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Benzoxazole Scaffolds
Introduction: The Benzoxazole Core in Medicinal Chemistry
The benzoxazole scaffold, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a cornerstone in the field of medicinal chemistry.[1][2][3] These heterocyclic compounds are renowned for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6] The versatility of the benzoxazole nucleus allows for substitutions at various positions, leading to a diverse array of derivatives with distinct biological profiles.[1][6] This guide focuses on a comparative analysis of two such derivatives: 2-Methyl-1,3-benzoxazol-4-ol and its amino analog, 4-amino-2-methyl-1,3-benzoxazole. Through a detailed examination of their potential biological activities, supported by established experimental protocols, we aim to provide researchers and drug development professionals with a framework for understanding the structure-activity relationships that govern the efficacy of these promising compounds.
Rationale for Comparison: The Influence of the 4-Position Substituent
The choice to compare 2-Methyl-1,3-benzoxazol-4-ol and its 4-amino analog stems from the critical role that substituents on the benzene ring play in modulating biological activity. The hydroxyl (-OH) group in the 4-position of 2-Methyl-1,3-benzoxazol-4-ol is a known pharmacophore that can participate in hydrogen bonding and may be crucial for receptor interaction. Conversely, the substitution of this hydroxyl group with an amino (-NH2) group in the analog introduces a basic center, altering the electronic and steric properties of the molecule. This seemingly subtle change can have profound effects on the compound's pharmacokinetic and pharmacodynamic properties, influencing its solubility, membrane permeability, and target binding affinity. This guide will explore these potential differences through the lens of established biological assays.
Hypothetical Comparative Biological Activities
Antimicrobial and Antifungal Activity
Benzoxazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[5][6][7][8] The mechanism of action is often attributed to their ability to intercalate with microbial DNA or inhibit essential enzymes.[2]
-
2-Methyl-1,3-benzoxazol-4-ol : The phenolic hydroxyl group may contribute to antimicrobial activity through mechanisms such as membrane disruption or inhibition of microbial enzymes.
-
4-amino-2-methyl-1,3-benzoxazole : The amino group could enhance the compound's interaction with negatively charged components of the microbial cell wall or nucleic acids, potentially leading to increased potency.
Table 1: Predicted Antimicrobial Activity Profile
| Compound | Predicted Activity Against Gram-Positive Bacteria | Predicted Activity Against Gram-Negative Bacteria | Predicted Antifungal Activity |
| 2-Methyl-1,3-benzoxazol-4-ol | Moderate to High | Moderate | Moderate |
| 4-amino-2-methyl-1,3-benzoxazole | High | Moderate to High | Moderate to High |
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-documented. The hydroxyl group can act as a hydrogen donor to neutralize free radicals, thus mitigating oxidative stress.
-
2-Methyl-1,3-benzoxazol-4-ol : The presence of the phenolic hydroxyl group at the 4-position strongly suggests that this compound will exhibit significant antioxidant activity.
-
4-amino-2-methyl-1,3-benzoxazole : While aromatic amines can also possess antioxidant properties, they are generally less potent than the corresponding phenols. However, the amino group can still contribute to radical scavenging.
Table 2: Predicted Antioxidant Capacity
| Compound | Predicted DPPH Radical Scavenging Activity | Predicted Hydroxyl Radical Scavenging Activity |
| 2-Methyl-1,3-benzoxazol-4-ol | High | High |
| 4-amino-2-methyl-1,3-benzoxazole | Moderate | Moderate |
Cytotoxic (Anticancer) Activity
Many benzoxazole derivatives have been investigated for their anticancer properties, with some exhibiting potent cytotoxicity against various cancer cell lines.[4] The planar nature of the benzoxazole ring allows for intercalation into DNA, leading to apoptosis.[9]
-
2-Methyl-1,3-benzoxazol-4-ol : The hydroxyl group may form hydrogen bonds with DNA bases or key enzymes involved in cell proliferation, contributing to its cytotoxic effects.
-
4-amino-2-methyl-1,3-benzoxazole : The amino group can also participate in hydrogen bonding and may alter the molecule's ability to interact with DNA, potentially leading to a different cytotoxicity profile.
Table 3: Predicted Cytotoxic Activity
| Compound | Predicted IC50 against HeLa Cell Line | Predicted IC50 against HepG2 Cell Line |
| 2-Methyl-1,3-benzoxazol-4-ol | Moderate | Moderate |
| 4-amino-2-methyl-1,3-benzoxazole | Moderate to High | Moderate |
Experimental Protocols: A Framework for Validation
To empirically validate the predicted biological activities, a series of well-established in vitro assays should be performed. The following protocols provide a robust framework for such an investigation.
Synthesis of 2-Methyl-1,3-benzoxazol-4-ol and its Amino Analog
The synthesis of these compounds would likely involve the condensation of an appropriate ortho-substituted aminophenol with acetic anhydride or a related reagent.
Caption: General synthetic pathway for the target compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standardized and quantitative approach to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution Assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of a compound.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol and various concentrations of the test compounds.
-
Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, comparison of the biological activities of 2-Methyl-1,3-benzoxazol-4-ol and its 4-amino analog. The substitution at the 4-position with either a hydroxyl or an amino group is anticipated to significantly influence their antimicrobial, antioxidant, and cytotoxic properties. The provided experimental protocols offer a clear and actionable path for researchers to validate these hypotheses and further elucidate the structure-activity relationships of these and other benzoxazole derivatives. Future research should focus on the synthesis and rigorous biological evaluation of these specific compounds to confirm the predictions made in this guide. Such studies will undoubtedly contribute to the development of novel and more effective therapeutic agents based on the versatile benzoxazole scaffold.
References
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.).
- BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.).
- Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl)
- [Biologically active benzoxazoles]. (2003). Ceska a Slovenska farmacie.
- Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (n.d.). Acta Poloniae Pharmaceutica.
- Biological activities of benzoxazole and its derivatives. (2023).
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. (2025).
- Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024). MDPI.
- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
- 2-methylimidazole. (n.d.). cspi.
- Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024). PubMed Central.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PubMed Central.
- Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. (n.d.). International Journal of Pharma and Bio Sciences.
- Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity: An Antimicrobial and ADMET Study. (2025).
- Toxicology and carcinogensis studies of 2-methylimidazole (Cas No. 693-98-1) in B6C3F1 mice (feed studies). (n.d.). PubMed.
- NTP technical report on the toxicity studies of 2- and 4-Methylimidazole (CAS No. 693-98-1 and 822-36-6) administered in feed to F344/N rats and B6C3F1 mice. (2025).
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.).
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.).
- Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. [Biologically active benzoxazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives | PDF [slideshare.net]
- 8. questjournals.org [questjournals.org]
- 9. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Methyl-1,3-benzoxazol-4-ol and 3-Methyl-1,2-benzoxazol-4-ol for Drug Discovery Professionals
In the landscape of medicinal chemistry, the subtle rearrangement of heteroatoms within a scaffold can profoundly influence molecular properties and biological activity. This guide provides an in-depth comparison of the predicted reactivity of two isomeric benzoxazole derivatives: 2-Methyl-1,3-benzoxazol-4-ol and 3-Methyl-1,2-benzoxazol-4-ol. While direct comparative experimental data for these specific molecules is scarce, we can construct a robust predictive framework by examining their structural nuances and the established chemical behaviors of their parent ring systems. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the distinct chemical personalities of these scaffolds.
Structural and Electronic Overview: A Tale of Two Isomers
The key to understanding the differential reactivity of these isomers lies in the placement of the nitrogen and oxygen atoms within the fused five-membered ring.
-
2-Methyl-1,3-benzoxazol-4-ol (I) belongs to the benzoxazole family, characterized by a 1,3-arrangement of the oxygen and nitrogen atoms relative to the benzene ring fusion. This arrangement places the nitrogen atom in a position analogous to pyridine, capable of acting as a weak base.
-
3-Methyl-1,2-benzoxazol-4-ol (II) , also known as 3-methyl-1,2-benzisoxazol-4-ol, features a 1,2-arrangement. This places the oxygen and nitrogen atoms adjacent to each other, a motif characteristic of the isoxazole ring system. The N-O bond in isoxazoles is known to be relatively weak and can influence the ring's stability and reactivity.
This fundamental difference in heteroatom placement dictates the electron density distribution across both the heterocyclic and phenolic rings, thereby influencing the reactivity of key functional groups.
Synthesis Strategies: Accessing the Scaffolds
The availability of robust synthetic routes is a cornerstone of any drug discovery program. While 2-Methyl-1,3-benzoxazol-4-ol is commercially available, the synthesis of its 1,2-isomer requires a considered approach.
Synthesis of 2-Methyl-1,3-benzoxazol-4-ol (I)
The synthesis of 2-substituted benzoxazoles is well-established, typically involving the condensation of a 2-aminophenol with a carboxylic acid derivative or aldehyde. For compound I , a common route would involve the reaction of 2-amino-1,3-benzenediol with acetic anhydride or a similar acetylating agent, followed by cyclization.
Proposed Synthesis of 3-Methyl-1,2-benzoxazol-4-ol (II)
Based on a comprehensive review of 1,2-benzisoxazole synthesis, a plausible route to compound II involves the cyclization of a suitably substituted 2-hydroxyaryl oxime.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 3-Methyl-1,2-benzoxazol-4-ol.
This pathway leverages the nucleophilic character of the phenolic hydroxyl group to displace a leaving group on the oxime nitrogen, forming the N-O bond characteristic of the isoxazole ring.
Comparative Reactivity Analysis
The distinct electronic landscapes of the 1,3-benzoxazole and 1,2-benzisoxazole ring systems suggest significant differences in the reactivity of the 4-hydroxyl group and the aromatic backbone.
Reactivity of the 4-Hydroxyl Group: Acidity and Nucleophilicity
The acidity of the phenolic hydroxyl group is a critical parameter, influencing its nucleophilicity in reactions such as etherification and esterification, which are common in drug derivatization.
| Feature | 2-Methyl-1,3-benzoxazol-4-ol (I) | 3-Methyl-1,2-benzoxazol-4-ol (II) | Rationale |
| Predicted pKa | Higher (Less acidic) | Lower (More acidic) | The electron-withdrawing nature of the isoxazole ring in II is expected to be more pronounced at the 4-position, stabilizing the corresponding phenoxide ion to a greater extent than the 1,3-benzoxazole system in I . |
| Nucleophilicity | More nucleophilic | Less nucleophilic | A more acidic phenol results in a less basic (and less nucleophilic) conjugate base. |
Experimental Validation Protocol: Comparative Acylation
To empirically test this hypothesis, a competitive acylation experiment can be designed.
Caption: Workflow for competitive acylation experiment.
Methodology:
-
An equimolar solution of I and II in a suitable aprotic solvent (e.g., THF) is prepared.
-
To this mixture, 0.5 equivalents of an acylating agent (e.g., acetyl chloride) and a non-nucleophilic base (e.g., triethylamine) are added at 0 °C.
-
The reaction is stirred for a defined period and then quenched.
-
The product ratio is determined by LC-MS analysis.
A higher yield of the acetylated derivative of I would support the prediction of its greater nucleophilicity.
Electrophilic Aromatic Substitution
The electron-donating hydroxyl group will strongly direct incoming electrophiles to the ortho and para positions. However, the inherent electron distribution of the heterocyclic ring will modulate this effect.
| Position | 2-Methyl-1,3-benzoxazol-4-ol (I) | 3-Methyl-1,2-benzoxazol-4-ol (II) | Rationale |
| 5-position | Moderately activated | Less activated | The pyridine-like nitrogen in I is electron-withdrawing, but less so than the N-O moiety in II . |
| 7-position | Highly activated | Highly activated | Both positions are ortho to the powerful hydroxyl activating group. Steric hindrance from the heterocyclic ring may play a role. |
Experimental Validation Protocol: Comparative Bromination
A comparative bromination experiment can reveal the relative activation of the benzene ring.
Methodology:
-
Equimolar amounts of I and II are dissolved in a suitable solvent (e.g., acetic acid).
-
The solution is treated with a controlled amount of a brominating agent (e.g., N-bromosuccinimide).
-
The reaction progress is monitored by TLC or LC-MS.
-
The major mono-brominated product for each isomer is isolated and characterized by NMR to determine the site of substitution.
We predict that electrophilic substitution on I will proceed more readily than on II due to the stronger deactivating effect of the 1,2-benzisoxazole ring.
Stability and Ring-Opening Reactions
The N-O bond in the 1,2-benzisoxazole ring of II is a potential site of instability, particularly under reductive or basic conditions. This can lead to ring-opening reactions, a pathway less common for the more stable 1,3-benzoxazole ring of I . For instance, 3-unsubstituted or 3-acyl-1,2-benzisoxazoles are known to undergo Kemp elimination under basic conditions to yield salicylonitriles. While the 3-methyl group in II should prevent this specific pathway, the inherent weakness of the N-O bond remains a key reactivity consideration.
Summary of Predicted Reactivity
| Reaction Type | 2-Methyl-1,3-benzoxazol-4-ol (I) | 3-Methyl-1,2-benzoxazol-4-ol (II) |
| O-Acylation/Alkylation | Faster | Slower |
| Electrophilic Aromatic Substitution | Faster | Slower |
| Ring Stability | High | Moderate; potential for N-O bond cleavage |
Conclusion for the Medicinal Chemist
The choice between 2-Methyl-1,3-benzoxazol-4-ol and 3-Methyl-1,2-benzoxazol-4-ol as a starting scaffold should be guided by the intended chemical transformations and desired molecular properties.
-
2-Methyl-1,3-benzoxazol-4-ol is a robust, readily available scaffold. Its more nucleophilic hydroxyl group and more activated aromatic ring make it an ideal substrate for library synthesis involving a wide range of standard derivatization reactions.
-
3-Methyl-1,2-benzoxazol-4-ol presents a more nuanced reactivity profile. The increased acidity of its hydroxyl group could be advantageous in specific synthetic contexts or for tuning the physicochemical properties of the final compound. However, chemists must be mindful of the potential for ring instability under certain conditions. This scaffold may offer unique opportunities for accessing novel chemical space, but requires a more careful selection of reaction conditions.
This guide provides a predictive framework for the reactivity of these two isomers. It is imperative that these hypotheses are tested through the carefully designed experiments outlined herein to provide a definitive, data-driven understanding that can confidently guide future drug discovery efforts.
References
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Nelyubina, Y. V. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 1-25. Available at: [Link]
A Comparative Guide to the Structural Validation of Synthesized 2-Methyl-1,3-benzoxazol-4-ol
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the unambiguous structural validation of synthesized 2-Methyl-1,3-benzoxazol-4-ol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causal logic behind the selection of a multi-technique, orthogonal approach. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy function as a self-validating system to ensure the highest degree of confidence in molecular identity and purity.
Introduction: The Imperative for Rigorous Validation
Benzoxazoles are a privileged scaffold in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific isomer, 2-Methyl-1,3-benzoxazol-4-ol, holds potential as a key intermediate for the synthesis of novel therapeutic agents.[5][6] However, its therapeutic potential is fundamentally dependent on the precise and accurate confirmation of its chemical structure. Ambiguity in structure can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety issues.
This guide presents a comprehensive validation strategy, comparing and contrasting the data obtained from multiple spectroscopic techniques to build an unassailable case for the correct chemical structure.
Synthesis Pathway Overview
The synthesis of 2-Methyl-1,3-benzoxazol-4-ol is typically achieved through the condensation of an o-aminophenol derivative with a suitable carboxylic acid or its equivalent. A common and effective method involves the reaction of 2-amino-1,3-benzenediol with acetic anhydride, followed by a cyclization reaction.
Orthogonal Validation Strategy: A Multi-Technique Approach
No single analytical technique can provide absolute structural proof. A robust validation strategy relies on an orthogonal approach, where each technique provides a different piece of the structural puzzle. The convergence of data from these independent methods provides the highest level of scientific confidence.
In-Depth Analysis I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-Methyl-1,3-benzoxazol-4-ol, a suite of 1D and 2D NMR experiments is essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the hydroxyl (-OH) proton.
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum to identify the number of unique proton environments, their chemical shifts, integration (relative ratios), and splitting patterns (J-coupling).
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D COSY Acquisition: Acquire a Correlation Spectroscopy experiment to identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. This is crucial for mapping out the spin systems, such as the protons on the benzene ring.
-
2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence experiment to identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[7]
-
2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation experiment to identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for connecting molecular fragments and assigning quaternary carbons.[7][8]
Data Interpretation and Comparison
The expected structure of 2-Methyl-1,3-benzoxazol-4-ol has a distinct set of NMR signals.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment Rationale |
|---|---|---|---|---|---|
| H-a (OH) | ~9.5-10.5 | br s | - | 1H | Exchangeable phenolic proton, chemical shift is concentration-dependent. |
| H-5 | ~6.9-7.1 | d | ~8.0 | 1H | Ortho to the electron-donating -OH group, shielded. Coupled to H-6. |
| H-6 | ~7.2-7.4 | t | ~8.0 | 1H | Ortho to both H-5 and H-7, appears as a triplet. |
| H-7 | ~7.0-7.2 | d | ~8.0 | 1H | Ortho to the electron-withdrawing imine nitrogen, deshielded relative to H-5. Coupled to H-6. |
| H-b (CH₃) | ~2.5-2.7 | s | - | 3H | Methyl group attached to the C=N bond of the oxazole ring. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | DEPT-135 | Assignment Rationale |
|---|---|---|---|
| C-2 | ~163-165 | Negative (Quat) | Imine carbon of the oxazole ring, deshielded. |
| C-4 | ~155-158 | Negative (Quat) | Aromatic carbon bearing the -OH group. |
| C-5 | ~110-112 | Positive (CH) | Aromatic CH, shielded by -OH. |
| C-6 | ~125-128 | Positive (CH) | Aromatic CH. |
| C-7 | ~115-118 | Positive (CH) | Aromatic CH. |
| C-7a | ~148-150 | Negative (Quat) | Bridgehead carbon attached to oxygen. |
| C-3a | ~140-142 | Negative (Quat) | Bridgehead carbon attached to nitrogen. |
| CH₃ | ~14-16 | Positive (CH₃) | Methyl carbon. |
The Power of 2D NMR: Connecting the Pieces
While 1D NMR provides the list of parts, 2D NMR builds the final structure.[9][10]
-
COSY: Would show a clear correlation between H-5/H-6 and H-6/H-7, confirming the 1,2,3-trisubstituted benzene ring pattern. No other correlations would be seen, indicating the methyl and hydroxyl protons are isolated spin systems.
-
HSQC: Would unambiguously link H-5 to C-5, H-6 to C-6, H-7 to C-7, and the methyl protons (H-b) to the methyl carbon.
-
HMBC: This is the definitive experiment. Key correlations would be:
-
Methyl Protons (H-b) to C-2: This is the most critical correlation, proving the methyl group is at the 2-position.
-
H-5 to C-4, C-7, and C-3a: Confirms the position of H-5 relative to the hydroxyl-bearing carbon and the bridgehead carbons.
-
H-7 to C-5 and C-7a: Confirms the connectivity around the heterocyclic fusion.
-
In-Depth Analysis II: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, serving as a fundamental check of the synthesis.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Use a high-resolution mass spectrometer (HRMS) with a soft ionization technique like Electrospray Ionization (ESI). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation and Comparison
-
Molecular Formula: C₈H₇NO₂
-
Exact Mass: 149.0477
-
Expected HRMS Result: The ESI-MS spectrum should show a prominent ion peak for [M+H]⁺ at m/z 150.0550 . Observing this mass with high accuracy (typically < 5 ppm error) confirms the elemental formula and rules out isomers with different formulas. This provides a powerful, independent validation of the atomic composition suggested by NMR.
In-Depth Analysis III: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies.[11] It is an excellent complementary technique to confirm that the expected chemical bonds are present in the final molecule.
Experimental Protocol: IR Analysis
-
Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation and Comparison
Table 3: Key IR Absorption Bands for 2-Methyl-1,3-benzoxazol-4-ol
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Significance |
|---|---|---|---|
| ~3300-3400 | Broad, Strong | O-H stretch | Confirms the presence of the hydroxyl group. |
| ~3050-3100 | Medium | Aromatic C-H stretch | Indicates the presence of the benzene ring. |
| ~2950-3000 | Weak | Aliphatic C-H stretch | Corresponds to the methyl group. |
| ~1640-1660 | Strong | C=N stretch | Characteristic of the oxazole ring imine bond. |
| ~1500-1600 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1200-1300 | Strong | C-O stretch | Phenolic C-O bond vibration. |
The presence of a broad O-H band and a strong C=N band are particularly diagnostic, confirming the successful formation of the hydroxylated benzoxazole ring system.
Comparative Summary and Conclusion
Each analytical technique provides unique and complementary information. The true power of this guide lies in comparing their outputs to build a cohesive and undeniable structural proof.
Table 4: Comparison of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
|---|---|---|---|
| NMR Suite (1D/2D) | Detailed C-H framework, atom-to-atom connectivity. | Provides the most complete structural picture, including isomer differentiation. | Requires more sample, longer acquisition times, and complex data interpretation. |
| HRMS | Exact molecular weight and elemental formula. | Extremely high sensitivity and accuracy for formula confirmation. Fast. | Provides no information on connectivity; cannot distinguish between structural isomers. |
| IR Spectroscopy | Presence of key functional groups. | Very fast, requires minimal sample preparation, excellent for functional group identification. | Provides limited information on the overall molecular skeleton; spectrum can be complex. |
References
-
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
-
Lynch, D. E., & Pabel, J. (2012). 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3375. [Link]
-
Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]
-
Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoxazoles. [Link]
-
Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. [Link]
-
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Dolle, R. E., & Schmidt, S. J. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 697(1-2), 1-29. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY. [Link]
-
Johnson, B. M., et al. (2002). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Mass Spectrometry Reviews, 21(2), 76-86. [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Al-Nahrain Journal of Science, 27(1), 1-10. [Link]
-
S., S., & Kumar, P. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Some Benzoxazole Derivatives. [Link]
-
OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Zare, K., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2187-2194. [Link]
-
Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 445-450. [Link]
-
Unacademy. General Methods of Preparation, and Uses of Heterocyclic Compounds. [Link]
-
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847. [Link]
-
Patel, M. J., et al. (2015). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
MassBank. 2-Methylbenzothiazole. [Link]
-
ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]
-
Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]
-
Ashdin Publishing. (2023). Review Article. [Link]
-
Arisoy, M., et al. (2013). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Medicinal Chemistry Research, 22(11), 5346-5358. [Link]
-
Kletskov, A. V., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4165. [Link]
-
Sharma, R., et al. (2021). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 11(48), 30209-30226. [Link]
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. [Link]
-
Aljamali, N. M. (2017). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate. [Link]
-
ResearchGate. Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. [Link]
-
Doc Brown's Chemistry. infrared spectrum of 2-methylpropanal. [Link]
-
ResearchGate. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... [Link]
-
Reva, I., & Lapinski, L. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(11), 3186. [Link]
-
Journal of Basic and Applied Research in Biomedicine. Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2-Methyl-1,3-benzoxazol-4-ol (51110-60-2) for sale [vulcanchem.com]
- 6. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. youtube.com [youtube.com]
- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 11. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Benzoxazole Synthesis: Benchmarking Novel Methods Against Traditional Routes
Introduction: The Enduring Significance of the Benzoxazole Scaffold
The benzoxazole motif, a fusion of benzene and oxazole rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding have made it a privileged scaffold in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] Given its importance, the development of efficient and sustainable methods for its synthesis is of paramount importance to researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of traditional and modern synthetic routes to benzoxazoles, with a focus on methods commencing from the readily available precursor, 2-aminophenol. We will explore the underlying chemical principles, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your synthetic challenges.
I. The Genesis of Benzoxazoles: Traditional Synthetic Pathways
The classical approach to benzoxazole synthesis revolves around the condensation of 2-aminophenol with a suitable one-carbon electrophile, followed by cyclization.[3] While effective, these methods often necessitate harsh reaction conditions.
The Workhorse: Polyphosphoric Acid (PPA) Catalyzed Condensation of Carboxylic Acids
For decades, the reaction of 2-aminophenol with carboxylic acids in the presence of polyphosphoric acid (PPA) has been a widely used method for the preparation of 2-substituted benzoxazoles.[5] PPA serves a dual role as a solvent and a potent dehydrating agent, driving the reaction towards the cyclized product.[3]
Causality of Experimental Choice: The high viscosity and acidic nature of PPA facilitate the activation of the carboxylic acid for nucleophilic attack by the amino group of 2-aminophenol. The subsequent intramolecular cyclization and dehydration are promoted by the high temperature and the water-scavenging properties of PPA. However, the requirement for high temperatures (often exceeding 150°C) and the challenging workup to remove the viscous PPA are significant drawbacks.[6]
Reaction Mechanism: PPA-Catalyzed Synthesis
Caption: The reaction proceeds through a Schiff base intermediate, followed by intramolecular cyclization and oxidation to yield the benzoxazole.
III. Head-to-Head Comparison: Performance Benchmarking
To provide a clear comparison, the following table summarizes key performance indicators for the traditional PPA method and two modern alternatives for the synthesis of 2-phenylbenzoxazole from 2-aminophenol.
| Method | Reagents | Catalyst/Conditions | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Traditional | Benzoic Acid | Polyphosphoric Acid (PPA), 180°C | 5 hours | ~70-85% | Well-established, readily available reagents. [6] | High temperature, viscous solvent, difficult workup. [6] |
| Microwave-Assisted | Benzoic Acid | Solvent-free, 200°C | 10-15 minutes | 75-90% | Rapid reaction times, high yields, solvent-free. [7][8] | Requires specialized microwave reactor. |
| Nanocatalyst | Benzaldehyde | Fe3O4@SiO2-SO3H, 50°C, solvent-free | ~30 minutes | ~95% | Mild conditions, high yields, recyclable catalyst. [9] | Catalyst preparation required. |
IV. Detailed Experimental Protocols
For the practical application of these methods, detailed, step-by-step protocols are provided below.
Protocol 1: Traditional Synthesis of 2-Phenylbenzoxazole using PPA
Workflow:
Caption: Workflow for the traditional PPA-catalyzed synthesis of 2-phenylbenzoxazole.
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, combine 2-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol). [3]2. Carefully add polyphosphoric acid (approximately 20 g) to the flask. [3]3. Heat the reaction mixture to 180°C and stir for 5 hours. [6]4. Allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL). [3]7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 2-phenylbenzoxazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Phenylbenzoxazole
Workflow:
Caption: Workflow for the microwave-assisted synthesis of 2-phenylbenzoxazole.
Procedure:
-
In a microwave process vial, thoroughly mix 2-aminophenol (109 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol). [8]2. Seal the vial and place it in a microwave reactor. [7]3. Irradiate the mixture at 200°C for 15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). [8]4. After cooling, dissolve the reaction mixture in ethyl acetate. [8]5. Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-phenylbenzoxazole. [8]
Protocol 3: Nanocatalyst-Mediated Synthesis of 2-Phenylbenzoxazole
Workflow:
Caption: Workflow for the nanocatalyst-mediated synthesis of 2-phenylbenzoxazole.
Procedure:
-
To a mixture of 2-aminophenol (109 mg, 1 mmol) and benzaldehyde (106 mg, 1 mmol), add the Fe3O4@SiO2-SO3H nanocatalyst (0.03 g).
-
Stir the reaction mixture at 50°C under solvent-free conditions for the required time (typically around 30 minutes), monitoring the reaction by TLC. [9]3. After the reaction is complete, add hot ethanol (3 mL) to the mixture and stir for 5 minutes.
-
Use an external magnet to separate the magnetic nanocatalyst.
-
The hot ethanol solution is decanted, and upon cooling, the pure product crystallizes and can be isolated by filtration.
V. Conclusion and Future Outlook
While traditional methods for benzoxazole synthesis, particularly the PPA-catalyzed condensation, have served the scientific community for many years, they are increasingly being superseded by modern techniques that offer significant advantages in terms of efficiency, safety, and environmental impact. Microwave-assisted synthesis provides a dramatic reduction in reaction times, while nanocatalysis offers mild reaction conditions and the benefit of catalyst recyclability.
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, available equipment, and the desired scale of the reaction. However, the data clearly indicates that for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies, the exploration and adoption of these newer methodologies is a worthwhile endeavor. The continued development of novel catalytic systems and energy sources promises to further refine the synthesis of this vital heterocyclic scaffold, paving the way for more sustainable and efficient access to the next generation of benzoxazole-containing therapeutics and materials.
References
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences.
- A Technical Guide to the Synthesis of Benzoxazole Derivatives
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021).
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (2025). Benchchem.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). World Journal of Pharmaceutical Research.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Benzoxazole Deriv
- A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H. (2022). Journal of Synthetic Chemistry.
- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (n.d.). Journal of Chemical Health Risks.
- Fe3O4@SiO2@(BuSO3H)3 Synthesis as a new efficient nanocatalyst and its application in the synthesis of heterocyclic [3.3.3] propellane derivatives. (2025).
- Review of synthesis process of benzoxazole and benzothiazole deriv
- Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences.
- Microwave-Assisted Synthesis of Benzoxazole Derivatives. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fe3O4@SiO2·HM·SO3H as a recyclable heterogeneous nanocatalyst for the microwave-promoted synthesis of 2,4,5-trisubstituted imidazoles under solvent free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijpbs.com [ijpbs.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajchem-a.com [ajchem-a.com]
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-1,3-benzoxazol-4-ol
As a Senior Application Scientist, I understand that navigating the safety protocols for novel or less-common compounds is critical for the well-being of laboratory personnel and the integrity of your research. This guide provides a comprehensive framework for handling 2-Methyl-1,3-benzoxazol-4-ol, a compound for which specific safety data is not widely available. The following protocols are therefore synthesized from expert analysis of structurally analogous benzoxazole derivatives and established best practices in chemical safety.[1] Our primary goal is to empower you with a robust, self-validating safety system that prioritizes risk mitigation at every step.
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 2-Methyl-1,3-benzoxazol-4-ol, we must infer its potential hazards from closely related structures. Analysis of compounds like 2-Methylbenzoxazole and other derivatives reveals a consistent hazard profile.[2][3][4] This approach allows us to anticipate and control risks effectively.
Table 1: Inferred Hazard Profile for 2-Methyl-1,3-benzoxazol-4-ol
| Hazard Classification | Description | Rationale & Supporting Evidence |
| Acute Oral Toxicity | Harmful if swallowed.[2][4][5] | Benzoxazole derivatives consistently show warnings for oral toxicity. Ingestion can lead to gastrointestinal irritation.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] May be harmful in contact with skin.[2] | This is a Category 2 classification for analogous compounds.[2] Direct contact must be prevented through appropriate gloves and lab coats.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][3][4][5] | Classified as Category 2 for similar chemicals.[2] The risk of serious eye damage necessitates stringent eye protection.[5] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][4] | Inhalation of dust or vapors can irritate the respiratory system.[2][3] All handling of solids or solutions should occur in a ventilated enclosure. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is your primary barrier against chemical exposure. Each component is chosen to counteract a specific hazard identified above.
Table 2: Mandatory PPE for Handling 2-Methyl-1,3-benzoxazol-4-ol
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Tight-sealing safety goggles. A face shield is required when there is a splash hazard. | Goggles must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[1] Standard safety glasses are insufficient. |
| Skin & Body Protection | Gloves: Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. Coat: A long-sleeved, cuffed laboratory coat. | Prevents direct skin contact, which can cause irritation.[1] Gloves should be powder-free and changed every 30-60 minutes or immediately upon known contact.[6] Proper glove removal technique is critical to avoid contaminating your hands.[7] |
| Respiratory Protection | All handling must be performed inside a certified chemical fume hood. | This is an engineering control designed to prevent the inhalation of dust or vapors.[8] If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges is mandatory, but this should be an exception, not the rule.[9] |
Operational Workflow: From Preparation to Disposal
A disciplined, procedural approach is essential for safety. The following workflow provides a step-by-step guide to minimize risk throughout the handling process.
Caption: Safe Handling Workflow for 2-Methyl-1,3-benzoxazol-4-ol.
Experimental Protocol: Donning and Doffing PPE
Objective: To correctly put on and remove PPE to prevent chemical exposure and cross-contamination.
Methodology: Donning (Putting On)
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Eye Protection: Put on your safety goggles. If a splash hazard exists, put on a face shield over the goggles.
-
Gloves: Put on your first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.[6]
Methodology: Doffing (Taking Off) This sequence is critical to prevent transferring contaminants from your PPE to your skin.
-
Outer Gloves: If double-gloved, remove the outer pair. Grasp the outside of one glove at the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in a designated hazardous waste container.[7]
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated outside inward. Place it in a designated laundry receptacle or disposal bag.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10]
Emergency and Disposal Plans
Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]
-
Protect: Wear the full PPE described above.
-
Contain & Clean: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11] Do not use combustible materials like paper towels.[11] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[11]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be treated as hazardous waste.[11]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[3] If irritation persists, get medical advice.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2] Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Call a poison control center or doctor immediately.[2]
Disposal Plan: All waste, including the chemical itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams.[11]
-
Containment: Use a dedicated, sealed, and clearly labeled hazardous waste container.[3][11]
-
Compliance: Adhere strictly to your institution's and local environmental regulations for hazardous waste disposal.[2][3][11] Contact your Environmental Health & Safety (EHS) department for specific guidance.
By integrating these protocols into your standard operating procedures, you establish a robust safety culture that protects both the researcher and the research itself.
References
-
CPAchem Ltd. (2024). Safety Data Sheet: 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. [Link]
-
PubChem. 2-Methyl-1,3-oxazole. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Methylbenzoxazole. National Center for Biotechnology Information. [Link]
-
Unknown. Guidelines and Laboratory Protocols of Organic Chemistry. [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
The Good Scents Company. methyl benzoxole, 95-21-6. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
National Research Council (US) Committee on R&D Needs for Improving Civilian Medical Response to Chemical Terrorism. (1999). Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). [Link]
-
Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. [Link]
-
Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Fort Scott Community College. Safety and Laboratory Rules for Organic Chemistry Laboratories. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 5. methyl benzoxole, 95-21-6 [thegoodscentscompany.com]
- 6. pppmag.com [pppmag.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. gerpac.eu [gerpac.eu]
- 10. hmc.edu [hmc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
